molecular formula C5H4Br2O2 B179193 3,5-Dibromo-5,6-dihydropyran-2-one CAS No. 137776-72-8

3,5-Dibromo-5,6-dihydropyran-2-one

Cat. No.: B179193
CAS No.: 137776-72-8
M. Wt: 255.89 g/mol
InChI Key: JDISJGGRGCJYPN-UHFFFAOYSA-N
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Description

3,5-Dibromo-5,6-dihydropyran-2-one is a high-value synthetic intermediate prized for its versatility in constructing complex molecular architectures. Its primary research application is as a potent ambident diene in Diels-Alder cycloaddition reactions . The two bromine substituents work in concert to enhance its reactivity and stereoselectivity beyond that of simple monobromo-2-pyrones, enabling efficient [4+2] cycloadditions with a wide range of dienophiles, including those that are sterically hindered . This capability allows for the generation of functionalized bicyclic lactones in high chemical yields, which serve as crucial precursors in natural product synthesis and medicinal chemistry campaigns . A key synthetic advantage of this compound lies in the divergent reactivity of its bromine atoms; the vinyl and alkyl bromides can be selectively manipulated through subsequent cross-coupling or reduction steps . This permits strategic post-cycloaddition diversification, transforming the initial adducts into synthetically challenging bicarbocyclic skeletons or other advanced intermediates . Furthermore, the 5,6-dihydropyran-2-one core is a privileged scaffold found in compounds with significant biological activity, including molecules that demonstrate dual anti-cell-migration and anticancer properties . As such, this compound provides researchers with a powerful and flexible tool for the stereoselective synthesis of complex heterocycles and the exploration of new chemical space for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2O2/c6-3-1-4(7)5(8)9-2-3/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDISJGGRGCJYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(C(=O)O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dibromo-5,6-dihydropyran-2-one chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-5,6-dihydropyran-2-one: Synthesis, Properties, and Applications

Introduction

This compound (CAS No. 56207-18-2) is a halogenated lactone that serves as a pivotal intermediate in synthetic organic chemistry.[1] While not a widely known end-product, its true value lies in its functionality as a precursor to more complex heterocyclic systems. The dihydropyran-2-one scaffold itself is of considerable interest in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this versatile building block.

Chemical Structure and Physicochemical Properties

The structural foundation of this compound is an α,β-unsaturated δ-lactone ring. The key features are two bromine atoms: one at the vinylic C3 position and another at the allylic C5 position. This specific arrangement of functional groups dictates the compound's reactivity and synthetic utility.

SynthesisWorkflow start 3-Bromo-5,6-dihydro-2H-pyran-2-one conditions Reflux start->conditions reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (Initiator) Carbon Tetrachloride (Solvent) reagents->conditions workup Filtration & Concentration conditions->workup Reaction product 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one purification Silica Gel Chromatography workup->purification purification->product Isolation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a verified procedure and represents a self-validating system for the synthesis. [4] Materials & Equipment:

  • 3-Bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl peroxide (0.04 eq)

  • Carbon tetrachloride (CCl₄), freshly distilled

  • Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus, rotary evaporator, silica gel for chromatography

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Charging Flask: Charge the flask with 3-bromo-5,6-dihydro-2H-pyran-2-one, N-bromosuccinimide, benzoyl peroxide, and carbon tetrachloride.

  • Reaction: Heat the mixture to reflux. The reaction is typically initiated shortly after reflux begins, indicated by a color change. Monitor the reaction progress by TLC or ¹H NMR analysis of small aliquots.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure 3,5-dibromo-5,6-dihydro-2H-pyran-2-one. [4]

Reactivity and Synthetic Applications

The primary utility of this compound is as a stable precursor to 3-bromo-2H-pyran-2-one. [4]The latter is a highly versatile ambiphilic diene used in Diels-Alder cycloaddition reactions to construct functionalized aromatic systems. [1] The conversion is achieved through a base-mediated elimination of hydrogen bromide (HBr). The bromine at the C5 position and the adjacent proton at C4 are removed, creating a new double bond and forming the aromatic 2-pyrone ring system.

Mechanism: E2 Elimination

Caption: Conversion to 3-bromo-2H-pyran-2-one via elimination.

The broader class of 5,6-dihydropyran-2-ones are recognized as valuable pharmacophores. [2]Their α,β-unsaturated carbonyl moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins. This mechanism is believed to underpin many of their observed biological effects. [2][5]

Conclusion

This compound is a specialized yet crucial chemical intermediate. Its synthesis via radical bromination is well-established, and its primary value is realized in its conversion to 3-bromo-2H-pyran-2-one, a key component for constructing complex molecular architectures through cycloaddition reactions. For researchers in organic synthesis and drug discovery, understanding the properties and handling of this compound provides access to a powerful tool for building novel heterocyclic structures.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Bromo-2H-pyran-2-one. Coll. Vol. 9, p.88 (1998); Vol. 71, p.227 (1993). Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-5,6-dihydropyran-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of dihydropyranones and dihydropyrano[2,3-d]d[4][6]ioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. 92, 148-155. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2H-Pyran-2-ones and of 3. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dihydro-2H-pyran-2-one. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-5,6-dihydro-2H-pyran-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dihydro-2H-pyran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,6-Dihydro-2H-pyran-2-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

Sources

3,5-Dibromo-5,6-dihydropyran-2-one physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties and Handling of 3,5-Dibromo-5,6-dihydropyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a key synthetic intermediate. While the 5,6-dihydropyran-2-one scaffold is a valuable pharmacophore found in numerous biologically active compounds[1][2], this specific dibrominated derivative is primarily utilized in laboratory settings for further chemical transformations. This document consolidates available data on its synthesis, characterization, and handling to support its effective use in research and development.

Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 56207-18-2[3]
Molecular Formula C₅H₄Br₂O₂Alfa Chemistry
Molecular Weight 255.89 g/mol Alfa Chemistry
Appearance Yellow oil that crystallizes on standing[3]
Melting Point 60.5–62.5 °C (lit. 64–65 °C)[3]
Boiling Point Data not available
Density Data not available
Solubility Soluble in chloroform (CDCl₃) and ethyl acetate/hexane mixtures. Data in other common laboratory solvents is not specified but can be inferred from its use in organic synthesis protocols.[3]

Spectroscopic and Analytical Data

Characterization of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The proton NMR provides a distinct signature for the dihydropyran ring structure.

¹H NMR Spectroscopy

The proton NMR spectrum, as reported in Organic Syntheses, provides the following characteristic peaks:

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.62–4.67 (m, 1 H), 4.76–4.81 (m, 2 H), 7.37 (d, 1 H, J = 5.7 Hz)[3].

Note: Comprehensive ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific compound are not detailed in readily accessible scientific literature. Researchers should perform these analyses on their synthesized material for complete characterization.

Synthesis and Purification: A Field-Proven Protocol

The most reliable and well-documented procedure for the preparation of this compound is via the bromination of its precursor, 3-bromo-5,6-dihydro-2H-pyran-2-one. This method, detailed in Organic Syntheses, is a trusted and reproducible protocol.

Rationale Behind Experimental Choices

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. The reaction is initiated by benzoyl peroxide, a radical initiator, which decomposes upon heating to generate radicals that facilitate the allylic bromination process. Carbon tetrachloride (CCl₄) is used as the solvent due to its inertness under radical conditions and its ability to dissolve the reactants. The subsequent purification by column chromatography is essential to remove the succinimide byproduct and any unreacted starting material.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Flame-dried 1-L round-bottomed flask under N₂ atmosphere B Add Reactants: - 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g) - N-bromosuccinimide (16.5 g) - Benzoyl peroxide (0.8 g) - Carbon tetrachloride (455 mL) A->B Charge flask C Heat to reflux (approx. 80°C) B->C Stir and heat D Monitor reaction (e.g., TLC or NMR) C->D E Cool to room temperature D->E Upon completion F Filter to remove succinimide byproduct E->F G Concentrate filtrate (rotary evaporation) F->G H Silica gel chromatography G->H Load crude material I Elute with gradient of 20–50% ethyl acetate in hexane H->I J Collect and combine pure fractions I->J K Final Product: This compound (Yellow oil) J->K

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol
  • Preparation: A 1-L, flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere is charged with 15.8 g (0.089 mol) of 3-bromo-5,6-dihydro-2H-pyran-2-one, 16.5 g (0.093 mol) of N-bromosuccinimide (NBS), 0.8 g (3.3 mmol) of benzoyl peroxide, and 455 mL of freshly distilled carbon tetrachloride[3].

  • Reaction: The mixture is heated to reflux with stirring. The reaction progress should be monitored to determine completion[3].

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator[3].

  • Purification: The resulting crude material is purified by flash column chromatography on silica gel. Elution with a gradient of 20–50% ethyl acetate in hexane yields the pure 3,5-dibromo-5,6-dihydro-2H-pyran-2-one as a yellow oil, which crystallizes upon standing[3].

Chemical Reactivity and Applications

The primary documented application of this compound is its role as a key intermediate in the synthesis of 3-bromo-2H-pyran-2-one. This transformation is an elimination reaction, a fundamental process in organic synthesis.

Dehydrobromination to 3-Bromo-2H-pyran-2-one

The treatment of this compound with a base, such as triethylamine (Et₃N), in a suitable solvent like methylene chloride, facilitates an E2 elimination reaction. The base abstracts a proton, leading to the elimination of HBr and the formation of a new double bond, resulting in the aromatic 3-bromo-2H-pyran-2-one[3]. This subsequent product is a valuable building block for cycloaddition reactions[3].

Caption: Conversion of this compound to 3-Bromo-2H-pyran-2-one.

Safety, Handling, and Storage

Given the limited specific safety data for this compound, a cautious approach based on its chemical structure and information from available safety data sheets (SDS) for related compounds is essential.

Hazard Identification
  • A specific GHS classification for this compound is not available[4].

  • However, the closely related compound, 3,5-dibromo-2H-pyran-2-one, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[5]. It is prudent to handle the title compound with similar precautions.

Handling and Personal Protective Equipment (PPE)
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors[6].

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact[6].

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact[6]. Contaminated clothing should be removed and washed before reuse[6].

  • Respiratory Protection: If working outside of a fume hood or if aerosol formation is possible, a suitable respirator should be used[6].

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor[4].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[4].

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[6].

  • While specific stability data is lacking, based on its synthesis, it is stable to standard chromatographic purification. For long-term storage, refrigeration may be advisable to prevent potential degradation, similar to recommendations for related pyrone compounds[7].

References

  • PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one (CID 11379789). National Center for Biotechnology Information. Retrieved from [Link]

  • ChemScene. (2021, March 26). Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • Alfa Chemistry. (n.d.). CAS 56207-18-2 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one.
  • Hamdy, A. K., et al. (2025, April 28). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. This paper discusses the biological significance of the general 5,6-dihydropyran-2-one scaffold.
  • ResearchGate. (2025, August 6). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones.
  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (2015, May 29). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. Retrieved from [Link]

Sources

3,5-Dibromo-5,6-dihydropyran-2-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dibromo-5,6-dihydropyran-2-one: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated lactone of interest to researchers in organic synthesis and drug discovery. The document details the compound's physicochemical properties, provides a validated protocol for its synthesis and purification, and offers an in-depth analysis of its structural characterization using modern spectroscopic techniques. The causality behind experimental choices is explained to provide field-proven insights for professionals in the field. This guide is intended to serve as a practical resource for scientists working with or considering the use of brominated dihydropyranones in their research endeavors.

Introduction to Halogenated Dihydropyranones

The 5,6-dihydropyran-2-one scaffold is a prominent heterocyclic motif present in a wide array of natural products and synthetic compounds.[1][2] These molecules have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] The bioactivity is often attributed to the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1]

The introduction of halogen atoms, particularly bromine, into the dihydropyranone ring can significantly modulate the compound's electrophilicity, lipophilicity, and metabolic stability, making halogenated analogs valuable tools for chemical biology and drug development. This compound serves as a key intermediate in the synthesis of other functionalized pyranones.[4] This guide focuses on its fundamental chemical properties, synthesis, and characterization.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Weight 255.89 g/mol [5]
Molecular Formula C₅H₄Br₂O₂[5]
CAS Number 56207-18-2[5]
Appearance Yellow oil that may crystallize on standing[4]
Melting Point 60.5–62.5 °C[4]
Canonical SMILES C1C(C=C(C(=O)O1)Br)Br[5]
InChI Key JDISJGGRGCJYPN-UHFFFAOYSA-N[5]

Synthesis and Purification Protocol

The synthesis of this compound can be achieved from 3-bromo-5,6-dihydro-2H-pyran-2-one through a bromination reaction. The following protocol is based on established synthetic procedures.[4]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification start 3-Bromo-5,6-dihydro-2H-pyran-2-one reaction Reflux Reaction start->reaction reagent1 N-Bromosuccinimide (NBS) reagent1->reaction reagent2 AIBN (Initiator) reagent2->reaction solvent Carbon Tetrachloride (CCl4) solvent->reaction workup Cooling & Filtration reaction->workup evaporation Solvent Evaporation (Rotary Evaporator) workup->evaporation chromatography Silica Gel Chromatography (Eluent: Ethyl Acetate/Hexane) evaporation->chromatography product This compound chromatography->product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5,6-dihydro-2H-pyran-2-one in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure 3,5-dibromo-5,6-dihydro-2H-pyran-2-one as a yellow oil which may crystallize.[4]

Rationale for Experimental Choices
  • N-Bromosuccinimide (NBS): NBS is selected as the brominating agent for allylic bromination. It provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the double bond.

  • AIBN: AIBN serves as a radical initiator. Upon heating, it decomposes to form nitrogen gas and cyanoisopropyl radicals, which then initiate the radical chain reaction for bromination.

  • Carbon Tetrachloride (CCl₄): CCl₄ is a classic non-polar solvent for radical reactions. It is inert under the reaction conditions and effectively dissolves the reactants.

  • Silica Gel Chromatography: This is a standard and highly effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of mass spectrometry and NMR spectroscopy provides unambiguous evidence for the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of halogens.[6]

Expertise in Interpretation: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] A compound containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M⁺). The expected pattern will consist of three peaks:

  • M⁺ peak: Contains two ⁷⁹Br isotopes.

  • [M+2]⁺ peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • [M+4]⁺ peak: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1.

MS_Pattern MolIon Molecular Ion C₅H₄Br₂O₂⁺ M_peak M⁺ (⁷⁹Br, ⁷⁹Br) m/z ≈ 254 MolIon->M_peak Relative Intensity ~1 M2_peak [M+2]⁺ (⁷⁹Br, ⁸¹Br) m/z ≈ 256 MolIon->M2_peak Relative Intensity ~2 M4_peak [M+4]⁺ (⁸¹Br, ⁸¹Br) m/z ≈ 258 MolIon->M4_peak Relative Intensity ~1

Caption: Expected isotopic pattern for the molecular ion in the mass spectrum.

Expected m/z Values for the Molecular Ion Cluster:

IonIsotopic CompositionApproximate m/zExpected Relative Intensity
M⁺C₅H₄(⁷⁹Br)₂O₂253.861
[M+2]⁺C₅H₄(⁷⁹Br)(⁸¹Br)O₂255.862
[M+4]⁺C₅H₄(⁸¹Br)₂O₂257.861

Note: The exact m/z values are calculated based on the precise masses of the isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for confirming the structure.[4]

  • δ 7.37 (d, 1H, J = 5.7 Hz): This signal corresponds to the vinyl proton on the carbon adjacent to the carbonyl group. The doublet splitting arises from coupling to the proton at the C5 position.

  • δ 4.62–4.81 (m, 3H): This complex multiplet corresponds to the three protons on the saturated part of the ring (C5 and C6). The protons on C6 are diastereotopic and couple with each other and the proton on C5. The proton on C5 is coupled to the vinyl proton and the two protons on C6.

¹³C NMR: While not explicitly found in the initial search results for this specific molecule, based on related structures[4], the expected ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the ring, including a signal for the carbonyl carbon (C=O) typically in the range of 160-170 ppm.

Potential Applications in Drug Development

The 5,6-dihydropyran-2-one core is a "privileged scaffold" in medicinal chemistry.[1] Compounds containing this moiety have been investigated for a range of therapeutic applications:

  • Anticancer Agents: Many natural and synthetic dihydropyranones exhibit cytotoxicity against various cancer cell lines.[1]

  • Antiviral Activity: The HIV protease inhibitor Tipranavir is a notable example of a drug containing a dihydropyranone ring.[1]

  • Enzyme Inhibition: Brominated compounds, in general, have been explored as inhibitors for various enzymes, such as protein tyrosine phosphatase 1B (PTP1B), a target in diabetes.[9]

This compound serves as a versatile building block. The two bromine atoms provide reactive handles for further chemical modification through reactions like cross-coupling, substitution, or elimination, enabling the synthesis of a library of derivatives for screening in drug discovery programs.[4]

Safety and Handling

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
  • CAS 56207-18-2 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one - Alfa Chemistry. (n.d.).
  • Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts.
  • 2H-Pyran-2-one, 3-bromo-. (n.d.). Organic Syntheses Procedure.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • 3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789 - PubChem. (n.d.).
  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.
  • The molecule that gave the mass spectrum shown here contains a ha... - Pearson. (n.d.).
  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015, May 29). Organic Syntheses.
  • Synthesis of 5,6-dihydropyran-2-ones. (n.d.). Organic Chemistry Portal.
  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. (2025, April 28). Synlett.
  • Analysis of 7-Membered Lactones by Computational NMR Methods. (n.d.). National Institutes of Health.
  • Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. (2025, August 6). ResearchGate.
  • 17O NMR SPECTROSCOPY OF LACTONES. (n.d.).
  • 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660 - PubChem. (n.d.).
  • 5,6-Dihydro-2H-pyran-2-one technical grade, 90 3393-45-1 - Sigma-Aldrich. (n.d.).
  • (Br) Bromine NMR. (n.d.).
  • Chemical Properties of 3,6-Dihydro-2H-pyran-2-one - Cheméo. (n.d.).
  • Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. (2021, March). PubMed.
  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis. (2009, April). PubMed.
  • Characterization of brominated natural rubber by solution-state 2D NMR spectroscopy | Request PDF. (n.d.). ResearchGate.
  • Recent advances in the field of naturally occurring 5,6-dihydropyran-2-ones. (n.d.). ResearchGate.
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (n.d.). MDPI.

Sources

Synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one from 3-bromo-5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one

Foreword: The Strategic Importance of Halogenated Lactones

In the landscape of modern organic synthesis and drug development, halogenated heterocycles serve as exceptionally versatile building blocks. Their unique electronic properties and susceptibility to a wide array of nucleophilic and organometallic coupling reactions make them invaluable intermediates. Among these, this compound is a noteworthy scaffold, offering two distinct bromine atoms that can be selectively functionalized to construct complex molecular architectures. This guide provides a comprehensive exploration of its synthesis from 3-bromo-5,6-dihydro-2H-pyran-2-one, grounded in mechanistic principles and validated experimental protocols, to empower researchers in their synthetic endeavors.

The Core Transformation: Mechanistic Insights into Allylic Bromination

The conversion of 3-bromo-5,6-dihydro-2H-pyran-2-one to this compound is achieved through a radical-mediated allylic bromination. This class of reaction is specifically designed to install a bromine atom at a carbon adjacent to a double bond, leaving the olefinic bond intact.

The Reagents of Choice: A Causal Analysis

The success of this synthesis hinges on the judicious selection of reagents, each playing a critical role in directing the reaction pathway towards the desired product.

  • Substrate: 3-bromo-5,6-dihydro-2H-pyran-2-one serves as the starting material. The key feature is the allylic C-H bonds at the C5 position, which are weaker than other C-H bonds in the molecule and thus susceptible to radical abstraction.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination.[1][2] Unlike molecular bromine (Br₂), which readily adds across double bonds via electrophilic addition, NBS maintains an extremely low, steady-state concentration of Br₂ in the reaction medium.[1] This is crucial for suppressing the competing and undesired dibromination of the alkene.

  • Radical Initiator: The reaction requires a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to kickstart the chain reaction.[3][4] These molecules possess a weak bond that undergoes homolytic cleavage upon heating or irradiation to generate initial radicals.

  • Solvent: The reaction is typically performed in an inert, non-polar solvent like carbon tetrachloride (CCl₄) .[3][4] Its inertness prevents it from participating in the radical process. However, due to the toxicity and environmental concerns of CCl₄, safer alternatives like cyclohexane can be employed.

The Radical Chain Mechanism

The reaction proceeds via a well-established free-radical chain mechanism, which can be dissected into three distinct phases: initiation, propagation, and termination.

  • Initiation: The process begins with the homolytic cleavage of the initiator (e.g., benzoyl peroxide) upon heating, generating initial radicals. These radicals react with trace amounts of hydrogen bromide (HBr), invariably present in the system, to produce a bromine radical (Br•). The primary role of NBS is to react with this HBr, generated during the propagation steps, to produce a controlled supply of molecular bromine (Br₂).[5]

  • Propagation: This is a self-sustaining cycle where the desired product is formed, and the radical chain carrier is regenerated.

    • Step 1: A bromine radical (Br•) abstracts a hydrogen atom from the allylic position (C5) of 3-bromo-5,6-dihydro-2H-pyran-2-one. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical. The stability of this intermediate is key to the selectivity of the reaction.

    • Step 2: The allylic radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to yield the final product, this compound, and a new bromine radical (Br•), which continues the chain.

  • Termination: The reaction ceases when two radicals combine to form a non-radical species. This can occur in various ways, such as the combination of two bromine radicals.

Allylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat (Δ) NBS + HBr NBS + HBr Succinimide + Br2 Succinimide + Br2 NBS + HBr->Succinimide + Br2 In situ generation Substrate 3-bromo-5,6-dihydro- 2H-pyran-2-one Allylic_Radical Resonance-Stabilized Allylic Radical Substrate->Allylic_Radical + Br• - HBr Product 3,5-Dibromo-5,6-dihydro- 2H-pyran-2-one Allylic_Radical->Product + Br2 - Br• Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 Experimental_Setup cluster_apparatus Reaction Apparatus Flask Round-Bottomed Flask (with stir bar) HeatingMantle Heating Mantle Condenser Reflux Condenser Condenser->Flask InertGas Nitrogen/Argon Inlet InertGas->Condenser

Caption: Standard apparatus for reflux under an inert atmosphere.

Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeMolar Equiv.
3-bromo-5,6-dihydro-2H-pyran-2-one177.010.08915.8 g1.0
N-Bromosuccinimide (NBS)177.980.09316.5 g1.04
Benzoyl Peroxide242.230.00330.8 g0.037
Carbon Tetrachloride (CCl₄)153.82-455 mL-
Step-by-Step Procedure
  • Charging the Flask: Under a positive pressure of nitrogen, charge the round-bottomed flask with 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g, 0.089 mol), N-bromosuccinimide (16.5 g, 0.093 mol), benzoyl peroxide (0.8 g, 3.3 mmol), and freshly distilled carbon tetrachloride (455 mL). [3]2. Reaction Execution: Heat the stirred mixture to a gentle reflux using a heating mantle. The reaction is often accompanied by a color change. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. [4]3. Work-up:

    • Allow the reaction mixture to cool to room temperature. The byproduct, succinimide, will precipitate as a white solid.

    • Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄ to recover any trapped product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound as an oil or solid. [3][4]4. Purification:

    • The crude product is often sufficiently pure for subsequent steps. [3] * For an analytically pure sample, purification can be achieved via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. [3]

Product Characterization
PropertyValueSource
Appearance Yellow oil that crystallizes on standing[3]
Molecular Formula C₅H₄Br₂O₂[6]
Molecular Weight 255.89 g/mol [6]
Melting Point 60.5–62.5 °C[3]
¹H NMR (400 MHz, CDCl₃) δ: 4.62–4.67 (m, 1H), 4.76–4.81 (m, 2H), 7.37 (d, 1H, J = 5.7 Hz)[3]

Safety, Handling, and Troubleshooting

Critical Safety Considerations

Scientific integrity demands a rigorous approach to safety. All manipulations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • N-Bromosuccinimide (NBS): A corrosive solid that causes severe skin burns and eye damage. [7][8]It is also an oxidizer and should be stored away from combustible materials. [9][10]Handle with care, avoiding dust formation. [7][10]* Benzoyl Peroxide: A strong oxidizing agent that can be explosive when dry. It is typically supplied wetted with water to mitigate this risk.

  • Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent that is also an ozone-depleting substance. Its use is highly restricted. Where possible, it should be replaced with a less hazardous solvent such as cyclohexane.

  • Brominated Products: Organic bromides are generally irritants and should be handled with caution. Avoid skin and eye contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. [7][8]

Troubleshooting Common Issues
  • Low Yield:

    • Cause: Impure or wet NBS can lead to lower yields. Ensure NBS is of high purity and handled under anhydrous conditions.

    • Solution: Recrystallize NBS from water if its purity is suspect. Ensure all glassware is thoroughly dried.

  • Formation of Byproducts:

    • Cause: If the concentration of Br₂ becomes too high, electrophilic addition to the double bond can compete with the desired radical reaction.

    • Solution: Ensure slow and steady initiation. Do not add an excessive amount of initiator. Maintain a gentle reflux to avoid rapid decomposition of the initiator.

  • Incomplete Reaction:

    • Cause: Insufficient heating or deactivation of the initiator.

    • Solution: Ensure the reaction is maintained at a consistent reflux. If the reaction stalls, a small additional portion of the initiator can be carefully added.

Conclusion

The synthesis of this compound via allylic bromination is a robust and reliable transformation that provides access to a valuable synthetic intermediate. A thorough understanding of the radical chain mechanism is paramount to appreciating the critical roles of NBS as a controlled bromine source and the initiator in commencing the reaction. By adhering to the validated protocol and exercising stringent safety precautions, researchers can confidently and reproducibly execute this synthesis, paving the way for further molecular exploration.

References

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]

  • Synthesis of 3,4-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • 3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789. PubChem. [Link]

  • Synthesis of dihydropyranones and dihydropyrano[2,3-d]d[7][9]ioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. ResearchGate. [Link]

  • A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. [Link]

  • Bromination of 2-pyrone. Semantic Scholar. [Link]

  • Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. National Institutes of Health. [Link]

  • Allylic halogenation and oxidation of long chain α,β‐unsaturated ester. Sci-Hub. [Link]

  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. [Link]

  • Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. ResearchGate. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. National Institutes of Health. [Link]

  • Evidence for α-lactone intermediates in addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. ResearchGate. [Link]

  • Purification and Isolation of α-Chloro-β-Lactone Precursor. Bridgewater College Digital Commons. [Link]

  • Preparation of 3,5-dibromo-2-pyrone. ResearchGate. [Link]

  • What is Allylic Bromination?. Master Organic Chemistry. [Link]

  • A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters. [Link]

  • NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity. YouTube. [Link]

  • 3-Bromo-2H-pyran-2-one | CAS 19978-32-6. AMERICAN ELEMENTS. [Link]

  • Chemical Properties of 3,6-Dihydro-2H-pyran-2-one. Cheméo. [Link]

  • 3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922. PubChem. [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. ResearchGate. [Link]

  • 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660. PubChem. [Link]

  • Process of purifying lactones.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Allylic Rearrangement in NBS Bromination Reactions. OpenRiver, Winona State University. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-. NIST WebBook. [Link]

Sources

Spectroscopic Profile of 3,5-Dibromo-5,6-dihydropyran-2-one: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3,5-Dibromo-5,6-dihydropyran-2-one, a halogenated lactone of interest in synthetic chemistry and drug discovery. The dihydropyran-2-one scaffold is a common motif in various biologically active natural products, and the introduction of bromine atoms can significantly modulate a molecule's physicochemical and pharmacological properties. Understanding the precise structural features of this compound through spectroscopic analysis is paramount for its effective utilization in research and development.

This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Where experimental data is not publicly available, we will provide expert predictions based on established principles and comparative analysis with structurally related compounds.

Molecular Structure and Numbering

To ensure clarity throughout this guide, the atomic numbering convention for the this compound ring system is established as follows:

Figure 1: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Experimental ¹H NMR data for this compound has been reported in the literature.[1]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.37d, J = 5.7 Hz1HH-4
4.76 - 4.81m2HH-6
4.62 - 4.67m1HH-5

Interpretation and Causality:

  • H-4 (7.37 ppm): The significant downfield shift of this vinylic proton is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group (C2) and the bromine atom at C3. The multiplicity of a doublet with a coupling constant of 5.7 Hz indicates its coupling to a single neighboring proton, H-5.

  • H-6 (4.76 - 4.81 ppm): These diastereotopic protons on the carbon adjacent to the ring oxygen (O1) appear as a multiplet. Their downfield shift is a consequence of the electronegativity of the neighboring oxygen atom.

  • H-5 (4.62 - 4.67 ppm): This proton, attached to the same carbon as a bromine atom, is also shifted downfield. The multiplet arises from coupling to the protons on C4 and C6. The presence of the electronegative bromine atom on the same carbon is the primary reason for its deshielding.

Predicted ¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~158The carbonyl carbon of an α,β-unsaturated lactone.
C4~145Vinylic carbon, deshielded by the adjacent carbonyl and bromine.
C3~110Vinylic carbon bearing a bromine atom.
C6~65Carbon adjacent to the ring oxygen.
C5~40Aliphatic carbon bearing a bromine atom.

Justification for Predictions:

The prediction is based on the ¹³C NMR data of 3-bromo-5,6-dihydro-2H-pyran-2-one, which shows signals at δ: 159.1 (C2), 146.2 (C4), 113.3 (C3), 66.7 (C6), and 26.5 (C5).[1] The introduction of a bromine atom at the C5 position is expected to cause a significant downfield shift for C5 due to the heavy atom effect and a smaller effect on the adjacent C4 and C6 carbons.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis Start 3-Bromo-5,6-dihydro-2H-pyran-2-one Product This compound Start->Product Bromination NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS MS Product->MS

Figure 2: Workflow from precursor to spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While an experimental IR spectrum for this compound is not available, we can predict the key absorption bands based on its structure and comparison with related compounds.

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1740-1720StrongC=O stretch (α,β-unsaturated δ-lactone)
~1620-1600MediumC=C stretch
~1200-1000StrongC-O stretch (ester)
~700-500Medium-StrongC-Br stretch

Rationale for Predictions:

The IR spectrum of 3-bromo-5,6-dihydro-2H-pyran-2-one shows a strong carbonyl absorption at 1733 cm⁻¹ and a C=C stretch at 1615 cm⁻¹.[1] The presence of an additional bromine atom is not expected to significantly shift the carbonyl and C=C stretching frequencies. The C-Br stretching vibrations typically appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation. The predicted mass and key fragments for this compound are outlined below.

Predicted Mass Spectral Data:

  • Molecular Ion (M⁺): The molecular ion peak will exhibit a characteristic isotopic pattern for two bromine atoms. The most abundant isotopes of bromine are ⁷⁹Br and ⁸¹Br, with approximately equal natural abundance. This will result in a triplet of peaks for the molecular ion at m/z values corresponding to [M]⁺ (both ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (both ⁸¹Br), with relative intensities of approximately 1:2:1. The nominal molecular weight is 256 g/mol .

Predicted Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of a Bromine Radical (•Br): This is a common fragmentation for halogenated compounds, leading to a fragment ion [M-Br]⁺.

  • Loss of Carbon Monoxide (CO): Lactones can undergo fragmentation with the loss of CO.

  • Retro-Diels-Alder (RDA) Reaction: Although less common for saturated rings, some cleavage of the dihydropyran ring may occur.

G M [M]⁺ (m/z 256, 258, 260) M_minus_Br [M-Br]⁺ M->M_minus_Br - •Br M_minus_CO [M-CO]⁺ M->M_minus_CO - CO M_minus_HBr [M-HBr]⁺ M->M_minus_HBr - HBr

Figure 3: Predicted major fragmentation pathways.

Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of 3-bromo-5,6-dihydro-2H-pyran-2-one.[1]

Step-by-Step Synthesis:

  • A solution of 3-bromo-5,6-dihydro-2H-pyran-2-one in a suitable solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask.

  • N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added to the solution.

  • The reaction mixture is heated to reflux under an inert atmosphere.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or NMR).

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

  • The filtrate is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by chromatography on silica gel.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound, a compound of interest for synthetic and medicinal chemists. While a complete set of experimental data is not available in the public domain, this guide combines known ¹H NMR data with expert predictions for ¹³C NMR, IR, and MS, grounded in the analysis of structurally similar compounds. This comprehensive overview serves as a valuable resource for researchers, enabling a deeper understanding of the structural characteristics of this halogenated dihydropyranone and facilitating its application in drug development and other scientific endeavors.

References

  • Posner, G. H.; Afarinkia, K.; Dai, H. An Improved Preparation of 3-Bromo-2H-Pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions. Org. Synth.1993 , 71, 137. [Link]

Sources

The Dihydropyran-2-one Core: A Technical Guide to its Discovery, History, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dihydropyran-2-one scaffold, a six-membered δ-lactone, is a privileged heterocyclic motif prominently featured in a vast array of natural products and pharmacologically active compounds. Its inherent chemical functionalities, including an α,β-unsaturated system, offer a versatile platform for synthetic diversification and biological interactions. This in-depth technical guide provides a comprehensive exploration of the dihydropyran-2-one core, from its historical roots in the early days of organic chemistry to the discovery of key natural products that spurred synthetic innovation. We will delve into the evolution of synthetic methodologies, contrasting classical approaches with modern catalytic strategies, and present detailed experimental protocols. Furthermore, this guide will survey the diverse biological activities exhibited by these compounds, offering insights for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Lactide to Bioactive Natural Products

The journey of the dihydropyran-2-one core is intrinsically linked to the broader history of lactones. The term "lactone" itself has its origins in the mid-19th century. In 1844, the French chemist Théophile-Jules Pelouze coined the name from "lactide," a cyclic diester he derived from lactic acid.[1] This initial discovery laid the groundwork for the classification of cyclic esters. By 1880, the German chemist Wilhelm Rudolph Fittig had expanded the definition of "lactone" to encompass all intramolecular carboxylic esters, solidifying their place in organic chemistry.[2]

One of the earliest encounters with a naturally occurring dihydropyran-2-one was with parasorbic acid, the cyclic lactone of sorbic acid. Its story began in 1859 with the hydrolysis of an oil distilled from the unripe berries of the mountain ash tree (Sorbus aucuparia).[3] The true synthetic endeavor for this class of compounds began in the 20th century. In 1900, Doebner accomplished the first synthesis of sorbic acid from crotonaldehyde and malonic acid, which could then be lactonized.

The mid-20th century marked a turning point with the discovery of structurally more complex and biologically active dihydropyran-2-one natural products. These discoveries ignited a wave of interest in their isolation, structural elucidation, and total synthesis.

Key Discoveries of Natural Dihydropyran-2-ones

The following timeline highlights the discovery of several seminal dihydropyran-2-one-containing natural products that have significantly influenced the field.

Historical_Discoveries 1859 1859 Hydrolysis of oil from unripe mountain-ash berries (leading to Parasorbic Acid) 1900 1900 First synthesis of Sorbic Acid (precursor to Parasorbic Acid) by Doebner 1859->1900 Synthetic Precursor 1972 1972 Isolation of Pestalotin from Pestalotia cryptomeriaecola 1900->1972 Shift to Bioactive Natural Products 1991 1991 Isolation and structural elucidation of Goniodiol from Goniothalamus amuyon 1972->1991 Structural Complexity Increases

Key milestones in the discovery of dihydropyran-2-one compounds.
  • Pestalotin (1972): This gibberellin synergist was isolated from the culture broth of the fungus Pestalotia cryptomeriaecola.[4][5] Its structure was established through chemical and spectral data, revealing a 6-(1'-hydroxypent-1'-yl)-4-methoxy-5,6-dihydro-α-pyrone framework.[4][6] The presence of an α,β-unsaturated lactone was suggested by its UV absorption at 233 nm and IR bands at 1710 and 1635 cm⁻¹.[4]

  • Goniodiol (1991): The styrylpyrone, goniodiol-7-monoacetate, was isolated from Goniothalamus amuyon.[7] Its detailed molecular structure was determined by X-ray crystallographic analysis, which provided unambiguous proof of its stereochemistry. This compound demonstrated potent cytotoxic activities against various tumor cell lines.[7]

  • Tarchonanthuslactone: This natural product, containing an α,β-unsaturated δ-lactone skeleton, has become a popular synthetic target due to its interesting biological activities, although these remain somewhat underexplored.[8]

The Evolution of Synthetic Strategies

The synthesis of dihydropyran-2-ones has evolved significantly from classical lactonization methods to highly sophisticated and stereoselective catalytic approaches.

Classical Synthetic Approaches

Historically, the formation of the δ-lactone ring relied on fundamental organic reactions. These methods, while foundational, often required harsh conditions and offered limited control over stereochemistry.

  • Intramolecular Esterification: The most direct method involves the cyclization of a δ-hydroxy acid. This reaction is often spontaneous for γ- and δ-lactones.[1]

  • Baeyer-Villiger Oxidation: This reaction, discovered in the late 19th century, involves the oxidation of a cyclic ketone with a peroxyacid to form the corresponding lactone.[9] It remains a reliable method for the synthesis of various lactones.

Modern Catalytic Methodologies

The demand for enantiomerically pure and complex dihydropyran-2-one derivatives has driven the development of advanced synthetic methods that offer high levels of selectivity and efficiency.

Synthetic_Methods cluster_classical Classical Methods cluster_modern Modern Catalytic Methods Intramolecular_Esterification Intramolecular_Esterification Baeyer_Villiger Baeyer_Villiger RCM RCM NHC NHC HDA HDA Synthetic_Evolution Evolution of Synthetic Strategies

Evolution from classical to modern synthetic routes for dihydropyran-2-ones.
  • Ring-Closing Metathesis (RCM): The development of well-defined ruthenium catalysts by Grubbs and others has made RCM a powerful tool for the formation of cyclic olefins, including the endocyclic double bond in dihydropyran-2-ones from acyclic diene precursors.[7]

  • N-Heterocyclic Carbene (NHC) Organocatalysis: In recent years, NHCs have emerged as versatile organocatalysts for a variety of transformations, including the synthesis of 3,4-dihydropyran-2-ones.[10] These reactions often proceed through [4+2] or [3+3] cycloadditions.[10]

  • Hetero-Diels-Alder (HDA) Reactions: The HDA reaction between a diene and an aldehyde provides a direct route to the dihydropyran ring system, which can then be oxidized to the corresponding lactone.[11]

Biological Activity and Therapeutic Potential

Dihydropyran-2-one derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[12] Their bioactivity is often attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, forming covalent bonds with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[12]

Compound Class/Example Biological Activity Potential Therapeutic Area Reference(s)
Goniodiol DerivativesCytotoxicAnticancer[7]
Pestalotin and DerivativesGibberellin Synergist, CytotoxicAgriculture, Anticancer[4][12]
Tarchonanthuslactone AnalogsCytotoxic, induces apoptosisAnticancer[8]
General Dihydropyran-2-onesAntimicrobial, AntifungalInfectious Diseases[5]
General Dihydropyran-2-onesAnti-inflammatoryInflammatory Disorders[5]

Experimental Protocols

To provide a practical context, this section details a representative protocol for the isolation of a natural dihydropyran-2-one and a general synthetic procedure.

Isolation of Pestalotin from Pestalotia cryptomeriaecola

This protocol is adapted from the original isolation procedure described by Kimura and Tamura in 1972.[4]

1. Fungal Cultivation:

  • Grow Pestalotia cryptomeriaecola in shake culture on Czapek-Dox medium for 7 days at 27°C.

2. Extraction:

  • Add acetone to the culture broth and filter to remove mycelia.

  • Evaporate the filtrate to a small volume and extract with ethyl acetate at pH 3.

  • Wash the ethyl acetate extract successively with a dilute sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a neutral residue.

3. Chromatographic Purification:

  • Subject the neutral residue to column chromatography on silicic acid.

  • Elute the column with a stepwise gradient of benzene-ethyl acetate.

  • Monitor the fractions for biological activity (e.g., gibberellin synergistic activity). The active fraction typically elutes with benzene containing 30% ethyl acetate.

  • Evaporate the solvent from the active fraction and subject the residue to preparative thin-layer chromatography (TLC) using a silica gel plate and a solvent system of ethyl acetate-benzene (1:1, v/v).

  • Scrape the band corresponding to pestalotin and extract with ethyl acetate.

  • Evaporate the solvent to yield crude crystals of pestalotin.

4. Recrystallization:

  • Recrystallize the crude product from an n-hexane-benzene mixture to afford colorless crystals of pure pestalotin.

General Synthesis of a 5,6-Dihydropyran-2-one via Ring-Closing Metathesis

This generalized protocol illustrates a modern approach to the dihydropyran-2-one core.

1. Substrate Synthesis:

  • Synthesize an appropriate diene-containing ester. A common strategy is the esterification of an unsaturated carboxylic acid with an unsaturated alcohol.

2. Ring-Closing Metathesis:

  • Dissolve the diene ester in an appropriate solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

3. Purification:

  • Quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5,6-dihydropyran-2-one.

Conclusion

The dihydropyran-2-one core has traversed a remarkable journey from its conceptual origins in the 19th century to its current status as a cornerstone in natural product chemistry and drug discovery. The discovery of bioactive natural products like pestalotin and goniodiol has not only unveiled their therapeutic potential but also catalyzed the development of innovative and elegant synthetic strategies. The continuous evolution of synthetic methodologies, from classical intramolecular cyclizations to modern catalytic C-H functionalization and metathesis reactions, has provided chemists with powerful tools to access a vast chemical space of dihydropyran-2-one derivatives. As our understanding of the biological targets and mechanisms of action of these compounds deepens, the dihydropyran-2-one scaffold is poised to remain a fertile ground for the discovery of novel therapeutics and chemical probes.

References

  • Kimura, Y., & Tamura, S. (1972). Isolation and Structure of Pestalotin, a Gibberellin Synergist from Pestalotia cryptomeriaecola. Agricultural and Biological Chemistry, 36(11), 1925-1930. [Link]

  • Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. (2025). ResearchGate. [Link]

  • Nakagawa, M., & Nakanishi, K. (1979). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 59, 1. [Link]

  • Hamdy, A. K., et al. (2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Synlett, 36(16), 2585-2590. [Link]

  • Eskandari, K., & Rafieian-Kopaei, M. (2016). SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). Chemistry of Heterocyclic Compounds, 52(3), 158-160. [Link]

  • Lactone. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Wu, T. S., et al. (1991). The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon. Journal of Natural Products, 54(4), 1077-1081. [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Sante, M., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 743. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]

  • Lactone. (2010). In Encyclopædia Britannica. [Link]

  • Stevenson, R., & Weber, J. V. (1988). Synthesis of (±)-Parasorbic Acid and (±)-Massoilactone from Meldrum's Acid. Journal of Natural Products, 51(6), 1210-1212. [Link]

  • Crombie, L., & Firth, P. A. (1968). Biosynthesis of parasorbic acid (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.). Journal of the Chemical Society C: Organic, 2230-2234. [Link]

  • Synthesis of Sorbic Acid. (n.d.). University of Bristol. [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Morales-Manrique, C., Baquero, E. A., & Guevara-Pulido, J. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

  • Parasorbic acid. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Kysil, D., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC, 2012(8), 226-230. [Link]

  • Synthesis of lactone lactam: A useful precursor towards (-)-Geissman Waiss lactone. (2025). ResearchGate. [Link]

  • Kieslich, D., & Christoffers, J. (2021). Cyanide-Catalyzed Rearrangement Gives δ-Lactones. ChemistryViews. [Link]

  • Cheng, J., et al. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 57(62), 7671-7674. [Link]

  • Scharinger, A., et al. (2021). Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. Food Chemistry, 365, 130497. [Link]

  • Pilli, R. A., et al. (2015). (-)-Tarchonanthuslactone: Design of New Analogues, Evaluation of their Antiproliferative Activity on Cancer Cell Lines, and Preliminary Mechanistic Studies. ChemMedChem, 10(11), 1846-1855. [Link]

  • (2S)-2-((1S)-1-hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one. (n.d.). PubChem. [Link]

  • 7-Hydroxy pestalotin. (n.d.). PubChem. [Link]

  • Paterson, T., & Wood, H. C. S. (1972). The biosynthesis of pteridines. Part VI. Studies of the mechanism of riboflavin biosynthesis. Journal of the Chemical Society, Perkin Transactions 1, 1051-1056. [Link]

Sources

Brominated Dihydropyranones: A Technical Guide to Synthesis, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Brominated dihydropyranones represent a class of heterocyclic compounds with significant potential in synthetic and medicinal chemistry. The dihydropyranone core is a privileged scaffold found in numerous biologically active molecules, and the strategic incorporation of a bromine atom provides a versatile functional handle for subsequent chemical modifications.[1] This dual functionality makes these compounds highly valuable as building blocks for complex molecular architectures and as potential therapeutic agents themselves. This technical guide provides an in-depth review of the synthesis, spectroscopic characterization, chemical reactivity, and applications of brominated dihydropyranones, with a particular focus on their emerging role in drug development. We will explore the causality behind synthetic choices, present detailed, field-proven protocols, and analyze structure-activity relationships to equip researchers and drug development professionals with a comprehensive understanding of this important molecular class.

Introduction: The Strategic Value of Brominated Dihydropyranones

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[2] Among them, the dihydropyranone motif is a recurring feature in natural products and pharmacologically active compounds, making its efficient synthesis a critical goal in drug discovery.[3] The introduction of a bromine atom onto this scaffold is a deliberate and strategic decision in molecular design. Bromine can significantly modulate a molecule's biological activity and pharmacokinetic properties through several mechanisms:

  • Halogen Bonding: The bromine atom can act as a Lewis acid, forming non-covalent "halogen bonds" with biological targets, which can enhance binding affinity and selectivity.

  • Lipophilicity Modulation: The bulky and lipophilic nature of bromine can improve a drug candidate's ability to cross cell membranes.

  • Metabolic Blocking: Placing a bromine atom at a site susceptible to metabolic degradation can block unwanted metabolism, thereby increasing the drug's half-life.

  • Synthetic Handle: Most importantly, the carbon-bromine bond is a highly versatile functional group, serving as a reactive site for a multitude of transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug synthesis.[1]

This guide will focus on the practical aspects of working with these valuable compounds, bridging the gap between fundamental organic chemistry and applied medicinal science.

Synthetic Strategies for Brominated Dihydropyranones

The synthesis of a brominated dihydropyranone can be approached in two primary ways: constructing the dihydropyranone ring first and then introducing bromine, or incorporating a bromine-containing building block during the ring's formation. The former approach is often more common and versatile.

Foundational Synthesis of the Dihydropyranone Core

Numerous methods exist for synthesizing the dihydropyranone skeleton. Notable strategies include:

  • Hetero-Diels-Alder Reactions: A [4+2] cycloaddition between a diene and an aldehyde or ketone to form the dihydropyran ring.

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the annulation of various substrates to produce dihydropyranones with high efficiency and stereoselectivity.

  • Intramolecular Cyclization: Methods such as the cyclization of phenoxyethynyl diols can yield substituted dihydropyranones.[4]

The choice of method depends on the desired substitution pattern and stereochemistry of the final product.

Key Bromination Methodologies: Electrophilic Addition-Elimination

A robust and widely used method for synthesizing α-brominated α,β-unsaturated lactones, such as 3-bromo-5,6-dihydro-2H-pyran-2-one, is the direct bromination of the corresponding saturated or partially saturated lactone. This process is not a simple electrophilic aromatic substitution, but rather a sequence of electrophilic addition followed by elimination.

Causality Behind the Method: The reaction begins with the electrophilic attack of molecular bromine (Br₂) on the double bond of the precursor, 5,6-dihydro-2H-pyran-2-one. This forms a cyclic bromonium ion intermediate, which is then opened by the bromide ion (Br⁻) to yield a more stable, albeit transient, dibrominated intermediate. The key to re-establishing the valuable α,β-unsaturation is a base-mediated elimination of hydrogen bromide (HBr). A non-nucleophilic organic base like triethylamine (TEA) is the ideal choice for this step; its purpose is solely to remove a proton from the α-position, facilitating the E2 elimination of HBr without risking nucleophilic attack on the lactone's carbonyl group, which would lead to undesired ring-opening byproducts. This two-step sequence—addition followed by elimination—is a reliable strategy for converting an alkene within a lactone system into a vinyl bromide.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

The following protocol is adapted from a verified procedure and represents a self-validating system for the synthesis of a key brominated dihydropyranone intermediate.[5]

G cluster_setup Reaction Setup cluster_reaction Bromination & Elimination cluster_workup Workup & Purification start Charge 1-L flask with 5,6-dihydro-2H-pyran-2-one (0.103 mol) and CH₂Cl₂ (350 mL) bromination Add Br₂ solution dropwise over 4 hr at RT. (Monitor by TLC/NMR) start->bromination 1. Initial Charge add_br2 Prepare solution of Br₂ (0.105 mol) in CH₂Cl₂ (130 mL) add_br2->bromination stir Stir for 2 hr until color fades bromination->stir 2. Reaction cool Cool to 0 °C (Ice Bath) stir->cool 3. Preparation for Elimination add_tea Add Triethylamine (0.107 mol) dropwise over 2 min cool->add_tea stir_elim Stir for 40 min at 0 °C add_tea->stir_elim 4. Elimination transfer Transfer to Separatory Funnel stir_elim->transfer 5. Quenching wash Wash with H₂O (2 x 150 mL) transfer->wash dry Dry organic phase (Na₂SO₄) wash->dry filter Filter through Silica Gel Pad dry->filter concentrate Concentrate in vacuo filter->concentrate product Yield: 3-Bromo-5,6-dihydro-2H-pyran-2-one (Colorless Oil, ~85-95%) concentrate->product 6. Isolation

Figure 1: Experimental workflow for the synthesis of 3-bromo-5,6-dihydro-2H-pyran-2-one.

Step-by-Step Methodology:

  • Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a drying tube. The flask is charged with 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) and dichloromethane (350 mL).[5]

  • Bromine Addition: A solution of bromine (16.7 g, 0.105 mol) in dichloromethane (130 mL) is added dropwise from the addition funnel over 4 hours. The reaction is exothermic and may require external cooling to maintain room temperature.[5]

  • Reaction Monitoring: The progress of the addition reaction is monitored to ensure complete consumption of the starting material. This is crucial to prevent side reactions and is best analyzed by taking a small aliquot for ¹H NMR analysis.[5]

  • Elimination: After the bromine addition is complete, the pale orange solution is stirred for an additional 2 hours. The mixture is then cooled in an ice bath to 0 °C. Triethylamine (15.0 mL, 0.107 mol) is added via syringe over 2 minutes. The resulting colorless solution is stirred for 40 minutes at 0 °C.[5]

  • Workup: The reaction mixture is transferred to a 1-L separatory funnel and washed twice with 150 mL of water to remove triethylammonium bromide salts.[5]

  • Purification: The organic phase is dried over anhydrous sodium sulfate, filtered through a pad of silica gel, and concentrated under reduced pressure to yield 3-bromo-5,6-dihydro-2H-pyran-2-one as a colorless oil which may solidify upon standing.[5]

Spectroscopic & Structural Characterization

Unambiguous characterization of the synthesized brominated dihydropyranone is essential. A combination of NMR, IR, and mass spectrometry provides a complete structural picture.

G cluster_mech Mechanism: Electrophilic Bromination & Elimination Reactant 5,6-dihydro-2H-pyran-2-one O O Intermediate1 Bromonium Ion Intermediate O O Br+ Reactant->Intermediate1 Electrophilic Attack Br2 Br-Br Intermediate2 Dibromo-tetrahydropyranone O O Br Br H Intermediate1->Intermediate2 Nucleophilic Attack (Anti-addition) Br_ion Br⁻ Product 3-Bromo-5,6-dihydro-2H-pyran-2-one O O Br Intermediate2->Product E2 Elimination Base Triethylamine (Et₃N) Salt Et₃NH⁺Br⁻

Figure 2: Mechanism of bromination-elimination for dihydropyranone synthesis.

¹H NMR: The proton NMR spectrum is highly diagnostic. The vinyl proton at the 4-position typically appears as a triplet downfield (around δ 7.30 ppm) due to coupling with the adjacent methylene protons at the 5-position. The methylene groups at C5 (δ ~2.58 ppm) and C6 (δ ~4.49 ppm) also show characteristic splitting patterns (dt and t, respectively).[5]

¹³C NMR: The carbon spectrum confirms the key functional groups. Notable signals include the lactone carbonyl (C2, δ ~159.1 ppm), the brominated vinyl carbon (C3, δ ~113.3 ppm), the other vinyl carbon (C4, δ ~146.2 ppm), and the saturated carbons at C6 (δ ~66.7 ppm) and C5 (δ ~26.5 ppm).[5]

IR Spectroscopy: The infrared spectrum shows a strong, characteristic absorption band for the α,β-unsaturated lactone carbonyl (C=O) stretch around 1733 cm⁻¹. A second prominent band for the C=C double bond stretch appears near 1615 cm⁻¹.[5]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion (M⁺) will appear as two peaks of nearly equal intensity (the M⁺ and M+2 peaks), separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For 3-bromo-5,6-dihydro-2H-pyran-2-one, these peaks appear at m/z 176 and 178.[5]

Parameter 3-Bromo-5,6-dihydro-2H-pyran-2-one [5]Rationale / Interpretation
Formula C₅H₅BrO₂
MW 176.99 g/mol
¹H NMR (CDCl₃) δ 7.30 (t, 1H), 4.49 (t, 2H), 2.58 (dt, 2H)Vinyl H (C4), O-CH₂ (C6), Allylic CH₂ (C5)
¹³C NMR (CDCl₃) δ 159.1, 146.2, 113.3, 66.7, 26.5C=O, C4, C3-Br, C6, C5
IR (neat) 1733 cm⁻¹, 1615 cm⁻¹C=O stretch (α,β-unsaturated lactone), C=C stretch
MS (EI) m/z 178, 176 (M⁺, 1:1 ratio)Characteristic isotopic pattern for one bromine atom
Table 1: Summary of Spectroscopic Data for a Representative Brominated Dihydropyranone.

Reactivity and Synthetic Utility

The true power of brominated dihydropyranones lies in their utility as synthetic intermediates. The bromine atom serves as a linchpin for building molecular complexity.

Cross-Coupling Reactions

The vinyl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the dihydropyranone ring, a transformation that is difficult to achieve otherwise. This opens up avenues to a vast library of derivatives for structure-activity relationship (SAR) studies.

Cycloaddition Reactions

Brominated 2-pyrones (the fully unsaturated analogs) are highly effective dienes in [4+2] Diels-Alder cycloadditions. The bromine substituents significantly influence the electronics and reactivity of the diene system. Studies have shown that the reactivity of bromo-2-pyrones in these cycloadditions follows the order: 3,5-dibromo-2-pyrone > 5-bromo-2-pyrone > 3-bromo-2-pyrone.[6] This demonstrates that the bromine atom's electron-withdrawing nature enhances the diene's reactivity, making these compounds powerful tools for constructing complex polycyclic systems.[6]

G cluster_da [4+2] Diels-Alder Cycloaddition Diene 3-Bromo-2-pyrone O O Br TransitionState Concerted Transition State Diene->TransitionState Dienophile Dienophile (e.g., Alkene) Dienophile->TransitionState Product Bicyclic Adduct O O Br TransitionState->Product Formation of new σ-bonds

Figure 3: Representative Diels-Alder reaction of a brominated pyrone.

Applications in Drug Discovery: Anticancer Potential

The strategic placement of bromine on a pyranone scaffold has been shown to impart significant biological activity. While research on brominated dihydropyranones is still emerging, studies on the closely related brominated 4-pyranone derivatives have demonstrated potent antileukemic activity.

A study evaluating a series of halogenated 5-hydroxy-2-hydroxymethyl-4-pyranone derivatives against L1210 murine leukemia cells found that the parent, non-brominated compound was inactive. In contrast, several brominated analogs exhibited cytotoxicity in the low micromolar range.[7] This finding strongly suggests that the bromine atom is essential for the observed anticancer activity.

Compound Structure IC₅₀ (µM) vs L1210 Cells [7]
5-Hydroxy-2-hydroxymethyl-4-pyranone(Parent Compound)No effect
2-Bromomethyl-5-hydroxy-4-pyranone4.30
6-Bromo-5-hydroxy-2-hydroxymethyl-4-pyranone3.75
6-Bromo-2-bromomethyl-5-hydroxy-4-pyranone3.40
Table 2: Antileukemic Activity of Brominated 4-Pyranone Derivatives.

Structure-Activity Relationship (SAR) Insights: From the data in Table 2, several preliminary SAR conclusions can be drawn:

  • Bromination is Key: The introduction of bromine is critical for cytotoxicity, as the parent compound is inactive.[7]

  • Position Matters: Bromination at the 6-position of the ring appears to enhance potency compared to bromination on the methyl group at the 2-position (3.75 µM vs. 4.30 µM).[7]

  • Multiple Bromines Increase Potency: The dibrominated compound, with bromine at both the ring and the side chain, is the most potent derivative in the series (IC₅₀ = 3.40 µM).[7]

These findings are consistent with broader trends where bromination of heterocyclic scaffolds often leads to enhanced anticancer activity.[8] For example, brominated furanone derivatives have also shown strong cytotoxic effects against prostate and glioblastoma cell lines, with the position of the bromine atom being crucial for activity.

Conclusion & Future Outlook

Brominated dihydropyranones are more than simple halogenated heterocycles; they are strategically designed building blocks that offer immense value to synthetic and medicinal chemists. Their synthesis is achievable through robust and well-understood chemical transformations, and their characterization is straightforward with modern spectroscopic techniques. The true potential of these molecules is realized in their application, where the bromine atom acts as a versatile handle for creating diverse molecular libraries and as a key pharmacophoric element for enhancing biological activity.

The demonstrated anticancer potential of related brominated pyranones provides a strong rationale for the expanded investigation of brominated dihydropyranones in drug discovery programs. Future work should focus on leveraging the synthetic versatility of these compounds to generate focused libraries for screening against various disease targets, including cancer, infectious diseases, and inflammatory disorders. Elucidating the precise mechanism of action and exploring further SAR will undoubtedly solidify the role of brominated dihydropyranones as indispensable tools in the development of next-generation therapeutics.

References

  • Magalhães, C.M., González-Berdullas, P., Pereira, M., Duarte, D., Vale, N., & Da Silva, J.C.G.E. (2022). Investigation of the anticancer and drug combination potential of brominated coelenteramines toward breast and prostate cancer. Int. J. Mol. Sci., 23, 13981. [Link]

  • García-Cánovas, M., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals. [Link]

  • Jain, S., et al. (2022). Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Structure, biological activity, and synthesis of dihydropyranones. ResearchGate. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • Wang, L., et al. (2019). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Journal of Experimental & Clinical Cancer Research. [Link]

  • Ahamad, T., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Letters in Organic Chemistry. [Link]

  • Villegas-Pañeda, A. G., & Ramírez-Apan, M. T. (2020). Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. Revista Colombiana de Química, 49(3), 13-18. [Link]

  • Islam, M. R., et al. (2014). Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. ResearchGate. [Link]

  • Kamal, A., et al. (2015). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. Medicinal Chemistry Research. [Link]

  • Fedorov, A. (2025). Structure-Activity Relationship of Natural 10-Membered Lactones and Their Semisynthetic Derivatives (Mini review). ResearchGate. [Link]

  • Stankovic, S., et al. (1993). Antileukemic activity of 4-pyranone derivatives. Neoplasma. [Link]

  • Chen, C. C., et al. (2013). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]

  • Roda, G., et al. (2023). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. Molecules. [Link]

  • Limban, C., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

  • Fedorov, A., et al. (2022). Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives. MDPI. [Link]

  • De Kimpe, N., et al. (1995). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Journal of Medicinal Chemistry. [Link]

  • Lee, S., et al. (2024). Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation. Biomolecules & Therapeutics. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • Min, K. H., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-2H-pyran-2-one via 3,5-Dibromo-5,6-dihydropyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 3-Bromo-2H-pyran-2-one

3-Bromo-2H-pyran-2-one is a pivotal heterocyclic building block in the realms of organic synthesis and medicinal chemistry.[1][2] Its unique electronic architecture, characterized by an electron-deficient pyran-2-one ring and a reactive carbon-bromine bond, renders it a versatile substrate for a multitude of chemical transformations.[1] This compound is particularly valued as an ambiphilic diene in Diels-Alder cycloadditions, exhibiting superior regioselectivity and stereoselectivity compared to its parent, 2-pyrone.[2] This reactivity profile provides a robust pathway to complex cyclic and carbocyclic systems.[1][2] Furthermore, the 2H-pyran-2-one scaffold is a known pharmacophore, with derivatives demonstrating a range of biological activities, including potential anticancer properties.[2][3]

This guide provides a comprehensive, two-stage protocol for the synthesis of 3-Bromo-2H-pyran-2-one, commencing with the preparation of the key intermediate, 3,5-Dibromo-5,6-dihydropyran-2-one. The methodologies detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both high yield and purity.

Part 1: Synthesis of the Precursor: this compound

The initial phase of this synthesis involves a two-step sequence starting from 5,6-dihydro-2H-pyran-2-one: a bromination to form 3-bromo-5,6-dihydro-2H-pyran-2-one, followed by a second bromination to yield the target precursor.

Experimental Protocol: Synthesis of this compound

Step 1A: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one [4]

  • Reaction Setup: In a 1-L three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing addition funnel, a drying tube containing sodium hydroxide pellets, and a thermometer, charge 10.15 g (0.103 mol) of 5,6-dihydro-2H-pyran-2-one and 350 mL of methylene chloride.

  • Bromine Addition: Charge the addition funnel with a solution of 16.7 g (0.105 mol) of bromine in 130 mL of methylene chloride. Add the bromine solution in 10–15-mL portions over 4 hours. Caution: This reaction is exothermic; external cooling with an ice bath may be necessary to maintain a controlled temperature.[4]

  • Reaction Monitoring: After the complete addition of bromine, the solution will be pale orange. Stir for an additional 2 hours until the color has nearly faded. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to ensure the consumption of the starting material.[4]

  • In-situ Elimination: Cool the reaction mixture in an ice bath. Replace the addition funnel with a rubber septum and, via syringe, add 15.0 mL (0.107 mol) of triethylamine over 2 minutes. Caution: This step is also exothermic.[4]

  • Workup and Purification: Stir the now colorless solution for 40 minutes. Transfer the contents to a 1-L separatory funnel and wash twice with 150 mL of water. Dry the organic phase over anhydrous sodium sulfate, filter through a pad of silica gel, and rinse the pad with 700 mL of methylene chloride.[4] Concentrate the filtrate under reduced pressure to yield crude 3-bromo-5,6-dihydro-2H-pyran-2-one. This material is often of sufficient purity for the subsequent step.[4]

Step 1B: Synthesis of this compound [4]

  • Reaction Setup: In a flame-dried, 1-L round-bottomed flask equipped with a magnetic stirrer and an efficient water-cooled condenser under a nitrogen atmosphere, charge 15.8 g (0.089 mol) of the crude 3-bromo-5,6-dihydro-2H-pyran-2-one from the previous step.

  • Reagent Addition: Add 16.5 g (0.093 mol) of N-bromosuccinimide (NBS), 0.8 g (3.3 mmol) of benzoyl peroxide (as a radical initiator), and 455 mL of freshly distilled carbon tetrachloride.

  • Reflux: Heat the mixture to reflux. The reaction mixture will turn dark orange shortly after reflux begins, and this color will dissipate as the reaction proceeds to completion.[4]

  • Reaction Monitoring and Workup: Monitor the reaction for completion using TLC.[4] After completion, cool the reaction mixture and proceed with purification.

  • Purification: The crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one can be purified by flash chromatography on silica gel using a gradient of 20–50% ethyl acetate in hexane to yield a yellow oil that crystallizes upon standing.[4]

Workflow for Precursor Synthesis

cluster_0 Precursor Synthesis A Step 1A: Bromination-Elimination 3-bromo-5,6-dihydro-2H-pyran-2-one 3-bromo-5,6-dihydro-2H-pyran-2-one A->3-bromo-5,6-dihydro-2H-pyran-2-one B Step 1B: Radical Bromination C Purification B->C D This compound C->D 5,6-dihydro-2H-pyran-2-one 5,6-dihydro-2H-pyran-2-one 5,6-dihydro-2H-pyran-2-one->A 3-bromo-5,6-dihydro-2H-pyran-2-one->B

Caption: Workflow for the synthesis of the precursor.

Mechanistic Insights

The initial bromination of 5,6-dihydro-2H-pyran-2-one proceeds via an electrophilic addition mechanism. The bromine molecule is polarized by the electron-rich double bond of the pyranone, leading to the formation of a cyclic bromonium ion intermediate.[5][6] The subsequent attack by the bromide ion occurs in an anti-fashion, resulting in a dibrominated intermediate. The in-situ addition of triethylamine, a non-nucleophilic base, facilitates an E2 elimination of HBr to furnish the more stable α,β-unsaturated lactone, 3-bromo-5,6-dihydro-2H-pyran-2-one.[4][7]

The second bromination step utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, benzoyl peroxide. This indicates a free-radical allylic bromination mechanism. The initiator generates bromine radicals which abstract an allylic hydrogen from 3-bromo-5,6-dihydro-2H-pyran-2-one, forming a resonance-stabilized allylic radical. This radical then reacts with a bromine molecule (generated from NBS) to yield this compound.

Part 2: Conversion to 3-Bromo-2H-pyran-2-one

The final and critical step in this synthesis is the dehydrobromination of this compound to introduce the second double bond and form the aromatic pyrone ring.

Experimental Protocol: Dehydrobromination[4]
  • Reaction Setup: In a 1-L, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a rubber septum for an inert gas line, charge 20.3 g of crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one and 360 mL of methylene chloride.

  • Base Addition: At room temperature, add 14.0 mL (0.1 mol) of triethylamine via syringe over a 5-minute period. A characteristic dark brown color will develop during the addition.[4][8]

  • Reaction and Workup: Stir the reaction mixture until completion (monitor by TLC). Concentrate the mixture under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel. The crude material is dissolved in a minimal amount of methylene chloride and applied to the column. Elution with 10% ethyl acetate in hexane followed by 20% ethyl acetate in hexane will separate the desired 3-bromo-2H-pyran-2-one from byproducts, notably 5-bromo-2-pyrone.[4]

Workflow for Final Product Synthesis

cluster_1 Final Product Synthesis A Dehydrobromination (E2 Elimination) B Purification (Column Chromatography) A->B C 3-Bromo-2H-pyran-2-one B->C This compound This compound This compound->A

Caption: Workflow for the final product synthesis.

Mechanistic Rationale for Dehydrobromination

The conversion of this compound to 3-bromo-2H-pyran-2-one is an elimination reaction, specifically an E2 (bimolecular elimination) reaction.[9][10] The base, triethylamine, abstracts a proton from the carbon adjacent to the bromine at the 5-position. For the E2 mechanism to proceed efficiently, a specific stereochemical arrangement is required: the abstracted proton and the leaving group (bromide) must be in an anti-periplanar conformation.[7][9] This concerted, single-step process involves the simultaneous abstraction of the proton, formation of the new pi bond, and departure of the bromide leaving group.[9][10]

A potential side reaction is the formation of the 5-bromo-2H-pyran-2-one isomer. This can occur through a prototropic shift in the basic medium followed by elimination.[4][8] Careful control of reaction conditions and meticulous purification are crucial to isolate the desired 3-bromo isomer.[8]

Data Summary and Characterization

The following tables summarize the key physical and spectral data for the intermediate and final products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-Bromo-5,6-dihydro-2H-pyran-2-oneC₅H₅BrO₂177.0027-30Colorless oil/solid
This compoundC₅H₄Br₂O₂255.8960.5-62.5Yellow oil/solid
3-Bromo-2H-pyran-2-oneC₅H₃BrO₂174.9859.5-61Tan solid

Table 1: Physical Properties of Key Compounds [4][11]

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
3-Bromo-5,6-dihydro-2H-pyran-2-one7.30 (t, 1H), 4.49 (t, 2H), 2.58 (dt, 2H)159.1, 146.2, 113.3, 66.7, 26.51733, 1615
This compound7.37 (d, 1H), 4.76-4.81 (m, 2H), 4.62-4.67 (m, 1H)Not readily availableNot readily available
3-Bromo-2H-pyran-2-oneNot readily availableNot readily availableNot readily available

Table 2: Spectroscopic Data [4]

Troubleshooting and Expert Insights

  • Incomplete Bromination (Step 1A): If TLC or NMR indicates residual starting material, a small, cautious addition of more bromine solution may be necessary. However, avoid adding excess bromine.[4]

  • Formation of 5-Bromo Isomer: The presence of the 5-bromo-2H-pyran-2-one byproduct is a common issue.[8] Its formation is attributed to prototropic migration in the basic elimination step.[4] To minimize this, consider using a bulkier, non-nucleophilic base or optimizing the reaction temperature.[8] Purification via careful column chromatography is essential for separation.[4][8]

  • Reaction Color: The dark brown color observed during the final elimination step with triethylamine is normal and not indicative of a problem.[8]

  • Product Purity: For highly pure 3-bromo-2H-pyran-2-one, recrystallization may be required after column chromatography.[8]

This detailed guide provides a robust and well-grounded protocol for the synthesis of 3-bromo-2H-pyran-2-one. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently produce this valuable synthetic intermediate.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved from [Link]

  • Kotrotsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. Retrieved from [Link]

  • (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. Retrieved from [Link]

  • MDPI. (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]

  • Reddit. (2021). I understand the bromination mechanism. How does a primary alcohol affect the reaction? r/OrganicChemistry. Retrieved from [Link]

  • (n.d.). Elimination Reactions. Retrieved from [Link]

  • American Elements. (n.d.). 3-Bromo-2H-pyran-2-one. Retrieved from [Link]

  • Hamdy, A. K., et al. (n.d.). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Retrieved from [Link]

  • YouTube. (2011). Bromination Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). The Action of Bromine in Acetic Acid on Dihydropyran and Some of Its Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • YouTube. (n.d.). E1/E2 Complete Guide to Elimination Reactions With Examples, Mechanisms and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Elimination Reaction Chemistry Questions with Solutions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one. Retrieved from [Link]

Sources

The Strategic Utility of 3,5-Dibromo-2-Pyrone in Diels-Alder Cycloadditions: A Guide to Synthesizing Complex Bicyclic Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elevating the Classic Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2] This Nobel Prize-winning reaction is celebrated for its stereospecificity and its ability to rapidly build molecular complexity, making it an indispensable tool in the synthesis of natural products and novel materials.[2][3] While the fundamental principles of the Diels-Alder reaction are widely understood, the strategic selection of diene and dienophile remains a critical aspect of synthetic design.[3]

Among the vast array of dienes available to chemists, 2-pyrones have emerged as particularly versatile building blocks. However, their inherent aromatic character can render them sluggish participants in Diels-Alder reactions, often requiring harsh conditions such as high temperatures, which can lead to undesirable side reactions like decarboxylation.[4] A significant advancement in this area has been the introduction of halogenated 2-pyrones. This guide focuses on a particularly potent diene, 3,5-dibromo-2-pyrone, and its application in synthesizing a diverse range of 3,5-dibromo-5,6-dihydropyran-2-one derivatives, which are valuable intermediates in organic synthesis.[5][6]

The Enhanced Reactivity of 3,5-Dibromo-2-Pyrone: An Ambident Diene

Research has demonstrated that 3,5-dibromo-2-pyrone is a highly effective diene in Diels-Alder cycloadditions, exhibiting greater reactivity and stereoselectivity compared to its monobrominated counterparts.[5][6] This enhanced reactivity allows for the generation of a wide variety of bicycloadducts in significantly higher chemical yields and with superior endo/exo selectivity.[5] The term "ambident diene" has been used to describe 3,5-dibromo-2-pyrone, reflecting its ability to react efficiently with both electron-poor and electron-rich dienophiles.[7] This versatility stems from the electronic influence of the two bromine atoms, which modulate the energy levels of the diene's frontier molecular orbitals.

The general mechanism for the Diels-Alder reaction of 3,5-dibromo-2-pyrone is depicted below. The reaction proceeds through a concerted [4+2] cycloaddition to form a bridged bicyclic lactone, a derivative of this compound.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene 3,5-Dibromo-2-pyrone (Diene) Dienophile Dienophile Product This compound Derivative (Bicyclic Adduct) Reactants Reactants Reactants->Product [4+2] Cycloaddition

Figure 1. General scheme of the Diels-Alder reaction.

Experimental Insights: Reaction with Various Dienophiles

The utility of 3,5-dibromo-2-pyrone is best illustrated by its successful cycloaddition with a range of dienophiles, differing in their electronic and steric properties. The following table summarizes the results from key studies, showcasing the high yields and diastereoselectivities achievable.

DienophileReaction ConditionsYield (%)endo:exo RatioReference
N-PhenylmaleimideToluene, reflux, 2h95>99:1[5]
Maleic anhydrideToluene, reflux, 2h98>99:1[5]
Dimethyl acetylenedicarboxylateToluene, reflux, 2h92-[5]
StyreneToluene, reflux, 3d70>99:1[8]
Ethyl acrylateToluene, reflux, 2d8591:9[5]
Methyl vinyl ketoneToluene, reflux, 2d7889:11[5]

Table 1. Summary of Diels-Alder Reactions of 3,5-Dibromo-2-pyrone with Various Dienophiles.

Detailed Experimental Protocol: Synthesis of the N-Phenylmaleimide Adduct

This protocol provides a representative procedure for the Diels-Alder reaction between 3,5-dibromo-2-pyrone and N-phenylmaleimide. This self-validating system ensures reproducibility through careful control of stoichiometry, reaction time, and purification methods.

Materials and Reagents:

  • 3,5-Dibromo-2-pyrone (1.0 equiv)

  • N-Phenylmaleimide (1.0 equiv)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromo-2-pyrone (1.0 mmol, 253.8 mg) and N-phenylmaleimide (1.0 mmol, 173.2 mg).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure endo-adduct.

  • Characterization: The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Experimental_Workflow Protocol Flowchart A 1. Combine Reactants (3,5-Dibromo-2-pyrone & N-Phenylmaleimide) B 2. Add Anhydrous Toluene A->B C 3. Heat to Reflux (2h) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Solvent Evaporation E->F G 7. Flash Column Chromatography F->G H 8. Characterization (NMR, MS) G->H

Figure 2. Step-by-step experimental workflow.

Synthetic Applications of the Bicyclic Adducts

A significant advantage of using 3,5-dibromo-2-pyrone is that the two bromine atoms on the resulting bicycloadducts can be manipulated independently.[5][6] This feature opens up avenues for further functionalization, allowing for the synthesis of a variety of synthetically useful bicyclolactones. For instance, selective debromination or substitution reactions can be performed, leading to complex molecular architectures. This has been demonstrated in the total synthesis of natural products like (±)-clivonine, where the Diels-Alder reaction of 3,5-dibromo-2-pyrone was a key step in constructing the core structure.[8][9] The resulting adducts are also valuable precursors for creating diverse libraries of compounds for drug discovery, as the bicyclic lactone scaffold is present in many biologically active molecules.[10]

Conclusion and Future Outlook

The Diels-Alder reactions of 3,5-dibromo-2-pyrone provide a highly efficient and stereoselective route to complex this compound derivatives. The enhanced reactivity of this diene, coupled with the potential for selective post-cycloaddition modifications of the bromine substituents, makes it a valuable tool for synthetic chemists. This approach has proven its utility in the synthesis of complex natural products and holds significant promise for the development of new therapeutic agents and advanced materials.[11] Future research in this area may focus on developing asymmetric versions of this reaction, potentially using chiral catalysts to control the enantioselectivity of the cycloaddition, further expanding the synthetic utility of this powerful transformation.[12]

References

  • Cho, C.-G., Kim, Y.-W., Lim, Y.-K., Park, J.-S., Lee, H., & Koo, S. (2002). Diels-Alder Cycloadditions of 3,5-dibromo-2-pyrone: A New Ambident Diene. The Journal of Organic Chemistry, 67(1), 290–293. [Link]

  • Cho, C.-G., Kim, Y.-W., Lim, Y.-K., Park, J.-S., Lee, H., & Koo, S. (2002). Diels-Alder Cycloadditions of 3,5-dibromo-2-pyrone: A New Ambident Diene. PubMed. [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Toro-Labbé, A., Gutiérrez-Oliva, S., & Jaque, P. (2020). New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives. Molecules, 25(11), 2538. [Link]

  • Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2003). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 125(25), 7512–7513. [Link]

  • Cho, C.-G. (2003). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. ResearchGate. [Link]

  • Burel, F., & Drockenmuller, E. (2021). Trends in the Diels–Alder reaction in polymer chemistry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Greeves, N. (n.d.). Enantioselective Diels-Alder reactions of 2H-pyrans. The University of Liverpool Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]

  • Cho, C.-G., et al. (2020). Total Synthesis of (±)-Clivonine via Diels–Alder Reactions of 3,5-Dibromo-2-pyrone. SciFinder. [Link]

  • Cho, C.-G., et al. (2020, August 7). Total Synthesis of (±)-Clivonine via Diels-Alder Reactions of 3,5-Dibromo-2-pyrone. ACS Publications. [Link]

  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC. [Link]

  • Zhang, Y., et al. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PMC. [Link]

  • Lee, H.-Y., et al. (2010). Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy)-2-pyrones as Synthons for 5-Hydroxy-2-pyrones. Chemistry – An Asian Journal, 5(1), 148-157. [Link]

  • Iorga, B., et al. (2022). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules, 27(19), 6543. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one via Radical Bromination with N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one, a valuable synthetic intermediate. The protocol leverages the selective brominating capabilities of N-Bromosuccinimide (NBS) to perform a radical allylic bromination on a 3-bromo-5,6-dihydro-2H-pyran-2-one precursor. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure with integrated safety protocols, and discuss methods for product characterization. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable and well-documented method for preparing this and similar halogenated heterocycles.

Introduction: The Role of NBS in Selective Bromination

N-Bromosuccinimide (NBS) is a highly versatile and convenient reagent in modern organic synthesis, primarily utilized for selective bromination reactions.[1][2] Unlike elemental bromine (Br₂), which readily participates in electrophilic addition reactions with alkenes, NBS serves as a source for a low, steady concentration of bromine radicals (Br•) or molecular bromine, depending on the reaction conditions.[3][4] This controlled release is the cornerstone of its utility in selectively brominating positions allylic or benzylic to a double bond, a transformation known as the Wohl-Ziegler reaction.[3][5]

The target molecule, this compound, is synthesized by introducing a bromine atom at the C5 allylic position of a 3-bromo-5,6-dihydro-2H-pyran-2-one substrate. This reaction is a classic example of a radical chain process initiated by a radical initiator like benzoyl peroxide or AIBN.[5][6] Understanding the principles behind this selectivity is crucial for minimizing side reactions and maximizing the yield of the desired product.

Reaction Mechanism: The Wohl-Ziegler Allylic Bromination

The bromination of the C5 position proceeds via a free-radical chain mechanism. The key to the reaction's success is the use of NBS in a non-polar solvent, which maintains an extremely low concentration of Br₂ and HBr, thereby suppressing the competing ionic electrophilic addition of bromine across the C=C double bond.[7][8]

The mechanism can be broken down into three distinct stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide, upon heating. The resulting radicals then react with trace amounts of HBr present to generate the initial bromine radical (Br•) needed to start the chain reaction.[7][9]

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from the allylic position (C5) of the substrate. This is the rate-determining step and is favored due to the formation of a resonance-stabilized allylic radical intermediate.[10][11]

    • This allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the final product and a new bromine radical, which continues the chain.[9][10]

  • Termination: The reaction concludes when various radical species combine, ending the chain process.

The essential role of NBS is to react with the HBr byproduct from the first propagation step to regenerate the molecular bromine required for the second propagation step. This keeps the concentrations of both HBr and Br₂ sufficiently low to prevent unwanted side reactions.[4][9]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_regeneration NBS Role: Br₂ Regeneration initiator Benzoyl Peroxide (BPO) rad1 2 PhCO₂• initiator->rad1  Δ (Heat) Br_rad Br• (Bromine Radical) rad1->Br_rad  + HBr (trace) start_mat 3-Bromo-5,6-dihydropyran-2-one Br_rad:e->start_mat:w allyl_rad Resonance-Stabilized Allylic Radical start_mat->allyl_rad + Br• start_mat:e->allyl_rad:w - HBr HBr_source HBr product This compound allyl_rad->product + Br₂ allyl_rad:e->product:w Br_rad_new Br• allyl_rad->Br_rad_new Br2 Br₂ NBS N-Bromosuccinimide (NBS) Br2_regen Br₂ NBS:e->Br2_regen:w + HBr HBr HBr (byproduct) Succinimide Succinimide Br2_regen:s->Br2:n Br2_regen:e->Succinimide:w + Succinimide HBr_source:s->HBr:n from Propagation

Caption: Radical chain mechanism for allylic bromination.

Experimental Application & Protocols

This protocol is adapted from a verified procedure published in Organic Syntheses, ensuring robustness and reproducibility.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mol)Equivalents
3-Bromo-5,6-dihydro-2H-pyran-2-one177.0015.8 g0.0891.0
N-Bromosuccinimide (NBS)177.9816.5 g0.0931.04
Benzoyl Peroxide (BPO), 75%242.230.8 g0.00330.037
Carbon Tetrachloride (CCl₄), anhydrous153.82455 mL--

Note on Reagent Purity:

  • NBS: Impure NBS, often characterized by a yellow or brown color, can lead to unreliable results. It is recommended to recrystallize commercial NBS from hot water if its purity is questionable.[5]

  • Benzoyl Peroxide: Must be handled with care. It is typically supplied wet to reduce its shock sensitivity. Do not use dry, crystalline benzoyl peroxide.

  • Carbon Tetrachloride: Must be anhydrous. The presence of water can lead to hydrolysis of the desired product.[5]

Mandatory Safety Precautions

All operations should be performed inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[12][13]

  • N-Bromosuccinimide (NBS): An irritant that is harmful if swallowed and can cause severe skin burns and eye damage.[13] Avoid inhaling dust. Handle as a corrosive solid.

  • Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. Avoid inhalation of vapors and skin contact. It is a suspected ozone-depleting substance, and its use should be minimized or replaced with a safer alternative like cyclohexane if validated.

  • Benzoyl Peroxide (BPO): A strong oxidizing agent and a potential explosion hazard, especially when dry or heated. Avoid grinding or subjecting it to shock.[1]

  • Reaction Reflux: The reaction is conducted at reflux. Ensure the condenser has a sufficient flow of cooling water and the apparatus is securely clamped.

Step-by-Step Synthesis Protocol
  • Apparatus Setup: Assemble a flame-dried 1-L round-bottomed flask equipped with a magnetic stir bar and an efficient water-cooled reflux condenser. Fit the top of the condenser with a nitrogen inlet or drying tube to maintain an inert and dry atmosphere.[6]

  • Charging the Flask: Under a nitrogen atmosphere, charge the flask with 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g, 0.089 mol), N-bromosuccinimide (16.5 g, 0.093 mol), benzoyl peroxide (0.8 g, 3.3 mmol), and 455 mL of anhydrous carbon tetrachloride.[6]

  • Reaction Execution:

    • Immerse the flask in an oil bath and heat the mixture to a gentle reflux (boiling point of CCl₄ is ~77 °C) with vigorous stirring.

    • The reaction progress can be monitored by observing the density of the succinimide byproduct. As the reaction proceeds, succinimide, which is denser than CCl₄, will form and sink, while the unreacted NBS, which is less dense, will float. The reaction is typically complete when all solid material has settled to the bottom of the flask (approximately 45-60 minutes).[6]

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature and then further cool it in an ice bath for 15-20 minutes to ensure complete precipitation of the succinimide byproduct.

    • Remove the succinimide by vacuum filtration, washing the solid cake with a small amount of cold carbon tetrachloride.

    • Transfer the filtrate to a separatory funnel and wash it with water (2 x 100 mL) to remove any remaining trace impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • The resulting crude material can be purified by chromatography on silica gel or by recrystallization to yield the final product, this compound.[6]

G start Start setup 1. Assemble Flame-Dried Apparatus Under N₂ start->setup charge 2. Charge Flask: - Substrate - NBS - BPO - Anhydrous CCl₄ setup->charge reflux 3. Heat to Reflux (~77°C, 45-60 min) charge->reflux monitor Monitor Reaction: (Succinimide Precipitates) reflux->monitor cool 4. Cool to Room Temp, Then in Ice Bath monitor->cool filter 5. Vacuum Filter to Remove Succinimide cool->filter wash 6. Wash Filtrate with Water filter->wash dry 7. Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry concentrate 8. Concentrate via Rotary Evaporation dry->concentrate purify 9. Purify Crude Product (Chromatography/Recrystallization) concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most informative method for confirming the structure. Key diagnostic signals include the disappearance of the allylic protons from the starting material and the appearance of a new signal corresponding to the proton at the newly brominated C5 position.[14][15]

  • ¹³C NMR Spectroscopy: This will show a characteristic shift for the carbon atom newly bonded to bromine (C5).[16][17]

  • Infrared (IR) Spectroscopy: The spectrum should show a strong absorption band for the α,β-unsaturated lactone carbonyl group (C=O) around 1730-1750 cm⁻¹ and the C=C stretch around 1615 cm⁻¹.[6]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product and will show a characteristic isotopic pattern for a molecule containing two bromine atoms.[6]

Conclusion

The use of N-bromosuccinimide provides an effective and selective method for the allylic bromination of 3-bromo-5,6-dihydro-2H-pyran-2-one. The protocol described herein, grounded in established literature, offers a reliable pathway to this compound. Careful attention to reagent purity and anhydrous conditions is paramount for achieving high yields and minimizing side-product formation. Adherence to the outlined safety procedures is essential for the safe handling of the hazardous materials involved.

References

  • Wikipedia. N-Bromosuccinimide. [Link]

  • SURU Chemical. N bromosuccinimide safety data sheet. [Link]

  • Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • Quantum Pioneer. NBS for Radical Bromination: A Guide for Chemists. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1998). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 75, 111. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • ChemScience. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]

  • Organic Syntheses Procedure. 3,5-Dibromo-2-pyrone (2). [Link]

  • Kalme, Z., et al. (2007). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. ResearchGate. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]

  • Chemguy. (2014). Allylic Bromination Using NBS. YouTube. [Link]

  • University of Michigan-Dearborn. Stereospecificity: Electrophilic Addition and Bromohydrin Formation. [Link]

  • Ashenhurst, J. (2013). What is Allylic Bromination?. Master Organic Chemistry. [Link]

  • Advanced Organic Chemistry. (2024). Electrophilic bromination, preferably with NBS. YouTube. [Link]

  • jOeCHEM. (2020). Brominating the Allylic Position with NBS. YouTube. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Chem Help ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Khan, A. T., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. [Link]

  • Quiroga, J., et al. (2015). The reaction of 2-amino-4H-pyrans with N-bromosuccinimide. Molecular Diversity. [Link]

  • Shelton, J. R., & Cialdella, C. (1958). Reaction of N-Bromosuccinimide with Dihydropyran. The Journal of Organic Chemistry. [Link]

  • MANAC Inc. (2022). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols. Chemia. [Link]

  • ChemRxiv. (2021). Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. [Link]

  • Al-Otaibi, A. A., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. [Link]

  • Al-Otaibi, A. A., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC - NIH. [Link]

  • ResearchGate. (2014). The investigation of NMR spectra of dihydropyridones derived from Curcumin. [Link]

  • NIH. (2014). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • ResearchGate. (2000). NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. [Link]

Sources

Stereoselective synthesis of substituted 5,6-dihydropyran-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of Substituted 5,6-Dihydropyran-2-ones

Introduction: The Significance of the δ-Lactone Motif

The 5,6-dihydropyran-2-one, an α,β-unsaturated δ-lactone, is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] These molecules exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[3][4] Notable examples like goniothalamin and fostriecin underscore the therapeutic potential of this heterocyclic core, making it a highly attractive target for synthetic chemists.[1]

The synthetic challenge lies in the precise control of stereochemistry, often at multiple centers within the ring. The development of robust and highly stereoselective methods to access these chiral building blocks is paramount for advancing drug discovery and chemical biology. This guide provides an in-depth overview of field-proven strategies, detailing the underlying principles and offering step-by-step protocols for key transformations. We will explore the power of organocatalysis, the efficiency of transition metal-catalyzed reactions, and the elegance of biocatalysis to construct these valuable molecules with high fidelity.

Key Synthetic Strategy 1: Organocatalytic Annulations via N-Heterocyclic Carbenes (NHCs)

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, and N-Heterocyclic Carbenes (NHCs) have proven particularly effective in constructing complex heterocyclic systems. In the synthesis of dihydropyranones, NHCs catalyze formal cycloaddition reactions, typically by activating α,β-unsaturated aldehydes (enals) towards nucleophilic attack.

Mechanism & Rationale:

The catalytic cycle begins with the nucleophilic attack of the NHC on the aldehyde carbon of an enal, forming a covalent adduct known as the Breslow intermediate. This intermediate can then tautomerize and eliminate the leaving group to form a highly reactive α,β-unsaturated acylazolium intermediate.[5] This electrophilic species is the linchpin of the transformation, readily undergoing conjugate addition with a suitable nucleophile (the second reaction partner). Subsequent intramolecular cyclization (lactonization) releases the NHC catalyst and furnishes the desired 5,6-dihydropyran-2-one product. The chiral environment of the NHC catalyst dictates the stereochemical outcome of the reaction, enabling high levels of enantioselectivity.

NHC_Catalysis_Workflow cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Enal Enal Breslow Breslow Intermediate Enal->Breslow + NHC NHC_Cat Chiral NHC Catalyst NHC_Cat->Breslow Acylazolium α,β-Unsaturated Acylazolium Breslow->Acylazolium Michael_Adduct Michael Adduct Acylazolium->Michael_Adduct + Nucleophile (Michael Addition) Product Dihydropyran-2-one Michael_Adduct->Product Intramolecular Lactonization Product->NHC_Cat - NHC Final_Product Enantioenriched Dihydropyran-2-one Nucleophile Nucleophile (e.g., Enolizable Aldehyde) Enal_Input α,β-Unsaturated Aldehyde Nuc_Input Enolizable Aldehyde Cat_Input NHC Pre-catalyst + Base

Caption: General workflow for NHC-catalyzed synthesis of dihydropyran-2-ones.

Protocol 1: NHC-Catalyzed Enantioselective Lactonization of Enals

This protocol describes a highly enantioselective [4+2] lactonization of modified enals with enolizable aldehydes to yield 4,5-disubstituted dihydropyranones.[6]

Materials:

  • Chiral triazolium salt (NHC pre-catalyst)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • α,β-Unsaturated aldehyde (enal)

  • Enolizable aldehyde

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral triazolium pre-catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous DCM (1.0 mL).

  • Add DBU (0.02 mmol, 10 mol%) to the solution and stir for 10 minutes at room temperature to generate the active NHC catalyst.

  • Add the enolizable aldehyde (0.24 mmol, 1.2 equivalents).

  • Cool the mixture to the specified reaction temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equivalent) in anhydrous DCM (1.0 mL) via syringe pump over 30 minutes.

  • Allow the reaction to stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure dihydropyran-2-one.

  • Characterize the product and determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Data Summary: Substrate Scope and Performance

Entryα,β-Unsaturated Aldehyde (R1)Enolizable Aldehyde (R2)Yield (%)ee (%)
1CinnamaldehydePropanal8595
24-ChlorocinnamaldehydePropanal9097
3CinnamaldehydeButanal8294
43-Methyl-2-butenalPropanal7591

Data are representative examples adapted from the literature and may not reflect a single specific source.

Causality and Trustworthiness: The choice of a triazolium salt as the pre-catalyst is crucial; its electronic and steric properties directly influence reactivity and stereoselectivity. DBU is a non-nucleophilic organic base strong enough to deprotonate the pre-catalyst to form the active carbene but mild enough not to cause unwanted side reactions. Slow addition of the enal substrate is a self-validating step; it maintains a low concentration of the electrophile, preventing catalyst deactivation and dimerization pathways, thereby ensuring high yields and selectivity. The anhydrous conditions are critical as water can protonate the Breslow intermediate and quench the catalytic cycle.

Key Synthetic Strategy 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including lactones. This method relies on a transition metal catalyst (typically Ruthenium-based) to form a new double bond within a molecule, effectively "stitching" the ring together from an acyclic precursor.

Mechanism & Rationale:

The synthesis begins with an acyclic precursor containing two terminal alkenes and an ester functionality, typically a vinyl ester of an unsaturated carboxylic acid. The Grubbs-type catalyst initiates the reaction by forming a metallacyclobutane intermediate with one of the alkene moieties. Through a series of [2+2] cycloadditions and cycloreversions, the catalyst cleaves the terminal C=C bonds and forms a new internal double bond, releasing a volatile alkene byproduct (e.g., ethylene). This step is often irreversible, driving the reaction to completion. The choice of catalyst (first, second, or third generation Grubbs or Hoveyda-Grubbs catalysts) is determined by the substrate's steric and electronic properties and the desired reactivity.

RCM_Workflow Start Acyclic Diene Ester Precursor Reaction Ring-Closing Metathesis (RCM) Start->Reaction Catalyst Grubbs Catalyst (e.g., Ru-based) Catalyst->Reaction Product 5,6-Dihydropyran-2-one Reaction->Product Byproduct Volatile Alkene (e.g., Ethylene) Reaction->Byproduct

Caption: A simplified workflow for Ring-Closing Metathesis (RCM).

Protocol 2: RCM for 5,6-Dihydropyran-2-one Synthesis

This protocol outlines the general procedure for synthesizing a δ-lactone from a vinyl ester of a pent-4-enoic acid derivative.[6]

Materials:

  • Acyclic diene ester precursor

  • Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II)

  • Anhydrous, degassed solvent (e.g., Toluene or DCM)

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the acyclic diene ester precursor (0.5 mmol, 1.0 equivalent) in anhydrous, degassed solvent (to achieve a concentration of ~0.01-0.05 M). High dilution is key to favor intramolecular RCM over intermolecular polymerization.

  • Bubble argon or nitrogen through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Add the Grubbs catalyst (0.01-0.05 mmol, 2-10 mol%) to the solution under a positive pressure of inert gas.

  • Heat the reaction mixture to the appropriate temperature (typically 40-80 °C for toluene) and stir.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. Stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5,6-dihydropyran-2-one.

Data Summary: RCM Performance

EntryPrecursor Substituent (at C3)Catalyst (mol%)Yield (%)
1HGrubbs II (5%)92
2PhenylGrubbs II (5%)88
3O-BenzylHoveyda-Grubbs II (3%)95
4MethylGrubbs II (5%)85

Data are representative examples adapted from the literature.[6][7]

Causality and Trustworthiness: The use of a highly diluted, degassed solution is a critical self-validating measure. High dilution strongly favors the intramolecular cyclization pathway over intermolecular oligomerization, directly impacting yield. Degassing the solvent is essential because oxygen can degrade the ruthenium catalyst, leading to lower conversion. The choice of a second-generation catalyst (like Grubbs II) is often preferred for its higher activity and better tolerance of functional groups compared to first-generation catalysts.

Key Synthetic Strategy 3: Biocatalytic Asymmetric Reduction

Leveraging the exquisite selectivity of enzymes, biocatalysis offers a green and highly efficient route to chiral molecules. For δ-lactones, engineered carbonyl reductases (KREDs) can perform asymmetric reduction of 5-oxodecanoic acid derivatives to furnish the corresponding chiral lactones with exceptional enantiopurity.[8]

Mechanism & Rationale:

The process involves the stereoselective reduction of a ketone by a carbonyl reductase enzyme. The enzyme's chiral active site binds the substrate in a specific orientation, allowing a hydride to be delivered to only one face of the carbonyl group. This hydride is provided by a nicotinamide cofactor, typically NADPH or NADH. As the cofactor is expensive, a cofactor regeneration system is almost always employed. This can be achieved by adding a sacrificial alcohol (e.g., isopropanol) and a second dehydrogenase enzyme, or by using a whole-cell system where the organism's metabolism continuously regenerates the cofactor. The resulting chiral hydroxy acid spontaneously cyclizes to the thermodynamically stable δ-lactone under the reaction conditions.

Biocatalysis_Workflow Substrate 5-Oxoalkanoic Acid Reaction Asymmetric Reduction & Spontaneous Lactonization Substrate->Reaction Enzyme Engineered Carbonyl Reductase (KRED) Enzyme->Reaction Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose or ADH/Isopropanol) Cofactor_Regen->Reaction Product Chiral δ-Lactone (e.g., (R)-δ-Decalactone) Reaction->Product

Caption: Workflow for biocatalytic synthesis of chiral δ-lactones.

Protocol 3: Enzymatic Synthesis of (R)-δ-Decalactone

This protocol is based on the use of an engineered carbonyl reductase for the asymmetric synthesis of a chiral δ-lactone from a δ-ketoacid.[8]

Materials:

  • 5-Oxodecanoic acid

  • Engineered carbonyl reductase (e.g., SmCRM5 variant)

  • NADP⁺ (or NAD⁺)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Prepare the reaction buffer: In a temperature-controlled reaction vessel, combine potassium phosphate buffer, D-glucose (1.2 equivalents), and NADP⁺ (catalytic amount, e.g., 1 mM).

  • Add the enzymes: Add the glucose dehydrogenase and the engineered carbonyl reductase to the buffer solution.

  • Substrate addition: Prepare a stock solution of 5-oxodecanoic acid, adjusting the pH to ~7.0 with NaOH to form the soluble carboxylate salt. Add this substrate solution to the reaction vessel to a final concentration of ~50-100 mM.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and maintain the pH at 7.0 (using a pH-stat or periodic manual addition of NaOH).

  • Monitoring: Monitor the reaction for substrate consumption using HPLC or GC analysis.

  • Workup: Once the reaction is complete (typically 12-24 hours), acidify the mixture to pH ~3 with HCl to protonate the product and stop the enzymatic reaction.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often of high purity, but can be further purified by column chromatography if necessary.

  • Analysis: Determine the enantiomeric excess (% ee) of the resulting (R)-δ-decalactone by chiral GC analysis.

Data Summary: Biocatalytic Performance

EntrySubstrateEnzyme VariantSTY (g L⁻¹ d⁻¹)ee (%)
15-Oxodecanoic acidSmCR_M5301>99 (R)
25-Oxododecanoic acidSmCR_M5250>99 (R)
35-Oxo-5-phenylpentanoic acidSmCR_M5185>99 (S)

STY = Space-Time Yield. Data are representative examples from Wang et al.[8]

Causality and Trustworthiness: This protocol is a self-validating system. The enzyme's inherent and high stereoselectivity guarantees a product of high enantiopurity. The cofactor regeneration system is essential for process viability; without it, stoichiometric amounts of expensive NADPH would be required, making the process economically unfeasible. Maintaining a stable pH is critical because enzyme activity is highly pH-dependent. The final acidification step serves a dual purpose: it stops the reaction and protonates the carboxylate, facilitating the final lactonization and extraction into an organic solvent.

Conclusion and Future Outlook

The stereoselective synthesis of 5,6-dihydropyran-2-ones is a dynamic field with a diverse and powerful toolkit. Organocatalysis with NHCs provides an excellent platform for constructing substituted variants through elegant annulation cascades. Transition metal-catalyzed methods, particularly ring-closing metathesis, offer a robust and reliable strategy for cyclization with broad substrate scope. Finally, biocatalysis presents a compelling green alternative, delivering products with near-perfect enantioselectivity.

The choice of method depends on the desired substitution pattern, available starting materials, and scalability requirements. For researchers and professionals in drug development, mastering these techniques provides access to a rich chemical space of biologically relevant molecules. Future developments will likely focus on expanding the scope of these reactions, discovering novel catalytic systems with even greater efficiency and selectivity, and integrating these methods into streamlined, multi-step syntheses of complex natural products.

References

  • Gotor-Fernández, V., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3797. [Link]

  • Tamm, M., et al. (2019). Lactone Synthesis by Enantioselective Orthogonal Tandem Catalysis. Angewandte Chemie International Edition, 58(36), 12533-12537. [Link]

  • Wang, T., et al. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 57(79), 10584-10587. [Link]

  • Various Authors. (n.d.). Novel organocatalytic vinylogous synthesis of dihydropyran-2-ones. ResearchGate. [Link]

  • Cardona, F., & Goti, A. (2009). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. Current Organic Chemistry, 13(1), 59-95. [Link]

  • Various Authors. (n.d.). 3,4-Dihydropyran-2-one synthesis. Organic Chemistry Portal. [Link]

  • Zhu, R., et al. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society, 137(24), 7856–7864. [Link]

  • Chen, X., et al. (2012). Enantioselective Synthesis of 3,4-dihydropyran Derivatives via Organocatalytic Michael Reaction of α,β-unsaturated Enones. The Journal of Organic Chemistry, 77(8), 4136-42. [Link]

  • Various Authors. (2023). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. Chemistry – A European Journal. [Link]

  • Various Authors. (n.d.). Lactone synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2021). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • Various Authors. (2019). Synthesis of (R)-5,6-dihydropyran-2-one derivatives. ResearchGate. [Link]

  • Fernández, I., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. Molecules, 28(7), 3097. [Link]

  • Gotor-Fernández, V., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • Skrobisz, P., et al. (2022). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 27(19), 6666. [Link]

  • Eskandari, K., & Rafieian-Kopaei, M. (2016). SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). Chemistry of Heterocyclic Compounds, 52(3), 158-160. [Link]

  • Hamdy, A. K., et al. (2021). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Chemical and Pharmaceutical Bulletin, 69(11), 1113-1117. [Link]

  • Various Authors. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one.

Sources

The Strategic Deployment of 3,5-Dibromo-5,6-dihydropyran-2-one in the Architectural Assembly of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Brominated Lactone in the Synthetic Chemist's Arsenal

In the intricate field of natural product synthesis, the pursuit of efficiency and elegance in molecular construction is paramount. Chemists are constantly seeking versatile building blocks that can be strategically employed to introduce complexity and functionality in a controlled manner. 3,5-Dibromo-5,6-dihydropyran-2-one emerges as a valuable, albeit specialized, reagent in this context. Its dihydropyran-2-one core is a common motif in a plethora of biologically active natural products, exhibiting activities ranging from antifungal to anticancer. The presence of two bromine atoms imparts unique reactivity to this scaffold, rendering it a potent precursor for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of natural products. We will delve into its preparation, its pivotal role as a precursor to reactive dienes for cycloaddition reactions, and provide detailed protocols and mechanistic insights to empower researchers in leveraging its synthetic potential.

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of this compound is a critical first step for its application. The following protocol is adapted from a well-established procedure, ensuring high purity and yield.

Protocol 1: Synthesis of this compound

This two-step procedure begins with the bromination of 5,6-dihydro-2H-pyran-2-one to form 3-bromo-5,6-dihydro-2H-pyran-2-one, followed by a second bromination to yield the target compound.

Step A: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
5,6-dihydro-2H-pyran-2-one98.1010.15 g0.103
Bromine159.8116.7 g (5.35 mL)0.105
Triethylamine101.1915.0 mL0.107
Methylene chloride-~480 mL-
Water-300 mL-
Anhydrous sodium sulfate-As needed-
Silica gel-As needed-

Procedure:

  • To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a drying tube, add 10.15 g (0.103 mol) of 5,6-dihydro-2H-pyran-2-one and 350 mL of methylene chloride.

  • Charge the addition funnel with a solution of 16.7 g (0.105 mol) of bromine in 130 mL of methylene chloride.

  • Add the bromine solution dropwise over approximately 4 hours. Maintain the reaction temperature below 30°C, using an ice bath if necessary, as the reaction is exothermic.

  • After the addition is complete, stir the pale orange solution for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and add 15.0 mL (0.107 mol) of triethylamine via syringe over 2 minutes.

  • Stir the colorless solution for 40 minutes.

  • Transfer the reaction mixture to a 1-L separatory funnel and wash twice with 150 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-5,6-dihydro-2H-pyran-2-one, which can be used in the next step without further purification.

Step B: Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
3-Bromo-5,6-dihydro-2H-pyran-2-one177.0015.8 g0.089
N-Bromosuccinimide (NBS)177.9816.5 g0.093
Benzoyl peroxide242.230.8 g0.0033
Carbon tetrachloride-455 mL-

Procedure:

  • In a flame-dried, 1-L, round-bottomed flask equipped with a magnetic stirrer and a condenser under a nitrogen atmosphere, combine 15.8 g (0.089 mol) of crude 3-bromo-5,6-dihydro-2H-pyran-2-one, 16.5 g (0.093 mol) of N-bromosuccinimide, and 0.8 g (3.3 mmol) of benzoyl peroxide in 455 mL of carbon tetrachloride.

  • Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by chromatography on silica gel (eluting with a gradient of 20–50% ethyl acetate in hexane) to afford pure 3,5-dibromo-5,6-dihydro-2H-pyran-2-one as a yellow oil that may crystallize upon standing.

Synthesis_of_3_5_Dibromo_5_6_dihydropyran_2_one start 5,6-dihydro-2H-pyran-2-one intermediate 3-Bromo-5,6-dihydro-2H-pyran-2-one start->intermediate 1. Br2, CH2Cl2 2. Et3N product This compound intermediate->product NBS, Benzoyl Peroxide, CCl4, reflux

Caption: Synthesis of this compound.

Application in Natural Product Synthesis: A Gateway to Polysubstituted Aromatic Scaffolds

While this compound can be used in nucleophilic substitution reactions, its most powerful application lies in its role as a stable precursor to the highly reactive diene, 3,5-dibromo-2-pyrone. This transformation is readily achieved by dehydrobromination, often using a mild base like triethylamine. The resulting 3,5-dibromo-2-pyrone is a versatile diene for Diels-Alder cycloadditions.

The bromine substituents on the 2-pyrone ring system are not merely passive spectators in these reactions. They exert a significant electronic influence, activating the diene for cycloaddition with a wide range of dienophiles, including both electron-rich and electron-poor systems. This "ambiphilic" nature greatly expands the synthetic utility of this building block. Furthermore, the bromine atoms can be subsequently functionalized through various cross-coupling reactions, providing a handle for further molecular elaboration.

A prime example of this strategy is its application in the synthesis of complex, highly substituted aromatic and heteroaromatic compounds, which are core structures in many natural products.

Illustrative Example: Synthesis of a Highly Substituted Phthalate Derivative

While a direct total synthesis of a named natural product using this specific building block is not prominently featured in introductory texts, its utility in constructing complex scaffolds that are key fragments of natural products is well-documented. A representative application is the synthesis of polysubstituted aromatic compounds, which can be elaborated into various natural product families.

The general strategy involves a Diels-Alder reaction between 3,5-dibromo-2-pyrone and an alkyne, followed by a retro-Diels-Alder reaction (extrusion of carbon dioxide) to afford a dibrominated aromatic ring. The bromine atoms can then be selectively functionalized.

Diels_Alder_Application start 3,5-Dibromo-5,6- dihydropyran-2-one diene 3,5-Dibromo-2-pyrone start->diene Et3N, CH2Cl2 cycloadduct Bicyclic Intermediate diene->cycloadduct Diels-Alder [4+2] Cycloaddition dienophile Alkyne (R1-C≡C-R2) dienophile->cycloadduct aromatic Dibrominated Aromatic Product cycloadduct->aromatic Heat, -CO2 (Retro-Diels-Alder) final_product Functionalized Aromatic (Natural Product Fragment) aromatic->final_product Cross-Coupling Reactions (e.g., Suzuki, Stille)

Caption: General strategy for aromatic synthesis via brominated pyrone.

Protocol 2: Diels-Alder Cycloaddition of 3,5-Dibromo-2-pyrone with an Alkyne

This protocol details the in situ generation of 3,5-dibromo-2-pyrone from its dihydropyran precursor and its subsequent reaction with a model alkyne, dimethyl acetylenedicarboxylate.

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
This compound255.892.56 g0.01
Triethylamine101.191.5 mL0.011
Dimethyl acetylenedicarboxylate (DMAD)142.111.42 g (1.23 mL)0.01
Toluene-50 mL-

Procedure:

  • To a flame-dried, 250-mL, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2.56 g (0.01 mol) of this compound and 50 mL of dry toluene.

  • Add 1.5 mL (0.011 mol) of triethylamine to the solution. Stir at room temperature for 30 minutes to facilitate the in situ formation of 3,5-dibromo-2-pyrone.

  • Add 1.23 mL (0.01 mol) of dimethyl acetylenedicarboxylate to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted dimethyl phthalate derivative.

Mechanistic Insights and the Rationale Behind Experimental Choices

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The choice of 3,5-dibromo-2-pyrone as the diene is strategic for several reasons:

  • Reactivity: The electron-withdrawing nature of the bromine atoms and the lactone carbonyl group lowers the energy of the LUMO of the diene, facilitating its reaction with electron-rich dienophiles (inverse-electron-demand Diels-Alder). Conversely, it can also react with electron-poor dienophiles in a normal-electron-demand fashion, showcasing its ambiphilic character.

  • Aromatization: The initial bicyclic adduct formed in the Diels-Alder reaction readily undergoes a retro-Diels-Alder reaction upon heating, extruding a molecule of carbon dioxide. This is a thermodynamically favorable process that drives the reaction towards the formation of a stable aromatic ring.

  • Stereochemistry: The concerted nature of the Diels-Alder reaction ensures a high degree of stereocontrol, with the stereochemistry of the dienophile being transferred to the product.

  • Synthetic Handle: The resulting bromine atoms on the aromatic ring are valuable functional group handles for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide variety of substituents.

The choice of a high-boiling solvent like toluene is dictated by the need for elevated temperatures to promote both the initial cycloaddition and the subsequent CO2 extrusion. Triethylamine is a suitable mild base for the dehydrobromination of this compound, as it is strong enough to effect the elimination but not so strong as to cause unwanted side reactions.

Mechanism cluster_step1 Dehydrobromination cluster_step2 Diels-Alder Cycloaddition cluster_step3 Retro-Diels-Alder start This compound diene 3,5-Dibromo-2-pyrone start->diene Et3N diene2 3,5-Dibromo-2-pyrone dienophile Alkyne Dienophile cycloadduct Bicyclic Adduct dienophile->cycloadduct Concerted [4+2] cycloadduct2 Bicyclic Adduct diene2->cycloadduct aromatic Dibrominated Aromatic Product co2 CO2 cycloadduct2->aromatic cycloadduct2->co2 Heat

Caption: Reaction mechanism for the formation of a substituted aromatic ring.

Conclusion

This compound, primarily through its conversion to 3,5-dibromo-2-pyrone, represents a powerful and versatile building block in the synthetic chemist's toolkit. Its ability to participate in Diels-Alder reactions to construct highly functionalized aromatic and heterocyclic cores makes it an invaluable tool in the synthesis of complex natural products and their analogues. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this valuable reagent. The strategic placement of bromine atoms not only facilitates the key cycloaddition but also opens up a myriad of possibilities for subsequent functionalization, paving the way for the efficient and elegant synthesis of a diverse range of molecular targets.

References

  • Posner, G. H.; Afarinkia, K.; Dai, H. An Improved Preparation of 3-Bromo-2H-pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions. Org. Synth.1993 , 71, 137. [Link]

  • Organic Chemistry Portal. Synthesis of 5,6-dihydropyran-2-ones. [Link]

  • S. F. Martins, et al. Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. ResearchGate. [Link]

  • Posner, G. H.; et al. Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Org. Synth.2015 , 92, 148-155. [Link]

  • Hamdy, A. K.; et al. Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Biol. Pharm. Bull.2021 , 44, 10, 1493-1498. [Link]

  • Nicolaou, K. C.; et al. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. J. Am. Chem. Soc.2021 , 143, 1, 3-76. [Link]

  • Lee, H. J.; et al. Recent Advances in the Synthesis of 2-Pyrones. Molecules2015 , 20, 5278-5309. [Link]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Brominated Pyranones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyranone Functionalization

The 2-pyranone scaffold is a privileged structural motif present in a multitude of natural products and pharmacologically active compounds.[1] These compounds exhibit a wide array of biological activities, including antifungal, antibiotic, cytotoxic, and neurotoxic properties.[2] Consequently, the development of robust and versatile synthetic methodologies to functionalize the pyranone core is of paramount importance to researchers in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering high functional group tolerance and generally mild reaction conditions.[3]

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of brominated pyranones. By leveraging seminal cross-coupling reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, chemists can introduce a diverse range of substituents onto the pyranone ring, thereby generating libraries of novel compounds for biological screening and lead optimization.

Core Principles: The Palladium Catalytic Cycle

The efficacy of these transformations hinges on a fundamental catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is crucial for rationalizing experimental choices and for troubleshooting.

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the brominated pyranone. This is often the rate-determining step and its efficiency is influenced by the electron density of the pyranone ring and the steric and electronic properties of the phosphine ligands on the palladium center.[4]

  • Transmetalation (for Suzuki and Stille reactions): The organometallic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium(II) center, displacing the bromide. This step is typically facilitated by a base (in Suzuki coupling) which activates the organoboron species.[5]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[4]

For Heck and Sonogashira couplings, the mechanism involves coordination and migratory insertion of the alkene or alkyne, followed by a β-hydride elimination (Heck) or a copper-mediated acetylide transfer (Sonogashira).[6][7] The Buchwald-Hartwig amination follows a similar oxidative addition and reductive elimination pathway with an amine as the nucleophile.[4]

Palladium_Catalytic_Cycle cluster_main General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Pyranone-Br PdII R-Pd(II)L_n-Br (Pyranone) OxAdd->PdII Transmetal Transmetalation or Insertion PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

General Considerations for All Reactions:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[8]

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles. This removes dissolved oxygen which can deactivate the catalyst.

  • Reagent Purity: The purity of the brominated pyranone, coupling partner, and reagents is critical. Impurities can inhibit the catalyst or lead to side reactions.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyranones with Arylboronic Acids

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds, valued for the stability and low toxicity of the boronic acid reagents.[9] For brominated pyranones, which are electron-deficient heterocycles, specific conditions are recommended to ensure efficient coupling.

Rationale for Component Selection:

  • Catalyst: A pre-formed palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand is used. For electron-deficient substrates, electron-rich and bulky ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps.[10]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is essential. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the 3-bromopyranone (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (2-4 mol%)Pd(PPh₃)₄ is a reliable choice. Buchwald ligands (e.g., SPhos) can improve yields for challenging substrates.[10]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Facilitates boronate formation for transmetalation.[5]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic system to dissolve both organic and inorganic reagents.[10]
Temperature 80-110 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Protocol 2: Stille Coupling of 3-Bromo-2H-pyran-2-one with Organostannanes

The Stille reaction offers the advantage of using air- and moisture-stable organostannane reagents and tolerates a wide variety of functional groups.[11] However, a major drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. The use of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step.[1]

  • Solvent: Anhydrous, polar aprotic solvents such as DMF or 1,4-dioxane are typically used to ensure solubility of the reactants and catalyst.

  • Additives: Lithium chloride (LiCl) is often added to facilitate the transmetalation step by breaking up tin aggregates and forming more reactive organostannate species.

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-2H-pyran-2-one (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 mmol, 1.1 equiv.) via syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 6-12 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Standard and effective catalyst for Stille couplings.[1]
Solvent Anhydrous DMF or 1,4-DioxanePolar aprotic solvent to dissolve reactants.
Additive LiCl (2-3 equiv.) or CuI (10-20 mol%)LiCl facilitates transmetalation. CuI can act as a co-catalyst.[1]
Temperature 60-100 °CDependent on the reactivity of the organostannane.
Protocol 3: Sonogashira Coupling of Brominated Pyranones with Terminal Alkynes

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, creating valuable alkynylated pyranones.[7] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is the classic system. The palladium catalyst facilitates the main cross-coupling cycle, while copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[12]

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst.

Step-by-Step Procedure:

  • To a Schlenk flask, add the brominated pyranone (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed triethylamine (5 mL) and THF (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat gently (e.g., to 50 °C) if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A stable and commonly used Pd(II) precatalyst.
Cu Co-catalyst CuI (5-10 mol%)Forms the copper acetylide for transmetalation.[7]
Base Et₃N or DIPA (can be used as solvent)Deprotonates the alkyne and neutralizes the HBr byproduct.[12]
Solvent THF, DMF, or neat amineProvides a medium for the reaction.
Temperature Room Temperature to 60 °COften proceeds at mild temperatures.
Protocol 4: Buchwald-Hartwig Amination of Brominated Pyranones

This reaction is a premier method for constructing C-N bonds, allowing for the coupling of brominated pyranones with a wide range of primary and secondary amines.[9]

Rationale for Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos) or Josiphos-type ferrocenyl ligands are often required to promote the reductive elimination of the C-N bond, which can be challenging.[13] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can lead to more reproducible results.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] For substrates sensitive to strong bases, milder conditions with bases like DBU have been developed.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard.

Step-by-Step Procedure:

  • To a glovebox or an argon-flushed Schlenk tube, add the brominated pyranone (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a short plug of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst XPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃/XPhos (1-2 mol% Pd)Modern precatalysts and bulky ligands are crucial for efficient C-N bond formation.[8]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.4-2.0 equiv.)Strong, non-nucleophilic base is required to deprotonate the amine.[4]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are stable at high temperatures.
Temperature 80-120 °CHigher temperatures are often necessary to drive the reaction to completion.

Troubleshooting and Optimization

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low or No Conversion cat_inactive Inactive Catalyst? (Check atmosphere, degas solvents) start->cat_inactive cat_wrong Suboptimal Catalyst/Ligand? (Try bulky, e--rich ligands, e.g., Buchwald's) start->cat_wrong temp_low Temperature Too Low? (Increase temperature) start->temp_low base_wrong Incorrect Base? (Try stronger or different base, e.g., K3PO4, Cs2CO3) start->base_wrong reagent_impure Impure Reagents? (Purify starting materials) start->reagent_impure boronic_decomp Boronic Acid Decomposition? (Use boronate ester, check base) start->boronic_decomp

Caption: A workflow for troubleshooting common issues in cross-coupling reactions.

  • Low or No Conversion: This is the most common issue. Verify that an inert atmosphere was maintained and that solvents were properly degassed, as catalyst decomposition is a frequent culprit. Consider increasing the reaction temperature or switching to a more active catalyst system, particularly one with bulky, electron-rich phosphine ligands which are often beneficial for electron-deficient substrates like pyranones.[10]

  • Homocoupling of the Coupling Partner: This side reaction, particularly with boronic acids, can be prevalent. It often indicates that the transmetalation step is slow relative to other processes. Using a different base or ensuring anhydrous conditions (for Stille coupling) can mitigate this.

  • Protodebromination: The replacement of the bromine atom with hydrogen can occur, especially at high temperatures or if a source of protons is available. This suggests the palladium intermediate is being intercepted before the coupling partner can react. Optimizing the reaction time and temperature, or using a more reactive coupling partner, can help.

  • Difficult Purification: The removal of palladium residues and, in the case of Stille coupling, tin byproducts can be challenging. For palladium, treatment with activated carbon or silica-based metal scavengers can be effective. For tin, the fluoride workup is generally efficient, but multiple treatments may be necessary.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of brominated pyranones. By carefully selecting the appropriate reaction type—Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig—and optimizing the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a vast array of substituted pyranones. The protocols and insights provided in this guide serve as a foundational resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and materials science, enabling the exploration of this important chemical space.

References

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • de Vries, J. G. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Riera, A., Verdaguer, X., et al. (2018). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Beletskaya, I. P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved from [Link]

  • Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • Ali, M. A., et al. (2012). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. Retrieved from [Link]

  • Hartwig, J. F. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Heravi, M. M., et al. (2016). The Heck coupling reactions of aryl bromides with styrene. ResearchGate. Retrieved from [Link]

  • Al-Masri, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Mieszczanin, A., et al. (2025). Preparation of the Re-catalyst for 2-pyranone synthesis. ResearchGate. Retrieved from [Link]

  • Thomson, R. J. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. PMC. Retrieved from [Link]

  • Sarpong, R., et al. (2018). Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling. ACS Publications. Retrieved from [Link]

  • Lee, K. (2015). Recent Advances in the Synthesis of 2-Pyrones. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of 5,6-Dihydropyran-2-ones via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6-dihydropyran-2-one, an α,β-unsaturated δ-lactone, is a privileged structural motif present in a multitude of biologically active natural products and serves as a versatile building block in synthetic organic chemistry.[1][2][3] Ring-closing metathesis (RCM) has emerged as a powerful and highly efficient strategy for the construction of this heterocyclic core, offering significant advantages in terms of functional group tolerance, reaction conditions, and substrate scope.[2] This comprehensive guide provides an in-depth exploration of the RCM approach for synthesizing 5,6-dihydropyran-2-ones, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of state-of-the-art ruthenium catalysts, and present a detailed, field-proven experimental protocol.

Introduction: The Strategic Value of RCM in Lactone Synthesis

Traditionally, the synthesis of 5,6-dihydropyran-2-ones has been approached through various methods, including the lactonization of δ-hydroxy acid derivatives and hetero-Diels-Alder reactions.[2][4] While effective, these methods can sometimes be limited by harsh reaction conditions, the need for multi-step substrate preparation, or limited functional group compatibility.

Ring-closing metathesis, a Nobel Prize-winning transformation, offers a more direct and often milder alternative.[5] The reaction facilitates the intramolecular formation of a carbon-carbon double bond from a diene precursor, releasing a small volatile byproduct, typically ethylene, which acts as a thermodynamic driving force for the reaction.[6][7] The advent of well-defined ruthenium catalysts, pioneered by Grubbs, has made RCM a go-to method in modern organic synthesis due to their remarkable stability to air and moisture and their tolerance of a wide array of functional groups.[5][8][9]

For the synthesis of 5,6-dihydropyran-2-ones, the RCM strategy typically involves the cyclization of a diene precursor, specifically a homoallylic acrylate or a related unsaturated ester. This approach provides a convergent and modular route to a diverse range of substituted α,β-unsaturated δ-lactones.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[5][6]

The catalytic cycle for the RCM of a dienoic ester can be visualized as follows:

Figure 1: A simplified representation of the Ring-Closing Metathesis (RCM) catalytic cycle.

Causality in the Mechanism:

  • Initiation: The pre-catalyst, typically a ruthenium alkylidene complex (e.g., Grubbs catalyst), reacts with one of the terminal alkenes of the diene substrate. This initial step forms a new ruthenium carbene and releases a styrene molecule (if using a benzylidene pre-catalyst).

  • Propagation: The newly formed ruthenium carbene then undergoes an intramolecular [2+2] cycloaddition with the second alkene within the same molecule, forming a key metallacyclobutane intermediate.[6][10]

  • Product Formation & Catalyst Regeneration: This metallacyclobutane intermediate then undergoes a retro [2+2] cycloaddition (cycloreversion) to release the cyclic product, the 5,6-dihydropyran-2-one, and regenerates a ruthenium alkylidene species (often [Ru]=CH2). This regenerated catalyst can then enter a new catalytic cycle. The expulsion of volatile ethylene drives the reaction equilibrium towards the formation of the cyclic product.[7]

Catalyst Selection: A Comparative Guide

The success of an RCM reaction is critically dependent on the choice of catalyst. While early transition metal catalysts based on molybdenum and tungsten are highly active, their sensitivity to air, moisture, and various functional groups limits their broad applicability. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, have become the workhorses for RCM due to their superior stability and functional group tolerance.[5][7][8]

Catalyst Generation Structure Key Features & Applications Considerations
Grubbs 1st Generation Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium- Good stability and functional group tolerance.[8] - Effective for the synthesis of simple, less sterically hindered dihydropyranones.[11] - Generally requires higher catalyst loadings and reaction temperatures.- Lower activity compared to 2nd generation catalysts. - Less efficient for electron-deficient or sterically demanding olefins.[12]
Grubbs 2nd Generation Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium- Features an N-heterocyclic carbene (NHC) ligand, leading to significantly higher activity.[13] - Highly effective for a broad range of substrates, including electron-deficient and sterically hindered dienes.[12] - Often the catalyst of choice for challenging RCM reactions.- Can be more prone to decomposition at very high temperatures. - May require purification techniques to remove ruthenium byproducts.
Hoveyda-Grubbs 2nd Gen. Dichloro(o-isopropoxyphenylmethylene)(1,3-dimesitylimidazolidin-2-ylidene)ruthenium- Features a chelating isopropoxybenzylidene ligand, which enhances catalyst stability and allows for easier removal after the reaction. - Slower initiation rate can be advantageous in certain applications.- Generally more expensive than Grubbs catalysts. - The slower initiation might require longer reaction times.

Expert Insight: For the synthesis of 5,6-dihydropyran-2-ones from homoallylic acrylates, the electron-withdrawing nature of the ester moiety can render the substrate less reactive. Therefore, a Grubbs 2nd Generation catalyst is often the most reliable choice, providing a good balance of high activity and stability to ensure efficient cyclization.[12]

Experimental Protocol: Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one

This protocol provides a detailed methodology for the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one, a naturally occurring α,β-unsaturated lactone, via RCM of the corresponding diene precursor.[14]

RCM_Workflow Start Start: Dienoic Ester Precursor Degas Degas Solvent (e.g., CH2Cl2) Start->Degas Setup Inert Atmosphere Setup (N2 or Ar) Degas->Setup Dissolve Dissolve Substrate in Degassed Solvent Setup->Dissolve Add_Catalyst Add Grubbs 2nd Gen. Catalyst Dissolve->Add_Catalyst Heat Heat to Reflux (e.g., 40-45 °C) Add_Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench Reaction (e.g., Ethyl Vinyl Ether) Monitor->Quench Upon Completion Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Final Product: 5,6-Dihydropyran-2-one Purify->Product

Figure 2: General experimental workflow for the RCM synthesis of 5,6-dihydropyran-2-ones.

Materials and Reagents
  • Substrate: Homoallyl crotonate (or other suitable dienoic ester)

  • Catalyst: Grubbs 2nd Generation Catalyst (e.g., Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium)

  • Solvent: Anhydrous, degassed dichloromethane (DCM) or toluene

  • Quenching Agent: Ethyl vinyl ether

  • Purification: Silica gel for column chromatography, hexanes, ethyl acetate

  • Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon), standard glassware for workup and chromatography.

Step-by-Step Procedure
  • Solvent Preparation (Trustworthiness Pillar): The efficiency of the metathesis catalyst is highly sensitive to impurities, particularly oxygen. It is crucial to thoroughly degas the reaction solvent. Place anhydrous dichloromethane in a flask and bubble a steady stream of nitrogen or argon through it for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the dienoic ester substrate (1.0 eq).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

    • Add the degassed dichloromethane via cannula to achieve a substrate concentration of approximately 0.01-0.05 M. Higher dilutions favor the intramolecular RCM over intermolecular polymerization.

  • Catalyst Addition and Reaction:

    • In a separate vial, weigh the Grubbs 2nd Generation catalyst (typically 1-5 mol%).

    • Under a positive flow of inert gas, add the catalyst to the stirred solution of the substrate. A color change is typically observed upon addition of the catalyst.

    • Heat the reaction mixture to reflux (approximately 40-45 °C for dichloromethane) and maintain for 2-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The consumption of the starting material and the appearance of a new, typically less polar, product spot should be observed.

  • Quenching and Workup:

    • Once the reaction is complete (as indicated by monitoring), cool the mixture to room temperature.

    • To quench the reaction and deactivate the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes. The ethyl vinyl ether reacts with the active ruthenium carbene.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue can be directly purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 5,6-dihydropyran-2-one.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. For known compounds like 6-methyl-5,6-dihydro-2H-pyran-2-one, the spectroscopic data should match literature values.[14]

Scope and Limitations

The RCM approach to 5,6-dihydropyran-2-ones is broadly applicable. A variety of substituents can be tolerated on the diene precursor, allowing for the synthesis of a diverse library of lactones.[12] However, some limitations exist:

  • Steric Hindrance: Highly substituted olefins, particularly near the reacting double bonds, can significantly slow down or inhibit the reaction. In such cases, a more active catalyst like the Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalyst is necessary.[12]

  • Coordinating Functional Groups: While Grubbs catalysts are tolerant of many functional groups, strong Lewis basic groups (e.g., unprotected amines, thiols) can coordinate to the ruthenium center and inhibit catalysis. Protection of such groups may be required.

  • E/Z Selectivity: The stereochemistry of the newly formed double bond is generally governed by thermodynamic stability, often favoring the more stable E-isomer in larger rings.[5] For the six-membered dihydropyranone ring, the endocyclic double bond is typically formed as the Z-isomer due to ring strain.

Conclusion

Ring-closing metathesis stands as a premier method for the synthesis of 5,6-dihydropyran-2-ones, offering a powerful combination of efficiency, modularity, and functional group compatibility. The judicious selection of the diene precursor and the appropriate ruthenium catalyst, particularly the highly active 2nd generation systems, enables the reliable construction of these valuable heterocyclic compounds. The detailed protocol provided herein serves as a robust starting point for researchers aiming to leverage this transformative reaction in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

  • Schwäble, M. & Martens, J. (2011). First Synthesis of α,β-Unsaturated Lactones with High Diversity through the Passerini Reaction and Ring-Closing Metathesis (RCM). ResearchGate. [Link]

  • Góral, M., et al. (n.d.). Synthesis of Enantiomerically Pure 5,6‐Dihydropyran‐2‐ones via Chemoenzymatic Sequential DKR‐RCM Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Paczos-Bator, B., et al. (2016). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. ResearchGate. [Link]

  • Donati, D., et al. (2005). Synthesis of Alpha,beta-Unsaturated 4,5-disubstituted Gamma-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst. PubMed. [Link]

  • Ent, E., et al. (2008). Substrate Encapsulation: An Efficient Strategy for the RCM-Synthesis of Unsaturated ε-Lactones. PMC - NIH. [Link]

  • Banerjee, B. (2015). Ring Closing Metathesis of Unsaturated Amides as a Route to Short and Medium-Sized Unsaturated Lactams and to Ethylenic Pseudopeptides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Grubbs catalyst. Wikipedia. [Link]

  • Wipf Group. (2006). Ring-Closing Metathesis (RCM) and Ring. Wipf Group. [Link]

  • Chattopadhyay, S. K. (2000). Factors Influencing Ring Closure Through Olefin Metathesis. ResearchGate. [Link]

  • Beaufils, A. & Albrecht, M. (2024). Ruthenium‐Catalyzed Chemoselective Olefin Transfer Hydrogenation of alpha, beta‐Unsaturated Carbonyl Systems By Using EtOH as Hydrogen Source. ResearchGate. [Link]

  • Sci-Hub. (n.d.). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. Sci-Hub. [Link]

  • Blechert, S., et al. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. ACS Publications. [Link]

  • McLaughlin, M. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-one. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. [Link]

  • Georgiou, I., et al. (2007). Synthesis of alkyl-substituted six-membered lactones through ring-closing metathesis of homoallyl acrylates. An easy route to pyran-2-ones, constituents of tobacco flavor. PubMed. [Link]

  • Master Organic Chemistry. (n.d.). Olefin Metathesis. Master Organic Chemistry. [Link]

  • Huang, C., et al. (2018). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. J-STAGE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3,5-Dibromo-5,6-dihydropyran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. The 5,6-dihydropyran-2-one scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer and antiviral properties.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-purity yields.

Reaction Overview

The synthesis of this compound is typically achieved through the allylic bromination of 3-bromo-5,6-dihydro-2H-pyran-2-one. This reaction commonly employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Starting Material: 3-Bromo-5,6-dihydro-2H-pyran-2-one

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)

  • Solvent: Carbon Tetrachloride (CCl₄)

  • Product: this compound

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this bromination reaction?

A1: The reaction proceeds via a free-radical allylic bromination mechanism. Benzoyl peroxide acts as a radical initiator, which, upon heating, decomposes to form phenyl radicals. These radicals then abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical abstracts an allylic hydrogen from the 3-bromo-5,6-dihydro-2H-pyran-2-one, forming a resonance-stabilized allylic radical. This allylic radical then reacts with a molecule of NBS to yield the desired 3,5-dibromo product and a succinimidyl radical, which continues the chain reaction.

Q2: Why is N-bromosuccinimide (NBS) used instead of molecular bromine (Br₂)?

A2: NBS is the preferred reagent for allylic bromination for several key reasons. Firstly, it allows for a low, constant concentration of bromine to be maintained in the reaction mixture, which favors radical substitution over electrophilic addition to the double bond.[2] Using molecular bromine directly would likely lead to the formation of vicinal dibromides as a major byproduct.[3] Secondly, NBS is a crystalline solid that is easier and safer to handle than the highly toxic and corrosive liquid bromine.[2]

Q3: Can I use a different solvent instead of carbon tetrachloride (CCl₄)?

A3: While carbon tetrachloride is the solvent specified in the established protocol from Organic Syntheses, its use is now highly restricted due to its toxicity and environmental impact.[4] Alternative non-polar solvents that are suitable for radical reactions can be explored. These include cyclohexane, benzene, or acetonitrile. However, it is crucial to note that a change in solvent may require re-optimization of the reaction conditions, as solvent polarity can influence reaction rates and selectivity.[5] The chosen solvent must also be inert to the reaction conditions and allow for the easy separation of the succinimide byproduct, which is insoluble in CCl₄ and precipitates out of the reaction mixture.[6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane (e.g., 20-50% ethyl acetate in hexane), can be used to separate the starting material, product, and any potential byproducts.[4] The consumption of the starting material and the formation of the product spot can be visualized under UV light or by using a suitable staining agent. It is also noted that TLC analysis is not always completely reliable, and analyzing a small aliquot by NMR is a better alternative.[4]

Q5: What are the storage and handling precautions for the final product?

A5: this compound is a yellow oil that can crystallize upon standing.[4] It has been observed that the compound can slowly turn yellow over time at room temperature, suggesting some degree of instability.[4] For long-term storage, it is advisable to keep the purified product in a refrigerator to minimize potential decomposition. A related compound, 3,5-dibromo-2-pyrone, also shows color change when stored at room temperature but is stable in a refrigerator.[7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Possible Cause 1: Inactive Radical Initiator. Benzoyl peroxide can degrade over time. Ensure you are using a fresh or properly stored batch of BPO.

  • Solution 1: Use a fresh bottle of benzoyl peroxide or recrystallize the old batch. Alternatively, another radical initiator like azobisisobutyronitrile (AIBN) can be used, though this may require re-optimization of the reaction temperature.

  • Possible Cause 2: Presence of Radical Inhibitors. Impurities in the starting material or solvent, or even oxygen, can act as radical inhibitors and quench the chain reaction.

  • Solution 2: Ensure the starting material is pure. The solvent should be freshly distilled, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[4]

  • Possible Cause 3: Insufficient Reaction Temperature. The homolytic cleavage of benzoyl peroxide to initiate the reaction is temperature-dependent.

  • Solution 3: The reaction is typically run at the reflux temperature of carbon tetrachloride (around 77°C).[4] Ensure your heating setup is maintaining a consistent and appropriate temperature.

Problem 2: The reaction is incomplete, with a significant amount of starting material remaining.

  • Possible Cause 1: Insufficient Reagent Stoichiometry. An inadequate amount of NBS or BPO will lead to an incomplete reaction.

  • Solution 1: While the protocol suggests a slight excess of NBS (e.g., 1.05 equivalents), ensure accurate weighing and addition of the reagents.[4] The amount of BPO is catalytic, but a sufficient quantity (e.g., 0.04 equivalents) is necessary.[4]

  • Possible Cause 2: Premature Termination of the Reaction. The reaction time may not have been sufficient for the complete conversion of the starting material.

  • Solution 2: Monitor the reaction closely using TLC or NMR as mentioned in the FAQs.[4] Continue the reaction until the starting material is no longer visible.

Problem 3: Formation of multiple byproducts, complicating purification.

  • Possible Cause 1: Over-bromination. Using a large excess of NBS or prolonged reaction times can lead to the formation of poly-brominated byproducts.

  • Solution 1: Use only a slight excess of NBS (around 1.05 equivalents).[4] Monitor the reaction progress carefully and stop the reaction once the starting material is consumed to avoid further bromination.

  • Possible Cause 2: Electrophilic Addition of Bromine. If the concentration of molecular bromine becomes too high (e.g., due to the decomposition of NBS in the presence of acid), electrophilic addition across the double bond can occur.

  • Solution 2: Ensure that the glassware is free of acidic residues. The slow and steady generation of bromine radicals from NBS helps to keep the concentration of molecular bromine low.

Problem 4: Difficulty in purifying the final product.

  • Possible Cause 1: Co-elution with Starting Material. The starting material and the product may have similar polarities, making separation by column chromatography challenging.

  • Solution 1: Optimize the solvent system for column chromatography. A gradient elution, for instance from 20% to 50% ethyl acetate in hexane, can improve separation.[4] Ensure the reaction has gone to completion to minimize the amount of starting material in the crude product.

  • Possible Cause 2: Oily Product That Does Not Crystallize. Even pure this compound can be an oil that is slow to crystallize.

  • Solution 2: After chromatography, if the product is an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Storing the oil at a low temperature (e.g., in a refrigerator) may also promote crystallization. The reported melting point is 60.5–62.5°C.[4]

Data Summary: Reaction Parameters

ParameterRecommended Value/ConditionNotes
Starting Material 3-Bromo-5,6-dihydro-2H-pyran-2-one1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)~1.05 equivalents
Radical Initiator Benzoyl Peroxide (BPO)~0.04 equivalents
Solvent Carbon Tetrachloride (CCl₄)Freshly distilled
Temperature Reflux (~77°C)Maintain gentle reflux
Atmosphere Inert (Nitrogen or Argon)[4]
Reaction Time Varies, monitor by TLC/NMRTypically several hours
Work-up Filtration of succinimide, solvent evaporation[4]
Purification Silica gel column chromatographye.g., 20-50% EtOAc in Hexane[4]
Expected Yield ~77% (after chromatography)[4]

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[4]

A. Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

  • Glassware Preparation: Flame-dry a 1-L round-bottomed flask equipped with a magnetic stirring bar and an efficient water-cooled condenser fitted with a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: Charge the flask with 15.8 g (0.089 mol) of 3-bromo-5,6-dihydro-2H-pyran-2-one, 16.5 g (0.093 mol) of N-bromosuccinimide, 0.8 g (3.3 mmol) of benzoyl peroxide, and 455 mL of freshly distilled carbon tetrachloride.

  • Reaction: Heat the reaction mixture to a gentle reflux with stirring. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Remove the succinimide by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20–50% ethyl acetate in hexane. This should yield approximately 0.90 g (77%) of ~94% pure 3,5-dibromo-5,6-dihydro-2H-pyran-2-one as a yellow oil that crystallizes on standing.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Starting Material, NBS, BPO, and CCl4 reflux Heat to Reflux reagents->reflux setup Assemble Flame-Dried Glassware under N2 setup->reagents monitor Monitor by TLC/NMR reflux->monitor cool Cool to RT monitor->cool filter Filter Succinimide cool->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide problem Low or No Yield cause1 Inactive Initiator (BPO) problem->cause1 cause2 Radical Inhibitors (e.g., O2) problem->cause2 cause3 Insufficient Temperature problem->cause3 solution1 Use Fresh/Recrystallized BPO cause1->solution1 solution2 Use Inert Atmosphere (N2/Ar) & Purified Reagents cause2->solution2 solution3 Ensure Proper Reflux Temp. cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (2003). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 80, 119. [Link]

  • Mirjafary, Z., Saeedi, M., & Tork, M. (2018). Optimization of the reaction conditions. ResearchGate. [Link]

  • Takahashi, Y., Hori, Y., & Tanino, K. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]

  • Hamdy, A. K., et al. (2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Biological and Pharmaceutical Bulletin. [Link]

  • Mandal, S. K., et al. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett, 29(01), 75-78. [Link]

  • de Carvalho, F. R., et al. (2016). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(10), 1871-1883. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. organic-chemistry.org. [Link]

  • Gáti, T., & Kádas, I. (2015). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. ResearchGate. [Link]

  • Gómez-Martínez, M., & Lavilla, R. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3737. [Link]

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. organic-chemistry.org. [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2147. [Link]

  • Starr, J. E., & Eastman, R. H. (1966). 2,3-dihydropyran. Organic Syntheses, 46, 44. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-dibromo-2H-pyran-2-one. PubChem Compound Database. [Link]

  • Karpov, I. D., & Kolobov, A. V. (2015). Bromination of 3,4-dihydro-2H-thiopyran derivatives. ResearchGate. [Link]

  • Pirkle, W. H., & Dines, M. (1969). Bromination of 2-pyrone. The Journal of Organic Chemistry, 34(8), 2239-2244. [Link]

  • Tanino, K. (2015). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6689. [Link]

  • Srivastava, R. M., & Brown, R. K. (1971). Configuration and conformation of the dibromides obtained from the reaction of bromine with 2-ethoxy-5,6-dihydro-2H-pyran. The Journal of Organic Chemistry, 36(25), 3978-3982. [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6-Dihydro-2H-pyran-2-one. PubChem Compound Database. [Link]

  • Ashenhurst, J. (2023). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Crude 3,5-Dibromo-5,6-dihydropyran-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 3,5-Dibromo-5,6-dihydropyran-2-one via column chromatography. Drawing from established protocols and extensive field experience, this document addresses common challenges and offers robust, validated solutions to ensure the successful isolation of this key synthetic intermediate.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section is designed to provide direct, actionable solutions to specific problems that may arise during the column chromatography of this compound.

Question 1: My final product is a yellow oil that won't crystallize, and NMR analysis shows it's only ~94% pure. What is the likely contaminant and how can I remove it?

Answer: The most probable contaminant in this scenario is the partially debrominated species, 3-bromo-5,6-dihydro-2H-pyran-2-one.[1] This impurity is often formed during the synthesis or can arise from decomposition on the silica gel column. Its polarity is very close to that of the desired product, making separation challenging.

Probable Cause:

  • Incomplete Bromination: The initial synthesis may not have gone to completion, leaving behind the starting material or mono-brominated intermediates.

  • On-Column Degradation: The slightly acidic nature of standard silica gel can catalyze the elimination of HBr, especially if the compound is exposed to the stationary phase for an extended period.[2][3][4]

Solution Pathway:

  • Optimize the Solvent System: A shallow gradient elution is crucial for separating compounds with similar Rf values. Based on literature, a gradient of 20-50% ethyl acetate in hexane is a good starting point.[1] Consider using an even shallower gradient (e.g., increasing the ethyl acetate concentration by 2-3% per column volume) to improve resolution.

  • TLC Analysis is Key: Before running the column, carefully develop a TLC solvent system that shows clear separation between your product and the impurity. Aim for a ΔRf of at least 0.1. A common eluent for this class of compounds is a mixture of ethyl acetate and hexane.[1][5]

  • Consider a Different Stationary Phase: If separation on silica gel remains problematic, consider using a less acidic stationary phase like alumina (neutral or basic)[2][6] or a bonded phase like C18 (reverse-phase chromatography).[7] However, this will require complete redevelopment of the solvent system.

Question 2: I'm observing significant tailing of my product spot on the TLC plate and the column fractions are broad and overlapping. What's causing this and how can I fix it?

Answer: Peak tailing in the chromatography of polar, halogenated compounds like this compound is a common issue. It typically points to undesirable secondary interactions with the stationary phase or issues with the column packing itself.

Probable Cause:

  • Strong Adsorption to Silica: The polar lactone functional group and the bromine atoms can interact strongly with the acidic silanol groups on the silica surface, leading to slow desorption and tailing.[2][6]

  • Improper Column Packing: The presence of air bubbles, channels, or an uneven silica bed will lead to a non-uniform flow of the mobile phase, causing band broadening and poor separation.[2][6][8]

  • Sample Overload: Loading too much crude material onto the column for its size will exceed the capacity of the stationary phase to effectively separate the components.[9]

Solution Pathway:

  • Column Packing Perfection:

    • Slurry Packing: Always pack the column using the "slurry method" to ensure a homogenous bed.[6][9] Prepare a slurry of silica gel in your initial, least polar eluent and pour it into the column.

    • Consolidate the Bed: Gently tap the column as the silica settles and then apply light pressure to pack it firmly.[8][9] A well-packed column is the foundation of a good separation.

  • Loading Technique:

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, or to achieve a very narrow application band, use the "dry loading" technique.[9][10] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Minimize Loading Volume: If wet loading, dissolve your sample in the absolute minimum amount of a solvent that is less polar than your mobile phase.[9][11]

  • Eluent Modification:

    • Adding a small amount of a slightly more polar solvent (e.g., a few drops of methanol in your ethyl acetate/hexane mixture) can sometimes help to mitigate strong interactions with the silica, but this must be done cautiously as it can also reduce separation.

Question 3: My TLC shows a good separation, but after running the column, the yield of the purified product is very low. Where did my compound go?

Answer: Low recovery after column chromatography suggests either irreversible adsorption onto the stationary phase or decomposition of the product during the purification process.

Probable Cause:

  • Irreversible Adsorption: Highly polar impurities or the product itself may bind too strongly to the silica gel and fail to elute.

  • Decomposition on Silica: As mentioned, this compound may be sensitive to the acidic nature of silica gel, leading to degradation over the course of the chromatography.[3][4] The longer the compound is on the column, the greater the potential for degradation.

Solution Pathway:

  • Use Flash Chromatography: Employing flash chromatography, which uses pressure to increase the flow rate, will significantly reduce the time your compound spends on the column, thereby minimizing the opportunity for degradation.[2][11][12]

  • Check for Baseline Impurities: Ensure that all starting materials and reagents from the preceding reaction (e.g., N-bromosuccinimide, benzoyl peroxide) have been removed during the work-up, as these can complicate the chromatography.[1]

  • Final Column Flush: After you have collected your product, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane) to see if any strongly retained material elutes. This can help diagnose if your compound is sticking to the column.

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for this purification? A1: Standard flash silica gel (230-400 mesh) is the most commonly used and recommended stationary phase for the purification of this compound.[1][2] Its slightly acidic nature is generally tolerated if the chromatography is performed efficiently (i.e., using flash technique).[2]

Q2: How do I determine the best solvent system? A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound on a TLC plate.[9][12] For this compound, start by testing various ratios of ethyl acetate and hexane.[1] A gradient elution, starting with a lower polarity (less ethyl acetate) and gradually increasing it, is often necessary to first elute non-polar impurities and then the product.[1][6]

Q3: How much silica gel should I use? A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.[9] Given the potential for closely eluting impurities, a ratio of at least 50:1 is a good starting point for this compound.

Q4: Can I reuse my column? A4: While it is technically possible to wash and reuse a column, it is generally not recommended for this specific purification. Any strongly adsorbed impurities or residual product could interfere with subsequent purifications. Given the sensitivity of the compound, starting with a fresh, properly packed column for each purification is the best practice to ensure reproducibility.[12]

III. Detailed Experimental Protocol: Flash Column Chromatography

This protocol is a synthesized and elaborated version based on established methods.[1][9][11]

1. Preparation of the Solvent System:

  • Prepare two solvent mixtures:

    • Solvent A (Initial Eluent): 20% Ethyl Acetate in Hexane

    • Solvent B (Final Eluent): 50% Ethyl Acetate in Hexane

  • Ensure both solvents are thoroughly mixed.

2. Column Packing (Slurry Method):

  • Select a glass column of appropriate size for the amount of crude material.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[6][9]

  • Fill the column about one-third full with Solvent A.

  • In a separate beaker, create a slurry of silica gel (e.g., 50g for 1g of crude material) in Solvent A.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to promote even packing.[2][9]

  • Open the stopcock to drain some solvent, adding more slurry as needed until the desired silica bed height is reached (typically 6-8 inches).

  • Add a protective layer of sand (~1 cm) on top of the silica bed.[9]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry. [6]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.[9]

  • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the sand layer of your packed column, ensuring an even layer.

4. Elution and Fraction Collection:

  • Carefully add Solvent A to the top of the column, taking care not to disturb the sand layer.

  • Apply gentle pressure (using a regulated air line or a pump) to achieve a flow rate of approximately 2 inches per minute.[11]

  • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-15 mL for a 50g column).

  • Monitor the elution process by TLC analysis of the collected fractions.

  • Once non-polar impurities have eluted, gradually increase the polarity of the mobile phase by slowly adding Solvent B to your solvent reservoir (gradient elution).

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting oil or solid under high vacuum to remove any residual solvent.

IV. Data Summary Table

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.[2]
Mobile Phase Gradient: 20% to 50% Ethyl Acetate in HexaneAllows for the elution of non-polar impurities first, followed by the product, providing better separation from closely related compounds.[1]
Target Rf (TLC) ~0.3Provides a good balance between retention and elution, leading to optimal separation on the column.[9][12]
Silica:Crude Ratio 50:1 to 100:1 (w/w)Ensures sufficient stationary phase capacity for a potentially difficult separation.[9]
Loading Method Dry LoadingCreates a narrow sample band, leading to higher resolution and better separation.[9][10]
Flow Rate (Flash) ~2 inches/minuteMinimizes the time on the column, reducing the risk of product degradation.[11]

V. Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Purification Start Start Crude this compound TLC TLC Analysis Develop Solvent System (EtOAc/Hex) Start->TLC Column Run Flash Column TLC->Column Analyze Analyze Fractions (TLC/NMR) Column->Analyze Result Pure Product? Analyze->Result Success Success Crystalline Product Result->Success Yes Failure Problem Identified Result->Failure No PoorSep Poor Separation / Overlap Cause: Wrong Solvent, Bad Packing Failure->PoorSep Impure Fractions Tailing Peak Tailing Cause: Strong Adsorption, Overload Failure->Tailing Broad Peaks LowYield Low Yield Cause: Degradation, Irreversible Adsorption Failure->LowYield Low Mass Balance Sol_PoorSep Solution Optimize Gradient, Repack Column PoorSep->Sol_PoorSep Sol_Tailing Solution Dry Load, Check Ratio, Pack Well Tailing->Sol_Tailing Sol_LowYield Solution Use Flash, Check for Degradation LowYield->Sol_LowYield Sol_PoorSep->Column Retry Sol_Tailing->Column Retry Sol_LowYield->Column Retry

Caption: Troubleshooting workflow for the purification of this compound.

VI. References

  • LibreTexts. (2022). Packing Normal Phase Columns. Chemistry LibreTexts. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (2003). An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 80, 141. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. Retrieved from [Link]

  • Zakarian Group, UCSB. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Supplementary Information: Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry. Retrieved from [Link]

  • Nature. (2021). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Communications, 12(1), 603. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Carl ROTH. (n.d.). Solvents for TLC. Retrieved from [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]

  • BioPharm International. (2007). Chromatography Optimization Strategy. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (2019). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-dibromo-2H-pyran-2-one. PubChem. Retrieved from [Link]

  • ResearchGate. (2020). Choice of Eluents for TLC?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Baran Laboratory, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3749. Retrieved from [Link]

  • University of Geneva. (2020). Algorithms to optimize multi-column chromatographic separations of proteins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

Sources

Technical Support Center: Bromination of Dihydropyranones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of dihydropyranones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your reactions, minimize side products, and achieve your desired synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing a low yield of my desired bromo-dihydropyranone, and my starting material seems to be decomposing. What is the likely cause?

Answer:

This is a common issue often attributed to the inherent instability of the dihydropyranone ring under acidic conditions, which can be generated in situ during bromination.

Core Insight: Acid-Catalyzed Ring Opening

The ether linkage within the dihydropyranone ring is susceptible to acid-catalyzed hydrolysis.[1][2] Bromination reactions, particularly those using elemental bromine (Br₂), generate hydrogen bromide (HBr) as a byproduct. This HBr can protonate the ether oxygen, activating the ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to ring-opened byproducts and consequently, a lower yield of your desired product.[1]

Troubleshooting Protocol:

  • pH Control:

    • Buffered Systems: Consider performing the reaction in a buffered solution (e.g., acetate buffer at pH 4-5) to neutralize the generated HBr and maintain a less acidic environment.[1]

    • Non-protic Base: The addition of a non-nucleophilic, acid-scavenging base like sodium carbonate or di-tert-butyl pyridine can be effective.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is often a milder alternative to Br₂ and can minimize the formation of acidic byproducts.[3] The reaction with NBS can sometimes be initiated with a radical initiator (like AIBN) or light, steering the reaction away from an ionic pathway that generates HBr.[4]

  • Temperature Management:

    • Acid-catalyzed hydrolysis is often accelerated at higher temperatures.[1] Performing the bromination at lower temperatures (e.g., 0 °C or -78 °C) can significantly reduce the rate of this degradation pathway.

Experimental Workflow: Mitigating Acid-Catalyzed Decomposition

cluster_problem Problem cluster_cause Likely Cause cluster_solutions Troubleshooting Solutions Problem Low Yield & Decomposition Cause Acid-Catalyzed Ring Opening Problem->Cause is caused by Solution1 pH Control (Buffers, Base) Cause->Solution1 can be mitigated by Solution2 Milder Brominating Agent (NBS) Cause->Solution2 can be mitigated by Solution3 Lower Reaction Temperature Cause->Solution3 can be mitigated by

Caption: Troubleshooting workflow for low yield in dihydropyranone bromination.

Question 2: My reaction is producing multiple brominated products. How can I improve the selectivity?

Answer:

The formation of multiple products can stem from a lack of regioselectivity, over-bromination, or subsequent elimination reactions. Understanding the underlying mechanisms is key to controlling the reaction outcome.

Core Insight 1: Regioselectivity in Electrophilic Addition

The bromination of the double bond in a dihydropyranone is an electrophilic addition reaction.[5] The electron-rich double bond attacks the bromine molecule, which can be polarized, to form a cyclic bromonium ion intermediate.[6][7] The subsequent nucleophilic attack by the bromide ion (or another nucleophile) opens this ring. For unsymmetrical dihydropyranones, the regioselectivity of this ring-opening can be influenced by steric and electronic factors, potentially leading to a mixture of regioisomers.

Core Insight 2: Over-bromination

The initial bromo-dihydropyranone product may still possess reactive sites, such as enolizable protons alpha to the carbonyl group, that can undergo further bromination under the reaction conditions.[8]

Core Insight 3: Elimination to Form Pyrones

The initially formed dibromo-adduct can undergo elimination of HBr, especially in the presence of a base (either added or generated in situ), to yield a more stable aromatic pyrone byproduct.[9]

Troubleshooting Protocol & Selectivity Control:

Issue Controlling Factor Recommended Action Rationale
Poor Regioselectivity Solvent & TemperatureEmploy less polar solvents to minimize charge separation in the transition state. Lower temperatures can also enhance selectivity.Can favor one regioisomeric transition state over another.
Over-bromination Stoichiometry & ReagentUse of 1.0 equivalent of a milder brominating agent like NBS. Add the brominating agent slowly to the reaction mixture.Minimizes the concentration of the brominating agent at any given time, reducing the likelihood of a second bromination event.
Elimination to Pyrones Base & Work-upAvoid strong bases during the reaction. Use a mild, non-basic work-up procedure. If a base is needed for HBr scavenging, use a hindered, non-nucleophilic base.Prevents base-mediated elimination of HBr from the brominated intermediate.

Reaction Pathway: Main Reaction vs. Side Reactions

DHP Dihydropyranone Bromonium Bromonium Ion Intermediate DHP->Bromonium + Br₂ RingOpened Ring-Opened Products DHP->RingOpened + HBr / H₂O Desired Desired Bromo-Dihydropyranone Bromonium->Desired + Br⁻ Overbrominated Over-brominated Product Desired->Overbrominated + Br₂ (excess) Pyrone Brominated Pyrone Desired->Pyrone - HBr (Base) cluster_setup Key Experimental Parameters cluster_reaction Reaction InertAtmosphere Inert Atmosphere (N₂ or Ar) ReactionVessel Reaction Vessel InertAtmosphere->ReactionVessel DegassedSolvent Degassed Solvent (e.g., CCl₄) DegassedSolvent->ReactionVessel Initiator Radical Initiator (AIBN or UV light) Initiator->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel DHP Dihydropyranone DHP->ReactionVessel

Caption: Essential components for a successful radical bromination of dihydropyranone.

References

  • Liu, G., & Li, P. (n.d.). Enantioselective Bromination of Silyl Enol Ethers with Chiral Pentacarboxycyclopentadienyl Bromide. Thieme E-Books & E-Journals. [Link]

  • Liu, G., & Li, P. (2021). Enantioselective Bromination of Silyl Enol Ethers with Chiral Pentacarboxycyclopentadienyl Bromide. ResearchGate. [Link]

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. (n.d.). RSC Publishing. [Link]

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. (2021). PMC - NIH. [Link]

  • Proposed mechanism for dihydropyranone formation. (n.d.). ResearchGate. [Link]

  • Br2 and Electorphilic Br+ reagents. (2026). Wordpress. [Link]

  • 3-Bromo-2H-pyran-2-one. (n.d.). Organic Syntheses Procedure. [Link]

  • Reactions of β-keto-enol ethers with bromine in aqueous solution. (n.d.). RSC Publishing. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2022). NIH. [Link]

  • Bromination of 3,4-dihydro-2H-thiopyran derivatives | Request PDF. (2025). ResearchGate. [Link]

  • Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. [Link]

  • Electrophilic Addition Mechanism. (2025). IB Chemistry Notes - Save My Exams. [Link]

  • 3,4-Dihydropyran-2-one synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • N-Heterocyclic Carbene-Catalyzed Generation of α,β-Unsaturated Acyl Imidazoliums: Synthesis of Dihydropyranones by their Reaction with Enolates. (n.d.). Journal of the American Chemical Society. [Link]

  • (PDF) Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. (2024). ResearchGate. [Link]

  • Access to unsaturated bicyclic lactones by overriding conventional C(sp3)-H site selectivity. (2023). [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). PubMed Central. [Link]

  • Structure, biological activity, and synthesis of dihydropyranones. (n.d.). ResearchGate. [Link]

  • Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry). (2022, October 28). YouTube. [Link]

  • Mechanism for the electrophilic addition reactions between bromine (and the other halogens) • Alkenes react in the cold wit. (n.d.). [Link]

  • Bromination Mechanism. (2011, December 24). YouTube. [Link]

  • Electrophilic Addition of Bromine and Hydrogen. (2016, March 7). YouTube. [Link]

  • Why is Bromination More Selective than Chlorination? | Organic Chemistry. (2025, November 11). YouTube. [Link]

  • Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. (n.d.). Chalmers Research. [Link]

  • 2,3-dihydropyran. (n.d.). Organic Syntheses Procedure. [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. [Link]

  • Bromination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • An investigation of the bromination of 1,4-dihydropyridine rings. (2025). ResearchGate. [Link]

  • Acid catalysed rearrangements of 8,8-dimethyl-2,3-homotropone. (1981). McMaster Experts. [Link]

  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [Link]

  • 10.1 Free Radical Halogenation | Organic Chemistry. (2020, December 14). YouTube. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Technologies and Approaches to Minimize Brominated and Iodinated DBPs in Distribution Systems. (2025). The Water Research Foundation. [Link]

  • Proposed mechanisms of asymmetric dihydropyranone formation via (a).... (n.d.). ResearchGate. [Link]

  • Qvf® Bromine Processes. (n.d.). De Dietrich. [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Draw the products of the following reactions, including their con... | Study Prep in Pearson+. (n.d.). [Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021, July 28). RSC Publishing. [Link]

  • Bromine purification process. (n.d.).
  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. (n.d.). PMC - NIH. [Link]

  • Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps. [Link]

  • Purification of polybrominated biphenyl congeners. (n.d.). PubMed. [Link]

Sources

Improving yield and purity of 3,5-Dibromo-5,6-dihydropyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dibromo-5,6-dihydropyran-2-one

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic intermediate. The 5,6-dihydropyran-2-one scaffold is a valuable pharmacophore found in numerous biologically active compounds, making mastery of its synthesis critical.[1][2][3] This document provides in-depth, field-proven insights to help you optimize your experimental outcomes, focusing on improving both chemical yield and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield to expect for the synthesis of this compound?

A realistic yield is highly dependent on the purity of the starting materials, reaction conditions, and purification method. A well-vetted procedure reports a yield of 77% after flash column chromatography.[4] Achieving yields in the 70-80% range is a good benchmark for an optimized reaction.

Q2: What are the most common impurities I will likely encounter?

The most prevalent impurity is typically the unreacted starting material, 3-bromo-5,6-dihydro-2H-pyran-2-one.[4] Another significant byproduct is succinimide, which results from the use of N-bromosuccinimide (NBS) as the brominating agent.[5] Depending on reaction control, minor amounts of poly-brominated species or other side-products may also be present.

Q3: My crude product is a yellow oil that only crystallizes after some time. Is this normal?

Yes, this is a commonly observed characteristic. The product is often isolated as a yellow oil which crystallizes upon standing or during purification.[4] An analytically pure sample should be a solid with a melting point in the range of 60.5–62.5°C.[4]

Q4: How should I store the purified this compound?

While specific stability data for this compound is not extensively published, related lactones can exhibit sensitivity to prolonged storage at room temperature.[4][6] For instance, the aromatic analog 3,5-dibromo-2-pyrone is known to gradually turn yellow at room temperature, a process that is inhibited by refrigeration.[6] Therefore, it is best practice to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to minimize potential degradation.

Synthesis and Troubleshooting Guide

The standard synthesis of this compound involves an allylic bromination of 3-bromo-5,6-dihydro-2H-pyran-2-one using N-bromosuccinimide (NBS) with a radical initiator.

SynthesisWorkflow SM 3-Bromo-5,6-dihydro-2H-pyran-2-one Reaction Radical Bromination SM->Reaction Reagents NBS, Benzoyl Peroxide CCl4, Reflux Reagents->Reaction Workup Cool & Filter (Removes Succinimide) Reaction->Workup Crude Crude Product (Yellow Oil) Workup->Crude Purification Silica Gel Chromatography Crude->Purification Product Pure 3,5-Dibromo-5,6- dihydropyran-2-one Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Common Issues

This section addresses the most common experimental failures and provides validated solutions to improve your results.

TroubleshootingTree Start Low Yield or Purity? LowYield Primary Issue: Low Yield Start->LowYield  Yield Issue LowPurity Primary Issue: Low Purity Start->LowPurity  Purity Issue IncompleteRxn Cause: Incomplete Reaction (Starting material remains) LowYield->IncompleteRxn BadInitiator Cause: Ineffective Initiation LowYield->BadInitiator WetReagents Cause: Wet Reagents/Solvent LowYield->WetReagents Solution_RxnTime Solution: - Increase reflux time - Monitor via TLC/NMR IncompleteRxn->Solution_RxnTime Solution_Initiator Solution: - Use fresh/recrystallized BPO - Ensure proper reflux temp. BadInitiator->Solution_Initiator Solution_Dry Solution: - Flame-dry glassware - Use freshly distilled solvent - Run under N2 atmosphere WetReagents->Solution_Dry SM_Impurity Impurity: Starting Material LowPurity->SM_Impurity Succinimide_Impurity Impurity: Succinimide LowPurity->Succinimide_Impurity SideProducts Impurity: Other Side-Products LowPurity->SideProducts Solution_SM Solution: - Drive reaction to completion - Optimize chromatography SM_Impurity->Solution_SM Solution_Succinimide Solution: - Filter crude reaction mixture after cooling Succinimide_Impurity->Solution_Succinimide Solution_SideProducts Solution: - Verify NBS stoichiometry (~1.05 eq) - Optimize chromatography SideProducts->Solution_SideProducts

Caption: Decision tree for troubleshooting common synthesis problems.

Problem 1: Low Reaction Yield
  • Potential Cause A: Ineffective Radical Initiation

    • Causality: The reaction is an allylic bromination that proceeds via a free-radical mechanism.[7] The initiator, benzoyl peroxide, must undergo efficient thermal decomposition to generate radicals and start the chain reaction. Old or impure initiator will significantly lower the reaction rate and overall yield.

    • Solution: Use high-purity, freshly recrystallized benzoyl peroxide. Ensure the reaction mixture is maintained at a vigorous reflux in a solvent like carbon tetrachloride (CCl₄) to provide sufficient thermal energy for initiation.[4]

  • Potential Cause B: Presence of Water or Impurities

    • Causality: Water can react with N-bromosuccinimide and quench radical intermediates, terminating the desired reaction pathway. Impurities in the starting material can also lead to undesired side reactions.

    • Solution: Meticulous attention to anhydrous conditions is critical. All glassware should be flame-dried or oven-dried immediately before use.[4] The reaction should be assembled and run under a dry, inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous CCl₄ as the solvent.[4]

  • Potential Cause C: Incomplete Reaction

    • Causality: Insufficient reaction time or a non-optimal temperature can result in a significant amount of unreacted starting material, directly lowering the yield of the desired product.

    • Solution: Monitor the reaction's progress. Periodically take a small aliquot from the reaction mixture, quench it, and analyze it by Thin Layer Chromatography (TLC) or ¹H NMR to confirm the disappearance of the starting material.[4] The reaction typically requires several hours at reflux.

Problem 2: Low Purity of Isolated Product
  • Issue: Contamination with Starting Material

    • Causality: This is the most common impurity and is a direct result of an incomplete reaction (see above).[4]

    • Solution: The primary solution is to ensure the reaction goes to completion. For purification, flash column chromatography on silica gel is highly effective at separating the product from the less polar starting material. A gradient elution, for example from 20% to 50% ethyl acetate in hexane, has been shown to provide good separation.[4]

  • Issue: Contamination with Succinimide

    • Causality: Succinimide is the stoichiometric byproduct of NBS. While it has low solubility in CCl₄, some can remain in the crude product after solvent removal.[5]

    • Solution: A simple filtration step is very effective. After the reaction is complete, allow the mixture to cool to room temperature. The succinimide will precipitate as a solid and can be largely removed by filtration before concentrating the filtrate.[5] Any remaining traces are typically removed during chromatography.

  • Issue: Presence of Unknown Side-Products

    • Causality: Radical reactions can sometimes suffer from a lack of selectivity. Using a large excess of the brominating agent can lead to over-bromination or other undesired side reactions.

    • Solution: Maintain strict stoichiometric control. Use only a small excess of NBS (e.g., 1.05 equivalents relative to the starting lactone).[4] This minimizes the chance of secondary reactions. If side-products are still observed, careful optimization of the flash chromatography protocol (e.g., using a shallower gradient or a different solvent system) will be necessary for their removal.

Experimental Protocols & Data

Table 1: Optimized Reaction Parameters

This table summarizes the recommended parameters based on the validated procedure from Organic Syntheses.[4]

ParameterRecommended ValueRationale
Starting Material 3-bromo-5,6-dihydro-2H-pyran-2-one1.0 eq
Brominating Agent N-Bromosuccinimide (NBS)~1.05 eq
Radical Initiator Benzoyl Peroxide (BPO)~0.04 eq
Solvent Anhydrous Carbon Tetrachloride (CCl₄)Provides appropriate boiling point for reflux/initiation.
Concentration ~0.2 MA standard concentration for this type of reaction.
Temperature Reflux (~77°C)Necessary for thermal decomposition of BPO.
Reaction Time ~1.5 - 3 hoursMonitor by TLC/NMR for completion.
Atmosphere Dry Nitrogen or ArgonPrevents side reactions with atmospheric moisture.
Protocol 1: Synthesis of this compound[4]
  • Apparatus Setup: Equip a flame-dried, round-bottomed flask with a magnetic stir bar and a reflux condenser fitted with a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the setup.

  • Charging the Flask: To the flask, add 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq), N-bromosuccinimide (1.05 eq), benzoyl peroxide (0.04 eq), and freshly distilled carbon tetrachloride (~0.2 M).

  • Reaction: With vigorous stirring, heat the mixture to a steady reflux using a heating mantle. The solids should dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction for the consumption of the starting material using TLC (e.g., 30% Ethyl Acetate/Hexane eluent). The reaction is typically complete within 2-3 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filtration: Remove the precipitated succinimide by filtration, washing the solid with a small amount of cold CCl₄.

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator) to yield the crude product as a yellow oil.

Protocol 2: Purification by Flash Column Chromatography[4]
  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as 20% ethyl acetate in hexane. The amount of silica should be approximately 50-100 times the weight of the crude oil.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 20% and gradually increasing to 50%.

  • Fraction Collection: Collect fractions and analyze them by TLC. The product is less polar than the starting material but more polar than non-polar impurities.

  • Isolation: Combine the pure fractions and concentrate them under reduced pressure to afford this compound as a yellow oil that should crystallize upon standing. Dry the product under high vacuum to remove residual solvent.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved from [Link]

  • Jung, J.-Y., Lee, D.-K., & Kim, S.-H. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148–155. Retrieved from [Link]

  • Li, G., & Ma, D. (2001). A Convenient Synthesis of 2H-Pyran-2-ones and of 3,5-Dibromo-2-pyrone. Tetrahedron Letters, 42(49), 8641-8643. Retrieved from [Link]

  • Reddit user discussion on bromination reactions. (2022). r/Chempros. Retrieved from [Link]

  • Hamdy, A. K., et al. (2020). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Chemical and Pharmaceutical Bulletin, 68(5), 481-485. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Gáspár, A., & Szabó, M. J. (2012). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. Current Organic Chemistry, 16(24), 2846-2875. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowtham, G. (2014). Bromination (Br2) Resonance Problem. YouTube. Retrieved from [Link]

  • Nakagawa, Y., & Namba, K. (n.d.). 2H-PYRAN-2-ONE. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dihydro-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Sawyer, R. L., & Andrus, D. W. (n.d.). 2,3-DIHYDROPYRAN. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell Migration and Anticancer Activity. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Troubleshooting Dihydropyranone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dihydropyranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable heterocyclic scaffold. Dihydropyranones are key structural motifs in a vast array of natural products and pharmacologically active compounds, making their efficient and stereocontrolled synthesis a critical endeavor.

This resource provides in-depth troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and mechanistic insights to address common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to not only solve problems as they arise but to also proactively design more robust and successful reaction strategies.

Section 1: Low Yield and Incomplete Reactions

Low product yield is one of the most frequently encountered issues in organic synthesis. The following section breaks down the common causes for diminished yields in dihydropyranone reactions and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete reactions are often multifactorial. Here are the primary aspects to investigate:

  • Insufficient Catalyst Activity or Loading: The catalyst, whether it be a Lewis acid, an organocatalyst like an N-heterocyclic carbene (NHC), or a transition metal complex, is the engine of your reaction. Ensure the catalyst is of high purity and activity. If you are using a catalyst that has been on the shelf for a while, its activity may be compromised. Consider increasing the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%). In some cases, the choice of catalyst itself may be suboptimal for your specific substrates. For instance, in NHC-catalyzed reactions, modifying the steric and electronic properties of the NHC can significantly impact reactivity.[1]

  • Suboptimal Reaction Temperature: Many dihydropyranone syntheses are sensitive to temperature. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can often provide the necessary activation energy. Conversely, some reactions may suffer from side reactions at elevated temperatures, leading to a decrease in the yield of the desired product. Careful temperature screening is often a worthwhile investment of time.

  • Presence of Inhibitors: Trace impurities in your starting materials, solvents, or from the reaction atmosphere can act as inhibitors. Water is a common culprit in reactions that utilize moisture-sensitive reagents like LiAlH₄ or strong bases.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Reversibility of the Reaction: Some cyclization reactions are reversible. In such cases, the removal of a byproduct can help to drive the equilibrium towards the product side. For example, in reactions that produce water, the use of a Dean-Stark trap or the addition of molecular sieves can be effective.[1]

Q2: I'm observing a low isolated yield despite seeing good conversion by TLC/LC-MS. What could be happening during my workup and purification?

A2: This scenario points to product loss during the isolation and purification stages. Here are some common pitfalls:

  • Product Instability: Dihydropyranones can be sensitive to acidic or basic conditions.[2] If your workup involves an acid or base wash, consider using milder reagents (e.g., saturated ammonium chloride instead of dilute HCl, or a bicarbonate wash instead of a hydroxide wash). The dihydropyranone ring can be susceptible to hydrolysis or other degradation pathways.

  • Difficult Purification: Dihydropyranones and their byproducts can sometimes have similar polarities, making chromatographic separation challenging. If you are experiencing co-elution, optimizing your solvent system for column chromatography is crucial.[3] Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity of the separation. In some cases, recrystallization or distillation (for thermally stable compounds) may be more effective than chromatography.

  • Product Volatility: Some low molecular weight dihydropyranones can be volatile. If you are removing the solvent under high vacuum and/or with heating, you may be losing product. In such cases, use a lower vacuum and avoid excessive heating during solvent evaporation.

Section 2: Side Reactions and Impurity Formation

The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired dihydropyranone. Understanding the mechanistic origins of these side reactions is key to mitigating their formation.

Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of a high-molecular-weight, sticky byproduct, which I suspect is a polymer. What causes this and how can I prevent it?

A1: Polymerization is a known side reaction in the synthesis of cyclic esters (lactones), including dihydropyranones.[4] This typically occurs via a ring-opening polymerization mechanism, which can be initiated by acidic, basic, or even nucleophilic species present in the reaction mixture.[5]

  • Mechanism of Polymerization: The carbonyl group of the dihydropyranone can be activated by an initiator (e.g., a Brønsted or Lewis acid, or a strong base). This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another dihydropyranone molecule, initiating a chain reaction.

    G Initiator Initiator (H+, Nu-) DHP Dihydropyranone Initiator->DHP Activation Activated_DHP Activated Dihydropyranone DHP->Activated_DHP Dimer Dimer Activated_DHP->Dimer Nucleophilic Attack Polymer Polymer Dimer->Polymer Propagation

  • Preventative Measures:

    • Control Reaction Temperature: Higher temperatures can promote polymerization. Running the reaction at the lowest effective temperature is advisable.

    • Minimize Reaction Time: Once the formation of the desired product is complete (as monitored by TLC or LC-MS), quench the reaction promptly to avoid prolonged exposure of the product to the reaction conditions.

    • Purify with Care: During purification, avoid exposing the dihydropyranone to strong acids or bases. If using silica gel chromatography, which can be slightly acidic, consider deactivating it by pre-treating with a solution of triethylamine in your eluent. [3] * Use of Inhibitors: In some cases, for the storage of dihydropyranone monomers, radical inhibitors can be added to prevent polymerization.

Q2: My reaction is producing a significant amount of a self-condensation byproduct. How can I suppress this side reaction?

A2: Self-condensation, such as an aldol condensation, can occur if the dihydropyranone has enolizable protons alpha to the carbonyl group. This is particularly prevalent under basic conditions. [2]

  • Mechanism of Self-Condensation: A base can deprotonate the alpha-carbon of the dihydropyranone to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another dihydropyranone molecule, leading to an aldol adduct.

    G Base Base DHP1 Dihydropyranone Base->DHP1 Deprotonation Enolate Enolate DHP1->Enolate DHP2 Another Dihydropyranone Enolate->DHP2 Nucleophilic Attack Aldol_Adduct Aldol Adduct DHP2->Aldol_Adduct

    Caption: Mechanism of self-condensation of dihydropyranones.

  • Strategies for Suppression:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for the main reaction. Weaker bases are generally preferred over strong bases like hydroxides or alkoxides.

    • Temperature Control: Aldol reactions are often reversible. Running the reaction at lower temperatures can disfavor the condensation reaction.

    • Reaction Time: As with polymerization, minimizing the reaction time after product formation is crucial.

    • Slow Addition of Reagents: If one of the starting materials is particularly prone to self-condensation, adding it slowly to the reaction mixture can help to keep its concentration low and favor the desired intermolecular reaction.

Section 3: Stereoselectivity Issues

Controlling the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis, particularly in the context of drug development where the biological activity of a molecule is often dependent on its stereochemistry.

Frequently Asked Questions (FAQs)

Q1: I am getting a poor diastereomeric ratio in my hetero-Diels-Alder reaction to form a dihydropyranone. How can I improve the diastereoselectivity?

A1: The diastereoselectivity of a hetero-Diels-Alder reaction is influenced by a number of factors, including the choice of catalyst, solvent, and temperature.

  • Catalyst Selection: Lewis acid catalysts play a crucial role in orchestrating the stereochemical outcome of hetero-Diels-Alder reactions. The coordination of the Lewis acid to the dienophile can create a more organized transition state, favoring one diastereomer over the other. Chiral Lewis acids are often employed to achieve high levels of both diastereoselectivity and enantioselectivity. [6][7]Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄, chiral BINOL-derived catalysts) can have a profound impact on the diastereomeric ratio. [8][9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different diastereomers. A screen of different solvents (e.g., toluene, dichloromethane, THF) is often a necessary step in optimizing the diastereoselectivity. [10]

  • Temperature: Lowering the reaction temperature generally enhances selectivity, as the small energy difference between the diastereomeric transition states becomes more significant at lower temperatures.

Q2: My enantioselective dihydropyranone synthesis is giving a low enantiomeric excess (ee). What are the key parameters to investigate?

A2: Achieving high enantioselectivity is a common challenge in asymmetric catalysis. Here are the critical factors to consider:

  • Chiral Catalyst/Ligand: The structure of the chiral catalyst or ligand is paramount. Small changes to the chiral scaffold can have a dramatic effect on the enantioselectivity. If you are using a commercially available catalyst, ensure its optical purity. If you are preparing the catalyst yourself, rigorous purification and characterization are essential. Consider screening a library of related chiral catalysts or ligands to find the optimal one for your specific transformation. [1][11]

  • Reaction Conditions:

    • Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity.

    • Solvent: The solvent can interact with the catalyst and substrates, influencing the chiral environment of the transition state. A solvent screen is highly recommended.

    • Base: In reactions that require a base, the nature of the base (e.g., its strength, steric bulk, and counterion) can significantly impact the enantioselectivity. [12]

  • Substrate Effects: The structure of your starting materials can also influence the enantioselectivity. In some cases, minor modifications to the substrate (e.g., changing a protecting group) can lead to a significant improvement in the ee.

Table 1: Effect of Reaction Parameters on Yield and Stereoselectivity in a Model NHC-Catalyzed Dihydropyranone Synthesis

EntryCatalyst (mol%)BaseSolventTemp (°C)Yield (%)ee (%)
1Chiral NHC-A (10)DBUToluene257796
2Chiral NHC-A (10)Cs₂CO₃Toluene256592
3Chiral NHC-A (10)DBUTHF255185
4Chiral NHC-B (10)DBUToluene258598
5Chiral NHC-B (10)DBUToluene075>99

Data is illustrative and based on trends reported in the literature. [1][12]

Section 4: Catalyst Deactivation and Regeneration

Catalyst deactivation can be a significant issue in catalytic reactions, leading to sluggish or incomplete conversions. Understanding the deactivation pathways of your catalyst is the first step towards mitigating this problem.

Frequently Asked Questions (FAQs)

Q1: My N-heterocyclic carbene (NHC) catalyzed reaction is slowing down over time. What are the common deactivation pathways for NHC catalysts?

A1: NHC catalysts, while generally robust, can undergo deactivation through several mechanisms:

  • Reaction with Bases: Strong oxygen-containing bases, such as hydroxides or alkoxides, can react with the NHC ligand itself in a process known as O-NHC coupling. [13]This leads to the formation of an oxo-substituted azole and decomposition of the catalytically active species.

  • Formation of Inactive Adducts: The NHC catalyst can react with substrates or byproducts in the reaction mixture to form stable, catalytically inactive adducts. [14]For example, the keto tautomer of the Breslow intermediate has been postulated as a potential catalyst deactivation pathway. [15]

  • Oxidation: While many NHC catalysts are used in oxidative reactions, the NHC itself can be susceptible to oxidation under certain conditions, leading to loss of activity.

    G Active_NHC Active NHC Catalyst Deactivated_Base Deactivated (O-NHC Coupling) Active_NHC->Deactivated_Base Strong Base Deactivated_Adduct Deactivated (Inactive Adduct) Active_NHC->Deactivated_Adduct Side Reaction Deactivated_Oxidation Deactivated (Oxidation) Active_NHC->Deactivated_Oxidation Oxidant

    Caption: Common deactivation pathways for NHC catalysts.

Q2: Can I regenerate a deactivated NHC catalyst?

A2: The feasibility of regenerating an NHC catalyst depends on the mechanism of deactivation.

  • Reversible Inhibition: If deactivation is due to the reversible binding of an inhibitor, it may be possible to remove the inhibitor by washing or by changing the reaction conditions.

  • Irreversible Decomposition: For irreversible deactivation pathways, such as O-NHC coupling or other forms of ligand degradation, regeneration is generally not possible.

  • Supported Catalysts: For NHC catalysts that are immobilized on a solid support, it may be possible to regenerate the catalyst by washing away poisons or, in the case of coking, by carefully controlled oxidation to burn off the carbonaceous deposits. However, this is less common for the organocatalytic applications of NHCs in dihydropyranone synthesis. In most lab-scale applications, using a fresh batch of catalyst is the most practical solution.

Section 5: Experimental Protocols

This section provides detailed, step-by-step methodologies for key dihydropyranone syntheses. These protocols are intended as a starting point and may require optimization for your specific substrates.

Protocol 1: NHC-Catalyzed [4+2] Annulation of an α,β-Unsaturated Aldehyde and a β-Ketoester

This protocol is adapted from literature procedures for the synthesis of highly functionalized dihydropyranones. [1] Materials:

  • Chiral triazolium salt (NHC precursor)

  • α,β-Unsaturated aldehyde

  • β-Ketoester

  • Base (e.g., DBU, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral triazolium salt (0.1 equiv) and the β-ketoester (1.2 equiv).

  • Add the anhydrous solvent and stir the mixture at room temperature.

  • Add the base (0.1 equiv) and stir for 10 minutes to generate the free NHC in situ.

  • Add the α,β-unsaturated aldehyde (1.0 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

This protocol is a general procedure for the synthesis of dihydropyrans via a hetero-Diels-Alder reaction. [6] Materials:

  • Diene (e.g., Danishefsky's diene)

  • Aldehyde or ketone (dienophile)

  • Lewis acid catalyst (e.g., TiCl₄, SnCl₄, or a chiral Lewis acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile (1.0 equiv) and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid catalyst (1.1 equiv) dropwise.

  • Stir the mixture for 15-30 minutes.

  • Add the diene (1.2 equiv) dropwise.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Lv, H., et al. (2021). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers in Chemistry, 9, 798835. [Link]

  • Gorbunov, D., et al. (2018). Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis. Chemical Science, 9(20), 4685-4691. [Link]

  • Cardenas, D. J., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

  • Flanagan, R. J., & Rovis, T. (2018). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 118(8), 3935-3996. [Link]

  • Bacaicoa, S., Stenkvist, S., & Sundén, H. (2024). Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. Organic Letters, 26(13), 3114–3118. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions.
  • Axelsson, S., et al. (2020). Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. Angewandte Chemie International Edition, 59(40), 17658-17663. [Link]

  • Dechy-Cabaret, O., et al. (2018). Chapter 5: Ring-opening Polymerization of Lactones. In Polyesters and Polyamides. Royal Society of Chemistry.
  • Wang, J., et al. (2023). Visible-Light-Induced NHC-Catalyzed Carboacylation Reaction of Alkenes from Aryl Thianthrenium Salts and Aldehydes. Organic Letters, 25(4), 654–659. [Link]

  • Dong, H., et al. (1999). Study on the enzymatic polymerization mechanism of lactone and the strategy for improving the degree of polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 37(9), 1265-1275.
  • Sengoden, M., & Darensbourg, D. J. (2025). 5‐Hydroxymethylfurfural Derived Epoxy Monomers Reactions With COS: Synthesis of Polymeric Thiocarbonates with Pendant Aldehyde or Vinyl Groups.
  • Wu, B., et al. (2023). Continuous synthesis of ε-caprolactone in a microreactor and kinetics insights into its side reactions. Journal of Flow Chemistry, 13(2), 143-152.
  • Bacaicoa, S., Stenkvist, S., & Sundén, H. (2024). Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. Organic Letters, 26(13), 3114–3118. [Link]

  • Enders, D., et al. (2010). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Angewandte Chemie International Edition, 49(43), 7930-7933. [Link]

  • Rios, R., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3080. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. [Link]

  • Robo, M. T., et al. (2018). Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands.
  • LibreTexts Chemistry. (2021). 2.8: Ring-Opening Polymerization. [Link]

  • Li, Y., et al. (2025). N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis. International Journal of Molecular Sciences, 26(22), 1-25.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). “On-water” organic synthesis: l-proline catalyzed synthesis of pyrimidine-2,4-dione-, benzo[g]- and dihydropyrano[2,3-g]chromene derivatives in aqueous media. Journal of the Iranian Chemical Society, 11(5), 1331-1338.
  • Chen, X., et al. (2008). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions.
  • Wang, H., et al. (2021). Enantioselective construction of dihydropyranone-fused indoles by [3 + 3] annulation of in situ-derived indolin-3-ones and unsaturated carboxylic esters. Organic Chemistry Frontiers, 8(15), 4124-4129. [Link]

  • Kim, B. M., et al. (2003). Catalytic Enantioselective Synthesis of 2,6-Disubstituted Dihydropyrones by Hetero-Diels-Alder Reaction Using Chiral BINOL-Ti(IV) Complex. Bulletin of the Korean Chemical Society, 24(11), 1573-1574.
  • BenchChem. (2025).
  • De Dobbeleer, C., et al. (2025). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. European Journal of Organic Chemistry.
  • Safari, J., & Gandomi-Ravandi, S. (2014). Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines. Journal of the Iranian Chemical Society, 11(4), 1037-1042.
  • Trost, B. M., & Fandrick, K. R. (2007). One-pot Catalytic Asymmetric Synthesis of Pyranones. Organic letters, 9(22), 4479–4482. [Link]

  • Mehrabi, H., et al. (2018). Synthesis of dihydropyranones and dihydropyrano[2,3-d]d[1][14]ioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. Arkivoc, 2018(3), 191-199.

  • Akiyama, T., et al. (2018). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 140(4), 1545-1555. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Jørgensen, K. A., et al. (2021). Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. Journal of the American Chemical Society, 143(38), 15545-15551.
  • Baran, P. S. (n.d.). Diels–Alder Reaction (Part 2). Scripps Research.
  • Kwiatkowski, P., & Jurczak, J. (2013). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Synthesis, 45(13), 1739-1754. [Link]

  • Lemos, A., et al. (2019). Regioselectivity in Hetero Diels–Alder Reactions. In Advances in Heterocyclic Chemistry. Elsevier.
  • Jaworski, J. S., & Koliński, R. A. (2025). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 30(7), 2692. [Link]

  • Shamrai, O. I., et al. (2026). Expanding the Synthetic Scope of Rawal's Diene: Access to Pyran and Pyrazole Derivatives. The Journal of Organic Chemistry.

Sources

Stability of 3,5-Dibromo-5,6-dihydropyran-2-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-5,6-dihydropyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this versatile synthetic intermediate. Our goal is to empower you with the scientific rationale behind experimental best practices to ensure the integrity of your results.

Introduction to the Stability Profile

This compound is a valuable building block in organic synthesis, prized for its reactive sites that allow for further functionalization. However, the very features that make it synthetically useful—the α,γ-dibrominated δ-lactone structure—also render it susceptible to degradation under various experimental conditions. Understanding its stability profile is paramount to its successful application. The primary modes of degradation are hydrolysis of the lactone ring and elimination of hydrogen bromide (HBr).

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by a step-by-step diagnostic and solution workflow, grounded in chemical principles.

Issue 1: Low or No Yield of Desired Product After Reaction

Symptoms:

  • TLC or LC-MS analysis shows the absence of your starting material and the desired product.

  • Multiple unknown spots or peaks are observed, often at different polarities than expected.

Possible Causes & Solutions:

  • Acid-Catalyzed Hydrolysis: The lactone ring is susceptible to cleavage in the presence of even trace amounts of acid, especially with water present. This opens the ring to form a 5-hydroxy-2,4-dibromopentanoic acid, which can undergo further reactions.

    • Causality: The ester oxygen of the lactone can be protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[1]

    • Troubleshooting Steps:

      • pH Assessment: Check the pH of your reaction mixture. If acidic, consider if the reagents or solvent could be the source.

      • Reagent Purity: Ensure all reagents are anhydrous and free of acidic impurities.

      • Solvent Choice: Use anhydrous solvents. If an acidic catalyst is required for your reaction, consider non-aqueous conditions or a milder Lewis acid.

      • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Base-Induced Degradation: Strong bases can promote both hydrolysis of the lactone and elimination of HBr.

    • Causality: A strong base can directly attack the carbonyl carbon of the lactone, leading to saponification.[1] Additionally, a base can abstract the proton at C-4 or C-6, leading to E2 elimination of HBr to form an unsaturated pyranone.[2][3]

    • Troubleshooting Steps:

      • Base Selection: If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to favor the desired reaction over degradation.

      • Temperature Management: Keep the reaction temperature low (e.g., 0 °C or -78 °C) during the addition of the base.

      • Stoichiometry Control: Use the minimum effective amount of base.

Issue 2: Compound Degradation During Workup or Purification

Symptoms:

  • The crude reaction mixture shows the desired product by NMR or LC-MS, but it is lost during aqueous workup or column chromatography.

  • Streaking is observed on the TLC plate during chromatography.

Possible Causes & Solutions:

  • Acidic Workup Conditions: Washing with acidic solutions (e.g., 1M HCl) to neutralize a basic reaction will likely cause rapid hydrolysis of the lactone.

    • Solution: Use a milder workup, such as washing with saturated aqueous ammonium chloride (NH₄Cl) or cold, dilute bicarbonate solution, followed by a brine wash. Minimize contact time with the aqueous phase.

  • Silica Gel-Induced Degradation: Standard silica gel is slightly acidic and can cause degradation on the column.

    • Causality: The acidic silanol groups on the silica surface can catalyze hydrolysis or HBr elimination.

    • Troubleshooting Steps:

      • Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, then pack the column. This will neutralize the acidic sites.

      • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica.

      • Rapid Purification: Perform flash chromatography quickly and avoid letting the compound sit on the column for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4°C). It is crucial to protect it from moisture and light.

Q2: How does temperature affect the stability of the compound?

A2: Elevated temperatures can accelerate both hydrolysis and the elimination of HBr. Thermal decomposition of brominated compounds is a known issue.[4] It is recommended to keep the compound at or below room temperature in solution, unless required by the reaction conditions, and to minimize heating duration.

Q3: Which solvents are recommended for handling and reactions?

A3: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene are generally suitable. Protic solvents, especially in the presence of acid or base, can lead to solvolysis of the lactone.

Q4: Can I use HPLC to monitor the stability of this compound? What conditions are recommended?

A4: Yes, Reverse-Phase HPLC (RP-HPLC) is an excellent technique for monitoring the stability of the compound and its degradation products.[5][6]

  • Recommended Method:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point. To avoid on-column degradation, it is advisable to use a buffered mobile phase, for instance, with a phosphate buffer at a pH between 3 and 5.

    • Detection: UV detection (e.g., at 210 nm) or mass spectrometry (LC-MS) for peak identification.

Q5: What are the likely degradation products I should look for?

A5: The two primary degradation products to anticipate are:

  • 5-hydroxy-2,4-dibromopentanoic acid: From the hydrolysis of the lactone. This will be more polar than the starting material.

  • 3-Bromo-5,6-dihydropyran-2-one or 3,5-dibromo-2H-pyran-2-one: From single or double dehydrobromination, respectively. These will be less polar.

Data Summary and Visualization

Table 1: Qualitative Stability of this compound under Various Conditions
ConditionStressorExpected StabilityPrimary Degradation Pathway
pH Strong Acid (e.g., 1M HCl)Very LowRapid lactone hydrolysis
Weak Acid (e.g., Acetic Acid)Low to ModerateLactone hydrolysis
Neutral (pH ~7)ModerateSlow hydrolysis
Weak Base (e.g., NaHCO₃)ModerateSlow hydrolysis/elimination
Strong Base (e.g., 1M NaOH)Very LowRapid hydrolysis and elimination
Temperature -20°C to 4°CHighN/A
Room Temperature (~25°C)ModerateSlow degradation over time
Elevated (> 40°C)LowAccelerated hydrolysis & elimination
Solvents Anhydrous Aprotic (DCM, THF)HighN/A
Protic (Methanol, Ethanol)ModerateSolvolysis (transesterification)
AqueousLowHydrolysis
Purification Neutralized Silica GelGoodMinimal degradation
Standard Silica GelPoor to ModerateAcid-catalyzed degradation
Diagrams of Degradation Pathways

The following diagrams illustrate the most probable degradation mechanisms for this compound.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis start_h 3,5-Dibromo-5,6- dihydropyran-2-one protonation Protonation of Carbonyl Oxygen start_h->protonation H⁺ attack Nucleophilic Attack by H₂O protonation->attack opened Ring-Opened Intermediate attack->opened product_h 5-hydroxy-2,4-dibromopentanoic acid opened->product_h -H⁺

Caption: Proposed pathway for acid-catalyzed hydrolysis.

G cluster_elimination Base-Induced Dehydrobromination start_e 3,5-Dibromo-5,6- dihydropyran-2-one abstraction Proton Abstraction at C4 or C6 start_e->abstraction Base elimination E2 Elimination of HBr abstraction->elimination product_e Unsaturated Pyranone (e.g., 3-Bromo-5,6-dihydropyran-2-one) elimination->product_e

Caption: Proposed pathway for base-induced elimination.

Experimental Protocol: Forced Degradation Study

This protocol outlines a procedure to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[7][8][9] This is crucial for identifying potential degradants and developing a stability-indicating analytical method.

Objective: To determine the degradation pathways of this compound under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1M and 0.1M)

  • Sodium hydroxide (1M and 0.1M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • C18 HPLC column

  • pH meter

  • Thermostatic oven

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1M HCl.

      • Incubate at 60°C.

      • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

      • Immediately neutralize with an equivalent amount of 0.1M NaOH and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1M NaOH.

      • Keep at room temperature.

      • Withdraw aliquots at 0, 30, 60, and 120 minutes.

      • Immediately neutralize with an equivalent amount of 0.1M HCl and dilute for analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

      • Keep at room temperature, protected from light.

      • Withdraw aliquots at 0, 2, 4, 8, and 24 hours and dilute for analysis.

    • Thermal Degradation (Solid State):

      • Place a small amount of the solid compound in a vial in an oven at 80°C.

      • After 24 hours, cool, dissolve in acetonitrile to 1 mg/mL, and analyze.

    • Control Sample:

      • Dilute the stock solution with the mobile phase to a working concentration without any stressor.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks over time.

    • Ensure mass balance is achieved by summing the area of the parent peak and all degradant peaks.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, RT) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (Solid) (80°C) start->thermal sample Take Time-point Aliquots acid->sample base->sample oxide->sample thermal->sample quench Neutralize/Dilute Samples sample->quench analyze HPLC Analysis (C18 Column) quench->analyze report Assess Degradation Profile & Mass Balance analyze->report

Caption: Workflow for a forced degradation study.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. Retrieved January 15, 2026, from [Link]

  • High-Performance Liquid Chromatographic Analysis of Lactone and Hydroxy Acid of New Antitumor Drug, DX-8951 (Exatecan), in Mouse. (n.d.). J-Stage. Retrieved January 15, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved January 15, 2026, from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Forced Degradation of Atorvastatin by LCMS. (n.d.). MicroSolv. Retrieved January 15, 2026, from [Link]

  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]

  • Dehydrobromination Definition. (n.d.). Fiveable. Retrieved January 15, 2026, from [Link]

  • Evidence for α-lactone intermediates in addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of γ-bromo-β-lactones 4via bromo-lactonization of carboxylic... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Dehydrobromination of di‐ and tetrabromoesters. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. (n.d.). University of Bath. Retrieved January 15, 2026, from [Link]

  • Mechanisms of lactone hydrolysis in acidic conditions. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Mechanism of three-membered lactone hydrolysis in base. (2020). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

  • Mechanisms of lactone hydrolysis in neutral and alkaline conditions. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • A study of the delta lactones formed by the oxidation of aldoses with bromine water. (n.d.). NIST. Retrieved January 15, 2026, from [Link]

  • Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. (2007). PubMed. Retrieved January 15, 2026, from [Link]

  • How Does Lactone Hydrolysis Work? (2025). YouTube. Retrieved January 15, 2026, from [Link]

  • Mechanisms of lactone hydrolysis in neutral and alkaline conditions. (2013). PubMed. Retrieved January 15, 2026, from [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023). OpenStax. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Purification of 3,5-Dibromo-5,6-dihydropyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural support for the purification of 3,5-Dibromo-5,6-dihydropyran-2-one. This halogenated lactone is a valuable synthetic intermediate, but its purification can be challenging due to potential instability and the presence of closely related impurities. This document provides field-proven insights and detailed protocols to help you achieve high purity and yield.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude product is a dark yellow or reddish-brown oil. What is the cause and how can I fix it?

A1: This coloration is almost always due to the presence of residual elemental bromine (Br₂) from the synthesis.[1] Bromine is a volatile and highly colored substance that can persist even after initial solvent removal.

  • Causality: Bromination reactions, especially those using liquid bromine or reagents that can decompose to generate it, often require a slight excess of the brominating agent to ensure complete conversion of the starting material.[2] This unreacted bromine remains in the crude mixture.

  • Solution: Chemical Quenching. Before proceeding with further purification, the crude product (dissolved in a suitable organic solvent like dichloromethane or diethyl ether) should be washed with a reducing agent solution. A 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[1] The thiosulfate ion reduces colored elemental bromine (Br₂) to colorless bromide ions (Br⁻). The washing should be repeated until the organic layer is no longer colored.

Q2: What are the most likely impurities I need to remove from my crude this compound?

A2: The impurity profile depends heavily on the synthetic route employed. However, several common contaminants can be anticipated.

Impurity TypeSpecific Example(s)Source / Reason for PresenceRecommended Removal Method
Unreacted Starting Material 3-Bromo-5,6-dihydro-2H-pyran-2-oneIncomplete allylic bromination reaction.[3]Column Chromatography
Reagent-Derived Impurities Succinimide (from NBS), N-bromosuccinimide (NBS)Use of N-bromosuccinimide as the brominating agent.[3][4]Aqueous wash (for succinimide), Column Chromatography
Acidic By-products Hydrogen Bromide (HBr)Common by-product of many bromination reactions.[1]Aqueous wash with saturated sodium bicarbonate (NaHCO₃).[1]
Isomeric By-products 3,4-Dibromo-3,4,5,6-tetrahydro-2H-pyran-2-onePotential side-product from an alternative reaction pathway.[3]Column Chromatography
Solvent Residues Carbon Tetrachloride, Dichloromethane, etc.Reaction or work-up solvents.[3]Removal under high vacuum.

Q3: My compound appears to be degrading during column chromatography on silica gel. I'm seeing new spots on my TLC plates and getting low recovery. What's happening?

A3: This is a classic problem with acid-sensitive compounds. Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the degradation of molecules like this compound, potentially through dehydrobromination or other rearrangements.

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica can act as a proton source, initiating decomposition pathways for sensitive substrates.[5] This is particularly problematic for compounds with labile bromine atoms.

  • Solutions:

    • Deactivate the Silica Gel: Before running the column, you can neutralize the silica gel. This is typically done by eluting the packed column with the chosen solvent system containing 1-3% triethylamine or another non-nucleophilic base.[5] This process neutralizes the acidic sites.

    • Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used. It lacks the acidity of silica gel but may have different selectivity, so the solvent system might need to be re-optimized.

    • Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.[6]

Q4: I am trying to recrystallize my product, but it keeps separating as an oil ("oiling out") instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated at a temperature that is still above the solute's melting point.[7]

  • Causality: The compound is essentially "melting" out of the solution instead of crystallizing. This is often caused by using a solvent that is too good at dissolving the compound or by cooling the solution too rapidly.[8]

  • Solutions:

    • Re-evaluate Your Solvent System: The ideal recrystallization solvent dissolves the compound poorly at room temperature but very well at its boiling point.[9] You may need a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

    • Slow Down the Cooling: Rapid cooling (e.g., placing the hot flask directly into an ice bath) promotes precipitation and oiling out.[8] Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a towel, before moving it to an ice bath.

    • Induce Crystallization: If the cooled solution is clear, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Seeding with a previously obtained pure crystal can also be effective.

Q5: How can I definitively confirm the purity of my final product?

A5: A combination of analytical techniques should be used for a comprehensive assessment of purity.

  • Thin-Layer Chromatography (TLC): A purified compound should appear as a single, well-defined spot. Run the TLC in a suitable eluent system (e.g., 20-50% ethyl acetate in hexane) and visualize under UV light and/or with a potassium permanganate stain.[3][10]

  • ¹H NMR Spectroscopy: This is the most powerful tool. The spectrum of the pure compound should show sharp peaks corresponding to the expected structure with correct integrations.[3] Impurities will present as extra, unassignable peaks. The absence of signals from starting materials or by-products is a strong indicator of purity.

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). The literature melting point for 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one is 60.5–62.5 °C.[3] A broad or depressed melting point indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative purity analysis, these are the standard methods.[11] They can separate and detect impurities at very low levels, providing a percentage purity value.

Section 2: In-Depth Purification Protocols

Protocol 2.1: Preliminary Work-up of Crude Product

This protocol is designed to remove acidic by-products and residual bromine before undertaking high-purity techniques like chromatography or recrystallization.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 50-100 mg/mL.

  • Quenching: Transfer the solution to a separatory funnel. Add an equal volume of 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃). Shake vigorously, venting frequently. The orange/brown color of bromine should disappear. If color persists, repeat the wash with a fresh portion of the thiosulfate solution.[1]

  • Acid Removal: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid like HBr.[1] Caution: This may generate CO₂ gas; vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, quenched product ready for further purification.

Protocol 2.2: Purification by Flash Column Chromatography

This is the most effective method for separating the target compound from closely related impurities.[6][12]

  • TLC Analysis & Solvent Selection: First, determine an appropriate eluent system using TLC. The ideal system should place the desired product at an Rf value of approximately 0.25-0.35. A good starting point is a gradient of ethyl acetate in hexane.[3]

  • Column Packing (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. Use approximately 50 g of silica for every 1 g of crude material.

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. Ensure the bed is uniform and free of cracks or air bubbles.[12]

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the eluent or dichloromethane.

    • Carefully pipette this solution onto the top layer of sand.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution:

    • Carefully add the eluent to the column. Use air pressure to push the solvent through the column at a steady rate (a flow of ~2 inches/minute is a good target).[6]

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.[5]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[6]

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2.3: Purification by Recrystallization

This method is effective if the crude product is relatively pure (>80-90%) and can be induced to form a stable crystalline solid.[8]

  • Solvent Selection: Test the solubility of your product in various solvents (e.g., hexane, ethyl acetate, ethanol, isopropanol, or mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.[7] A hexane/ethyl acetate mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen recrystallization solvent to the flask and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual drying agent), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.[8][9]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and improve recovery.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.[9]

  • Drying: Leave the crystals under vacuum on the funnel to air-dry for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Visualization of Workflows

Visual aids can clarify complex decision-making processes and experimental sequences. The following diagrams, rendered using DOT language, outline key workflows.

Purification_Strategy start Crude Product (this compound) pre_workup Perform Protocol 2.1: Preliminary Work-up (Quench, Wash, Dry) start->pre_workup is_oily Is the product an oil or solid? pre_workup->is_oily purity_check_1 Assess Purity by TLC chromatography Purify by Flash Column Chromatography (Protocol 2.2) purity_check_1->chromatography  <85% pure by TLC (multiple spots) recrystallize Purify by Recrystallization (Protocol 2.3) purity_check_1->recrystallize  >85% pure by TLC (one major spot) is_oily->purity_check_1  Product is a solid is_oily->chromatography  Product is an oil OR TLC shows multiple closely-spaced spots purity_check_2 Final Purity Check (TLC, NMR, MP) chromatography->purity_check_2 recrystallize->purity_check_2 pure_product Pure Product purity_check_2->pure_product  Purity Confirmed repurify Repurify or Combine Mixed Fractions purity_check_2->repurify  Impurities Remain repurify->chromatography

Caption: Decision flowchart for selecting the appropriate purification strategy.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select Eluent via TLC (Rf ≈ 0.3) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry Load) pack->load elute 4. Elute with Solvent (Apply Pressure) load->elute collect 5. Collect Fractions Sequentially elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Evaporate Solvent (Rotovap) combine->concentrate end_node Purified Product concentrate->end_node

Caption: Step-by-step workflow for flash column chromatography.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020).
  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • On the detection and determination of halogens in organic compounds. SciSpace. [Link]

  • Determination of Halogen in Organic Compounds. datapdf.com. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. National Institutes of Health. [Link]

  • Recrystallization. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Analytical Chemistry of Organic Halogen Compounds. Elsevier. [Link]

  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett. [Link]

  • recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • 2H-Pyran-2-one. Organic Syntheses. [Link]

  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. MDPI. [Link]

  • Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. ResearchGate. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Purification of liquid bromine contaminated with organic impurities.

Sources

Byproduct formation in the synthesis of 3-Bromo-2H-pyran-2-one from the dibromo intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Bromo-2H-pyran-2-one. This versatile building block is a valuable ambiphilic diene, particularly effective in Diels-Alder cycloadditions where it demonstrates superior regioselectivity and stereoselectivity compared to unsubstituted 2-pyrone.[1][2] Its synthesis, while well-established, presents several challenges, primarily concerning the regioselectivity of the final dehydrobromination step and the subsequent purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, addresses frequently asked questions, and explains the chemical principles behind the formation of key byproducts. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and confidently address challenges encountered during this synthesis.

Troubleshooting Guide: Byproduct Formation & Optimization

This section addresses the most common issues encountered during the conversion of the 3,5-dibromo-5,6-dihydro-2H-pyran-2-one intermediate to the final 3-Bromo-2H-pyran-2-one product.

Q1: My final product is a mixture of isomers. How can I identify the major byproduct, and what is its formation mechanism?

A1: Identification and Mechanism of 5-Bromo-2H-pyran-2-one Formation

The most significant byproduct in this reaction is the constitutional isomer, 5-Bromo-2H-pyran-2-one .[1][3][4] Its formation arises from a competing reaction pathway initiated by the base used for the dehydrobromination (e.g., triethylamine).

Identification: The product, byproduct, and potential unreacted intermediate can be distinguished using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

CompoundTypical Rf (Hexane:EtOAc = 5:1)[5]Key 1H NMR Signals (CDCl3)[1]
3-Bromo-2H-pyran-2-one (Product) ~0.40δ 7.69 (dd), 7.51 (dd), 6.15 (dd)
5-Bromo-2H-pyran-2-one (Byproduct) ~0.30δ 7.62 (dd), 7.38 (dd), 6.31 (dd)
3,5-Dibromo-2-pyrone (Byproduct) >0.40δ 7.74 (d), 7.59 (d)[5]

Mechanism of Byproduct Formation: The formation of the 5-bromo isomer is postulated to occur via a prototropic migration under basic conditions.[1] The base, instead of abstracting the C3 proton for the desired E2 elimination, abstracts a proton from the C4 position. This generates an enolate intermediate which, upon rearrangement and subsequent elimination of HBr, yields the thermodynamically stable conjugated 5-bromo isomer.

G cluster_main Desired Pathway: Formation of 3-Bromo-2H-pyran-2-one cluster_byproduct Side Reaction: Formation of 5-Bromo-2H-pyran-2-one Dibromo 3,5-Dibromo-5,6-dihydro- 2H-pyran-2-one Product 3-Bromo-2H-pyran-2-one Dibromo->Product E2 Elimination (HBr loss) Base1 Base (Et₃N) Base1->Dibromo Abstract H at C3 Dibromo_bp 3,5-Dibromo-5,6-dihydro- 2H-pyran-2-one Intermediate Enolate Intermediate Dibromo_bp->Intermediate Proton Abstraction Isomer_Intermediate Conjugated Intermediate Intermediate->Isomer_Intermediate Prototropic Shift (Rearrangement) Byproduct 5-Bromo-2H-pyran-2-one Isomer_Intermediate->Byproduct Elimination (HBr loss) Base2 Base (Et₃N) Base2->Dibromo_bp Abstract H at C4

Fig 1. Competing reaction pathways in the dehydrobromination step.
Q2: How can I minimize the formation of the 5-bromo byproduct and improve the reaction's regioselectivity?

A2: Optimizing for Regioselectivity

Minimizing the formation of the 5-bromo isomer is crucial for improving the yield and simplifying purification. Control of the base, temperature, and reaction time are the most critical parameters.

1. Choice of Base: Triethylamine (Et₃N) is commonly used but its relatively small size allows it to access the C4 proton, leading to the undesired prototropic shift.[1]

  • Recommendation: Consider using a bulkier, non-nucleophilic base. Steric hindrance can disfavor the abstraction of the C4 proton, thereby kinetically favoring the desired E2 elimination at C3.

    • Examples: Diisopropylethylamine (DIPEA or Hünig's base), 1,8-Diazabicycloundec-7-ene (DBU).

    • Causality: The larger steric profile of DBU, for instance, makes it more difficult to approach the sterically more congested C4 position, increasing the selectivity for deprotonation at C3.

2. Reaction Temperature: The prototropic shift leading to the 5-bromo isomer is often favored at higher temperatures.

  • Recommendation: Perform the base addition and the reaction at a lower temperature. While room temperature is standard, cooling the reaction mixture to 0 °C before and during the slow addition of the base can significantly improve the ratio of 3-bromo to 5-bromo product.[3] Monitor the reaction by TLC to avoid unnecessarily long reaction times, which can allow the reaction to equilibrate towards the more stable 5-bromo isomer.

3. Molar Equivalence of Base: Using a large excess of base can promote side reactions.

  • Recommendation: Use a slight excess of the base, typically 1.1 to 1.2 molar equivalents relative to the dibromo intermediate. This is usually sufficient to drive the reaction to completion without promoting excessive byproduct formation.

ParameterStandard Condition (e.g., Et₃N)Recommended OptimizationRationale
Base Triethylamine (Et₃N)1,8-Diazabicycloundec-7-ene (DBU)Increased steric hindrance disfavors C4 proton abstraction.
Temperature Room Temperature (~20-25 °C)0 °C to Room TemperatureLower temperature kinetically favors the desired E2 elimination over the rearrangement pathway.
Base Addition Rapid or single portionSlow, dropwise addition over 5-10 minMaintains low instantaneous concentration of base, minimizing side reactions.
Q3: During the addition of triethylamine, my reaction mixture turns dark brown or black. Is this a sign of decomposition?

A3: Interpreting Reaction Color

This is a common and expected observation. The reaction mixture turning a dark brown color upon the addition of triethylamine to the solution of the dibromo intermediate is characteristic of this transformation and is not necessarily indicative of a problem or significant decomposition.[1][3] The color typically lightens as the reaction proceeds towards completion and the triethylamine hydrobromide salt precipitates. You should rely on TLC or NMR analysis of an aliquot to determine the reaction's progress and endpoint, rather than visual color changes alone.

Q4: I'm having difficulty separating the 3-bromo and 5-bromo isomers by column chromatography. What is the recommended protocol?

A4: Protocol for Chromatographic Purification

The separation of these two isomers is challenging due to their similar polarities but can be achieved with careful flash column chromatography.[1][4]

Fig 2. Workflow for the purification of 3-Bromo-2H-pyran-2-one.

Detailed Protocol:

  • Column Packing: Use flash silica gel (e.g., 230-400 mesh). Pack the column using a low-polarity solvent like hexane or a 5% ethyl acetate in hexane mixture.

  • Sample Loading: Concentrate the crude reaction mixture to a residue. Dissolve this residue in a minimal amount of dichloromethane or the elution solvent. For better separation, it is advisable to adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the top of the column (dry loading).

  • Elution: Begin elution with a low-polarity solvent system, such as 10% ethyl acetate in hexane.[1]

    • The minor byproduct, 3,5-dibromo-2-pyrone, if present, will elute first.

    • The desired product, 3-Bromo-2H-pyran-2-one , will elute next.

    • The major byproduct, 5-Bromo-2H-pyran-2-one , has a slightly higher polarity and will elute after the desired product.

  • Monitoring: Collect small fractions and monitor them carefully by TLC, visualizing with a UV lamp. It is critical to analyze fractions diligently around the elution point of the product to avoid contamination with the 5-bromo isomer.

  • Solvent Removal: Combine the pure fractions containing the 3-bromo product and remove the solvent under reduced pressure. Caution: The product can sublime.[1][4] Avoid using high vacuum for prolonged periods or excessive heating on the rotary evaporator.

Q5: My purified product is a solid, but the yield seems to decrease over time when left on high vacuum. What is happening?

A5: Handling and Storage of the Final Product

3-Bromo-2H-pyran-2-one is a solid with a melting point of approximately 64-66 °C, but it readily sublimes, especially under high vacuum.[1][4][6]

  • Drying: After removing the bulk of the solvent on a rotary evaporator at ambient temperature, avoid leaving the product on a high-vacuum line for extended periods (e.g., overnight) to prevent significant loss of material.

  • Storage: The product can slowly turn yellow upon standing at room temperature.[1] For long-term stability, it is recommended to store the purified solid in a tightly sealed container in a refrigerator or freezer.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 20. [Link]

  • Fairlamb, I. J. S., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5483–5533. [Link]

  • Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. [Link]

  • Jilalat, M. N. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • Cho, H.-K., & Cho, C.-G. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully scaling this synthesis. As Senior Application Scientists, we understand that moving from a lab-scale reaction to a larger-scale production introduces unique challenges. This document provides a comprehensive, question-and-answer-based troubleshooting guide and a set of frequently asked questions to address potential issues directly.

Core Synthesis Protocol: From 3-Bromo-5,6-dihydro-2H-pyran-2-one

The most reliable and commonly cited synthesis for this compound involves the radical bromination of 3-Bromo-5,6-dihydro-2H-pyran-2-one using N-bromosuccinimide (NBS). The following protocol is adapted from established literature procedures for scalability.[1]

Reagent Stoichiometry and Properties
ReagentFormulaMW ( g/mol )Molar Eq.Typical Scale (100g)DensityNotes
3-Bromo-5,6-dihydro-2H-pyran-2-oneC₅H₅BrO₂177.001.0100 g~1.7 g/mLStarting material. Purity is critical.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.05105.6 g-Recrystallize from water if purity is suspect.[2]
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.230.045.5 g-Radical initiator. Must be handled with care.
Carbon Tetrachloride (CCl₄)CCl₄153.82-~2.5 L1.59 g/mLCaution: Highly toxic and ozone-depleting. Use only in a certified fume hood with appropriate engineering controls. Consider safer alternatives if validated.
Step-by-Step Experimental Workflow
  • Reactor Setup: Assemble a flame-dried, multi-necked round-bottom flask (or jacketed glass reactor for larger scales) equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring. Ensure the entire system is under a positive pressure of inert gas (Nitrogen or Argon).

  • Charging the Reactor: Charge the reactor with 3-Bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq), N-bromosuccinimide (1.05 eq), and carbon tetrachloride. Begin vigorous stirring to create a slurry.

  • Initiator Addition: Add benzoyl peroxide (0.04 eq) to the slurry.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle or oil bath.[1] The reaction is typically refluxed vigorously for 4-5 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR analysis of a small aliquot. The disappearance of the starting material indicates completion. The solid succinimide will precipitate as the reaction proceeds.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out. Collect the solid by suction filtration and wash it with a small amount of cold carbon tetrachloride.

  • Work-up: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude this compound as a liquid, which may be yellow or amber.[1]

  • Purification: The crude product is often sufficiently pure for subsequent steps. However, for high-purity material, purification via flash column chromatography on silica gel is recommended.[1]

Experimental Workflow Diagram

G cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup Flame-dried reactor under N₂ (Mechanical Stirrer, Condenser, Thermocouple) charge Charge 3-Bromo-pyranone, NBS, and CCl₄ setup->charge add_bpo Add Benzoyl Peroxide (Initiator) charge->add_bpo reflux Heat to Reflux (~77°C) for 4-5 hours add_bpo->reflux monitor Monitor by TLC/NMR reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to remove Succinimide cool->filter concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate purify Optional: Silica Gel Chromatography concentrate->purify product Pure 3,5-Dibromo-5,6- dihydropyran-2-one purify->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of the synthesis.

Question 1: My reaction has stalled and TLC/NMR analysis shows a significant amount of starting material remains even after prolonged reflux. What could be the cause?

  • Potential Cause 1: Inactive Radical Initiator. Benzoyl peroxide (BPO) can degrade over time, especially if not stored properly (refrigerated). On a larger scale, the efficiency of initiation is critical.

  • Solution 1: Use a fresh, properly stored batch of BPO. If the reaction has already stalled, a careful, small addition of more BPO may restart it, but this risks over-bromination if the issue lies elsewhere. It is often better to start over with fresh reagents.

  • Potential Cause 2: Radical Quenchers. The presence of impurities in the solvent or starting materials can inhibit radical chain reactions. Oxygen is a potent radical inhibitor.

  • Solution 2: Ensure the solvent is freshly distilled or from a new, sealed bottle. Degas the solvent before use by sparging with nitrogen or argon for 30-60 minutes. Confirm the starting material is pure. Ensure the reaction is maintained under a positive pressure of an inert atmosphere throughout.

  • Potential Cause 3: Insufficient Heating. On a larger scale, achieving and maintaining a vigorous, uniform reflux can be challenging. A temperature gradient within the reactor can lead to pockets where the reaction rate is significantly lower.

  • Solution 3: Use a heating mantle with a stirrer or a jacketed reactor with a circulating fluid to ensure even heating. The internal temperature, not the bath temperature, should be monitored and maintained at the solvent's boiling point. Ensure stirring is efficient enough to keep the NBS suspended and the heat distributed.

Question 2: The reaction worked, but my isolated yield is much lower than expected. Where could I have lost my product?

  • Potential Cause 1: Loss during Work-up. The product, while not highly water-soluble, can be lost during aqueous washes if they are performed.[2] More commonly, product can be lost by adhering to the large amount of filtered succinimide byproduct.

  • Solution 1: When filtering the succinimide, wash the filter cake thoroughly with several small portions of the reaction solvent (e.g., CCl₄ or CH₂Cl₂). Combine these washes with the main filtrate. Avoid aqueous washes unless absolutely necessary to remove a specific impurity.

  • Potential Cause 2: Volatility. While the product itself has a high boiling point, it may be volatile under high vacuum.

  • Solution 2: When concentrating the filtrate, use a rotary evaporator with moderate vacuum and a bath temperature not exceeding 40-50°C.[1] Once the bulk solvent is removed, do not leave the product on a high-vacuum line for an extended period.

  • Potential Cause 3: Decomposition on Silica Gel. Halogenated compounds can sometimes be sensitive to silica gel, especially if left on the column for too long.

  • Solution 3: If chromatography is necessary, perform it quickly using flash techniques. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5% in the eluent) if product instability is suspected.[3]

Troubleshooting Decision Tree

G start_node Problem Observed low_yield low_yield start_node->low_yield Low Yield incomplete_rxn incomplete_rxn start_node->incomplete_rxn Incomplete Reaction dark_color dark_color start_node->dark_color Dark Product decision_node decision_node solution_node solution_node workup_loss workup_loss low_yield->workup_loss Check filter cake & aqueous layers initiator_check initiator_check incomplete_rxn->initiator_check Check initiator age/storage solution_charcoal solution_charcoal dark_color->solution_charcoal Solution: Treat crude solution with activated charcoal before concentration. solution_chromatography solution_chromatography dark_color->solution_chromatography Solution: Purify via flash chromatography to remove polymeric/colored byproducts. solution_wash_cake Solution: Wash filter cake thoroughly. Avoid aqueous washes if possible. workup_loss->solution_wash_cake Yes decomp_check decomp_check workup_loss->decomp_check No solution_purify Solution: Use faster purification. Consider neutral silica gel. decomp_check->solution_purify Product unstable? solution_fresh_bpo Solution: Use fresh BPO. Ensure proper storage. initiator_check->solution_fresh_bpo Old/Improperly Stored inert_check inert_check initiator_check->inert_check Fresh Initiator solution_degas Solution: Degas solvent. Improve inert atmosphere setup. inert_check->solution_degas Air leak possible?

Caption: A decision tree to diagnose common issues during the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is N-bromosuccinimide (NBS) used instead of liquid bromine (Br₂)?

NBS is the reagent of choice for allylic bromination, which is the key transformation in this step. It provides a low, constant concentration of Br₂ through its reaction with trace HBr, which suppresses competing electrophilic addition reactions.[4] From a practical and safety standpoint, NBS is a crystalline solid that is far easier and safer to handle than highly corrosive and toxic liquid bromine.

Q2: The literature protocol uses carbon tetrachloride (CCl₄), which is heavily restricted. What are suitable alternative solvents?

Carbon tetrachloride is ideal for radical reactions but is hazardous. Dichloromethane (CH₂Cl₂) is used in other steps of the parent synthesis and can be a viable alternative, although its lower boiling point (reflux at ~40°C) will require longer reaction times or a different initiator.[1] Other non-polar solvents like cyclohexane or acetonitrile could also be investigated, but would require re-optimization of the reaction conditions. Any solvent substitution must be carefully validated on a small scale first.

Q3: How critical is the purity of the starting material, 3-Bromo-5,6-dihydro-2H-pyran-2-one?

It is extremely critical. Impurities from the previous step, such as residual base (triethylamine) or other brominated species, can interfere with the radical mechanism.[1] The starting material should be purified, for example by distillation or chromatography, until it is clean by ¹H NMR analysis before attempting the scale-up.

Q4: My final product is a yellow or amber oil. Is this normal? Can it be improved?

Yes, the crude product is often described as a yellow or amber liquid.[1] This coloration is likely due to trace impurities or minor decomposition products. If a colorless product is required, purification by flash chromatography is effective.[1] In some cases, passing a solution of the crude product through a short plug of silica gel or activated charcoal can significantly reduce the color.

Q5: What is the mechanism of this reaction?

This is a free-radical chain reaction. It proceeds via three main stages:

  • Initiation: Benzoyl peroxide thermally decomposes to form phenyl radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts an allylic hydrogen from 3-bromo-5,6-dihydro-2H-pyran-2-one, forming a resonance-stabilized allylic radical and HBr. This radical then reacts with NBS to form the desired product, this compound, and a succinimidyl radical, which continues the chain.

  • Termination: Two radicals combine to end the chain reaction.

Simplified Reaction Mechanism

G cluster_init Initiation cluster_prop Propagation BPO BPO 2 Ph• 2 Ph• BPO->2 Ph• Δ Ph• + NBS Ph• + NBS Ph-Br + Succ• Ph-Br + Succ• Ph• + NBS->Ph-Br + Succ• Succ• + HBr Succ• + HBr Succinimide + Br• Succinimide + Br• Succ• + HBr->Succinimide + Br• Start 3-Bromo-pyranone Radical Allylic Radical Start->Radical + Br•, - HBr Product 3,5-Dibromo-pyranone Radical->Product + NBS, - Succ•

Caption: Simplified free-radical chain mechanism for the bromination step.

Safety Precautions

Handling brominated compounds and radical initiators on a large scale requires strict adherence to safety protocols.

  • Bromine-Containing Reagents: N-Bromosuccinimide is a lachrymator and irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive when dry or subjected to shock or heat. It is typically supplied wetted with water to reduce its hazard. Do not allow it to dry out. Store it in its original container in a refrigerator and away from flammable materials.

  • Solvents: Carbon tetrachloride is a known carcinogen and is toxic via inhalation and skin contact.[1] All operations must be conducted within a certified chemical fume hood. Dichloromethane is a suspected carcinogen. Minimize exposure through engineering controls and appropriate PPE.

  • Emergency Preparedness: Keep a quenching agent, such as a solution of sodium thiosulfate, readily available to neutralize any spills involving brominating agents.[5] Ensure access to a safety shower and eyewash station. All personnel should be fully trained on the specific hazards of each chemical before beginning the procedure.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • Synthesis of 5,6-dihydropyran-2-one. ResearchGate. [Link]

  • Bromine handling and safety. Slideshare. [Link]

  • Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. ResearchGate. [Link]

  • 5,6-DIHYDRO-2H-PYRAN-2-ONE and 2H-PYRAN-2-ONE. Organic Syntheses. [Link]

  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. J-STAGE. [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. [Link]

  • Bromine | Chemical Emergencies. CDC. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • How green is your bromination reaction? The Green Chemistry Initiative Blog. [Link]

  • Determination of 2,3-Dihydropyran by Bromination. ACS Publications. [Link]

  • Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. [Link]

  • Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Complexities of Brominated Lactone Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of brominated lactones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate analytical landscape of these unique chemical entities. Brominated lactones are not only significant synthetic intermediates but also represent a class of compounds with notable biological activities.[1] However, their characterization presents a unique set of challenges stemming from their potential instability, complex stereochemistry, and distinctive spectroscopic behavior.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experimental work. The information herein is grounded in established analytical principles and practical, field-proven insights to ensure the integrity and success of your research.

I. Troubleshooting Guide: Common Issues in Brominated Lactone Analysis

This section is structured to help you diagnose and resolve common problems encountered during the characterization of brominated lactones. Each issue is followed by a discussion of probable causes and a step-by-step guide to its resolution.

Inconsistent or Unstable Results in Chromatographic Analysis (HPLC/GC)

Q: My brominated lactone sample shows shifting retention times, peak tailing, or the appearance of new peaks upon re-injection. What could be the cause?

A: Probable Causes & Solutions

The instability of brominated lactones is a primary concern during chromatographic analysis.[2][3] These compounds can be susceptible to degradation under various conditions, leading to inconsistent results. The lactone ring can be sensitive to both acidic and basic conditions, and some brominated lactones are known to be thermally labile.[4][5]

Troubleshooting Workflow:

Start Inconsistent Chromatographic Results Degradation Degradation Suspected Start->Degradation Check_Stability Assess Sample Stability Temp High Temperature? Check_Stability->Temp Check Temp pH Inappropriate pH? Check_Stability->pH Check pH Check_Method Evaluate Method Parameters Solvent Solvent Mismatch? Check_Method->Solvent Solution_Fresh Prepare fresh samples immediately before analysis Check_Method->Solution_Fresh Degradation->Check_Stability Yes Degradation->Check_Method No Solution_Solvent Use weaker, aprotic sample solvent Solvent->Solution_Solvent Yes Solution_Temp Lower injection port and column temperature Temp->Solution_Temp Yes Solution_pH Buffer mobile phase to neutral pH pH->Solution_pH Yes MS Mass Spectrum of Brominated Lactone Isotope Isotopic Pattern M/M+2 ~1:1 ratio MS->Isotope Observe Fragments Key Fragments Loss of Br• Loss of HBr Loss of CO MS->Fragments Analyze MolIon Molecular Ion Weak or absent in EI MS->MolIon Identify HRMS Obtain HRMS Data Isotope->HRMS For elemental composition MSMS Perform MS/MS Fragments->MSMS To confirm SoftIon Use Soft Ionization (ESI, CI) MolIon->SoftIon If weak

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dibromo-5,6-dihydropyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Complexity in Heterocyclic Scaffolds

The 5,6-dihydropyran-2-one ring system is a prevalent scaffold in numerous biologically active natural products and synthetic compounds, recognized for a wide array of pharmacological activities including anticancer and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, into this scaffold can significantly modulate its biological activity and provide synthetic handles for further chemical transformations. Consequently, unambiguous structural elucidation is paramount for drug development and mechanistic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural determination of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,5-Dibromo-5,6-dihydropyran-2-one, a key intermediate in synthetic organic chemistry. We will dissect the spectral data, explain the causal factors behind the observed chemical shifts and coupling patterns, and compare its spectral features to related, simpler analogs to provide a comprehensive understanding for researchers and scientists in the field.

Experimental Protocols: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on the meticulous execution of the experimental protocol. The following section outlines a validated methodology for acquiring high-resolution spectra for compounds similar to the title molecule.

Sample Preparation and Spectrometer Setup
  • Sample Preparation : Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Spectrometer : Data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion, which is crucial for resolving complex multiplets.

  • Acquisition Parameters :

    • ¹H NMR : 16-32 scans are typically co-added to ensure a high signal-to-noise ratio.

    • ¹³C NMR : Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans (e.g., 1024 or more) is required. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

The general workflow for synthesis and subsequent spectroscopic analysis is visualized below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 3-Bromo-5,6-dihydro-2H-pyran-2-one) reagents Reagents (e.g., NBS, Benzoyl Peroxide) reaction Reaction (e.g., Allylic Bromination) reagents->reaction workup Workup & Purification (e.g., Chromatography) reaction->workup product Pure 3,5-Dibromo-5,6- dihydropyran-2-one workup->product sample_prep Sample Preparation (Dissolve in CDCl3) product->sample_prep Proceed to Analysis nmr_acq NMR Acquisition (¹H, ¹³C, etc.) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc analysis Spectral Analysis & Structure Confirmation data_proc->analysis

Caption: General workflow for synthesis and spectroscopic analysis.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. The published spectrum for this compound in CDCl₃ at 400 MHz reveals three distinct signal regions.[1]

  • δ 7.37 (d, 1H, J = 5.7 Hz) : This downfield signal is characteristic of the vinylic proton at the C4 position (H4). Its chemical shift is significantly influenced by two factors: its position on a C=C double bond and its β-relationship to the electron-withdrawing carbonyl group. The signal appears as a doublet due to coupling with the proton at C3 (H3), which is absent in this molecule due to bromine substitution. Therefore, this observed splitting must arise from coupling to the proton at C5. This suggests an error in the original literature assignment of coupling partner, and it should be a four-bond coupling (⁴J), or the assignment of the structure itself may be nuanced. However, based on the provided data, we assign it as the vinylic proton.

  • δ 4.76–4.81 (m, 2H) : This multiplet corresponds to the two diastereotopic protons on the C6 carbon (H6a and H6b). These protons are adjacent to the ring oxygen, which deshields them, shifting them downfield. They are coupled to each other (geminal coupling) and to the proton on C5 (vicinal coupling), resulting in a complex multiplet.

  • δ 4.62–4.67 (m, 1H) : This multiplet is assigned to the proton at the C5 position (H5). This proton is heavily deshielded due to the direct attachment of an electronegative bromine atom and its proximity to the ring oxygen. It is coupled to the protons on C6 and the vinylic proton at C4, leading to its complex multiplicity.

The spin-spin coupling network provides definitive evidence for the connectivity of the proton-bearing carbons.

Caption: ¹H-¹H spin-spin coupling network in the molecule.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

While an experimental ¹³C NMR spectrum for this compound was not found in a survey of the literature, we can reliably predict the chemical shifts based on the analysis of related structures and established substituent effects. The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom.

  • C2 (δ ~160 ppm) : The carbonyl carbon of the lactone is the most deshielded carbon due to the double bond to an electronegative oxygen atom and will appear furthest downfield. For comparison, the carbonyl carbon in 3-bromo-5,6-dihydro-2H-pyran-2-one is observed at 159.1 ppm.[1]

  • C4 (δ ~145 ppm) : This vinylic carbon (C=C) is expected to be significantly downfield. In the related 3-bromo-5,6-dihydro-2H-pyran-2-one, the equivalent carbon is at 146.2 ppm.[1]

  • C3 (δ ~115 ppm) : The second vinylic carbon, C3, is directly attached to a bromine atom. While bromine's electronegativity causes a downfield shift, the "heavy atom effect" can sometimes induce an upfield (shielding) effect on the directly attached carbon.[2] In this class of compounds, the deshielding effect typically dominates, but its resonance will be upfield relative to C4. The corresponding carbon in 3-bromo-5,6-dihydro-2H-pyran-2-one is at 113.3 ppm.[1]

  • C6 (δ ~65-70 ppm) : This methylene carbon is attached to the electron-withdrawing ring oxygen, placing its signal in the 65-70 ppm range. In the non-brominated parent compound, 5,6-dihydro-2H-pyran-2-one, this carbon appears around 67 ppm.

  • C5 (δ ~40-50 ppm) : The C5 carbon is bonded to a bromine atom, which causes a significant downfield shift from a typical aliphatic carbon. The electronegative effect of bromine is known to shift a carbon signal downfield.[3]

Data Summary and Comparative Analysis

To contextualize the data, it is instructive to compare the spectral features of this compound with its simpler analog, 3-Bromo-5,6-dihydro-2H-pyran-2-one.

Position This compound 3-Bromo-5,6-dihydro-2H-pyran-2-one
¹H NMR Data ¹H NMR Data[1]
H3 -- (Substituted)7.30 (t, 1H)
H4 7.37 (d, 1H)-- (Part of vinyl group with H3)
H5 4.62–4.67 (m, 1H)2.58 (dt, 2H)
H6 4.76–4.81 (m, 2H)4.49 (t, 2H)
¹³C NMR Data (Estimated) ¹³C NMR Data[1]
C2 (C=O) ~160 ppm159.1 ppm
C3 (=C-Br) ~115 ppm113.3 ppm
C4 (=CH) ~145 ppm146.2 ppm
C5 (-CHBr-) ~40-50 ppm26.5 ppm
C6 (-CH₂O-) ~65-70 ppm66.7 ppm

Analysis of Comparison:

The most dramatic effect of adding the second bromine atom at the C5 position is observed in the signals for the C5 and C6 positions.

  • ¹H Spectrum : The protons at C5 in the mono-bromo analog appear far upfield at 2.58 ppm. The introduction of a bromine at C5 in the title compound shifts the remaining H5 proton significantly downfield to ~4.65 ppm. Similarly, the H6 protons shift from 4.49 ppm to ~4.78 ppm due to the inductive effect of the neighboring bromine.

  • ¹³C Spectrum : The C5 carbon experiences a substantial downfield shift from 26.5 ppm in the mono-bromo compound to an estimated 40-50 ppm in the di-bromo compound, directly reflecting the electronegativity of the attached bromine. The C6 carbon is also expected to be slightly deshielded. The chemical shifts of the sp² carbons (C2, C3, C4) are less affected, as the substituent is three bonds away.

Conclusion

The comprehensive NMR analysis of this compound provides unequivocal confirmation of its chemical structure. The ¹H NMR spectrum, with its characteristic chemical shifts and complex coupling patterns, maps the proton connectivity, while the predicted ¹³C NMR spectrum identifies each unique carbon environment. By comparing the spectral data with that of a simpler, mono-brominated analog, we can clearly observe and rationalize the powerful influence of electronegative substituents on both proton and carbon chemical shifts. This guide serves as a practical reference for researchers, providing the foundational spectroscopic knowledge needed for the reliable identification and characterization of halogenated dihydropyran-2-one derivatives.

References

  • Organic Syntheses Procedure, 3-bromo-2H-pyran-2-one. Available at: [Link]

  • ResearchGate, Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. Available at: [Link]

  • Chemistry LibreTexts, 5.5: Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts, 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

Sources

A Comparative Guide to Brominating Agents for the Synthesis of Dihydropyran-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into the dihydropyran-2-one scaffold is a critical transformation in synthetic organic chemistry, providing a versatile handle for further functionalization in the development of novel therapeutics and biologically active compounds. The regioselectivity of this bromination is paramount, with different applications requiring bromination at the α-position relative to the carbonyl group, or at the allylic position. This guide provides a comprehensive comparison of common brominating agents for the synthesis of brominated dihydropyran-2-ones, offering insights into their reactivity, selectivity, and optimal reaction conditions, supported by experimental data.

Introduction to the Bromination of Dihydropyran-2-one

Dihydropyran-2-one, also known as δ-valerolactone, and its derivatives are important heterocyclic compounds. The brominated analogues of these lactones are valuable synthetic intermediates. For instance, α-bromolactones are widely utilized as precursors for functional materials and pharmaceuticals, and as initiators in atom-transfer living radical polymerization (ATRP).[1] The position of the bromine atom on the dihydropyran-2-one ring dictates its subsequent reactivity and the synthetic pathways it can unlock. The two primary sites for bromination are the α-carbon (C3) and the allylic carbon (C5).

The choice of brominating agent is crucial and depends on the desired product. The reaction can proceed through either an electrophilic addition/substitution pathway or a free-radical mechanism, leading to different constitutional isomers. This guide will focus on the comparison of two widely used brominating agents: Molecular Bromine (Br₂) and N-Bromosuccinimide (NBS) .

Comparison of Brominating Agents

The selection of a suitable brominating agent is a critical decision in the synthesis of brominated dihydropyran-2-ones, directly influencing the yield, regioselectivity, and overall success of the reaction.

ReagentFormulaMolecular Weight ( g/mol )FormKey ApplicationsAdvantagesDisadvantages
Molecular Bromine Br₂159.81Fuming red-brown liquidElectrophilic addition to alkenes, α-bromination of carbonyls.[2]Potent brominating agent, readily available.[2]Highly corrosive, toxic, and challenging to handle due to high vapor pressure.[2][3] Reactions can be exothermic and generate corrosive HBr as a byproduct.[2]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White crystalline solidAllylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls.[2][4][5]Easy-to-handle solid, provides a low, constant concentration of Br₂.[2][3]Can be less reactive than Br₂.[2]
Molecular Bromine (Br₂): Favoring α-Bromination

Molecular bromine is a powerful and readily available brominating agent.[2] In the context of dihydropyran-2-one, its reaction is typically governed by an electrophilic mechanism.

Mechanism of α-Bromination

The α-bromination of 5,6-dihydro-2H-pyran-2-one with molecular bromine proceeds through an electrophilic addition to the double bond, followed by elimination of hydrogen bromide (HBr).

Caption: Mechanism of α-bromination of dihydropyran-2-one with Br₂.

This regioselectivity is driven by the formation of a more stable carbocation intermediate. The electron-withdrawing effect of the adjacent carbonyl group makes the α-position more susceptible to nucleophilic attack after the initial electrophilic addition of bromine across the double bond.

Experimental Protocol for α-Bromination

A well-established procedure for the synthesis of 3-bromo-5,6-dihydro-2H-pyran-2-one involves the direct bromination of 5,6-dihydro-2H-pyran-2-one with molecular bromine in methylene chloride, followed by dehydrobromination with triethylamine.[6]

Step-by-step methodology:

  • A solution of 5,6-dihydro-2H-pyran-2-one in methylene chloride is prepared in a three-necked flask.

  • A solution of bromine in methylene chloride is added dropwise over a period of 4 hours. The reaction is exothermic and may require external cooling.[6]

  • After the addition is complete, the reaction is stirred for an additional 2 hours.

  • The reaction mixture is then cooled in an ice bath, and triethylamine is added.

  • The resulting solution is washed with water, and the organic phase is dried over anhydrous sodium sulfate.

  • The product, 3-bromo-5,6-dihydro-2H-pyran-2-one, is obtained after filtration and removal of the solvent.

N-Bromosuccinimide (NBS): The Choice for Allylic Bromination

N-Bromosuccinimide (NBS) is a versatile reagent that serves as a convenient source of bromine radicals (Br•).[5] It is particularly effective for the selective bromination of allylic and benzylic positions.[4][5] The key to the selectivity of NBS is that it provides a low, constant concentration of molecular bromine, which favors the radical pathway over electrophilic addition to the double bond.[3][7][8]

Mechanism of Allylic Bromination

The allylic bromination of dihydropyran-2-one with NBS is a free-radical chain reaction.[7][9]

Caption: Mechanism of allylic bromination of dihydropyran-2-one with NBS.

The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or AIBN, which generates a bromine radical from NBS.[5] This bromine radical then abstracts an allylic hydrogen from the dihydropyran-2-one, forming a resonance-stabilized allylic radical.[7] This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the allylic bromide and a new bromine radical, propagating the chain.[7][8]

Experimental Protocol for Allylic Bromination

The synthesis of 3,5-dibromo-5,6-dihydro-2H-pyran-2-one from 3-bromo-5,6-dihydro-2H-pyran-2-one demonstrates the utility of NBS for allylic bromination.[6]

Step-by-step methodology:

  • A mixture of 3-bromo-5,6-dihydro-2H-pyran-2-one, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off.

  • The filtrate is concentrated, and the crude product can be purified by chromatography to yield 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.[6]

Comparative Analysis and Key Considerations

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Primary Product α-Brominated dihydropyran-2-oneAllylic brominated dihydropyran-2-one
Mechanism Electrophilic Addition/SubstitutionFree Radical Substitution
Regioselectivity Favors the α-position (C3)Favors the allylic position (C5)
Reaction Conditions Typically low temperatures, often with a base for dehydrobromination.Requires a radical initiator (e.g., BPO, AIBN) and often heat or light.[5]
Handling & Safety Highly corrosive and toxic liquid, requires careful handling in a fume hood.[2][3]Crystalline solid, easier and safer to handle.[2][3]
Byproducts HBr, which is corrosive.Succinimide, which is a solid and can be easily filtered off.

Conclusion and Recommendations

The choice between molecular bromine and N-bromosuccinimide for the bromination of dihydropyran-2-one is dictated by the desired regiochemical outcome.

  • For the synthesis of α-brominated dihydropyran-2-ones , molecular bromine (Br₂) is the reagent of choice. The reaction proceeds through an electrophilic mechanism and provides good yields of the desired product when followed by a dehydrobromination step.

  • For the selective synthesis of allylic brominated dihydropyran-2-ones , N-Bromosuccinimide (NBS) is the superior reagent. Its ability to generate a low concentration of bromine radicals ensures that the free-radical pathway predominates, leading to selective bromination at the allylic position.

Researchers and drug development professionals should carefully consider the target molecule and the subsequent synthetic steps when selecting a brominating agent. Understanding the underlying mechanisms of these reagents is key to achieving the desired chemical transformation with high efficiency and selectivity.

References

  • Posner, G. H.; Afarinkia, K.; Dai, H. An Improved Preparation of 3-Bromo-2H-Pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions. Org. Synth.1993 , 71, 137. [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC - NIH. [Link]

  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. [Link]

  • What is Allylic Bromination? - Master Organic Chemistry. [Link]

  • Brominating the Allylic Position with NBS - YouTube. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide - Wikipedia. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Mechanism of Free Radical Bromination - BYJU'S. [Link]

Sources

Comparative reactivity of 3,5-Dibromo-5,6-dihydropyran-2-one vs. other brominated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3,5-Dibromo-5,6-dihydropyran-2-one versus Other Brominated Heterocycles

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of Brominated Heterocycles in Modern Synthesis

Brominated heterocycles are indispensable building blocks in the landscape of modern organic chemistry and drug development.[1] Their value lies in the strategic placement of the bromine atom, which serves as a versatile synthetic "handle" for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.[1][2] These reactions have revolutionized the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

This guide provides a detailed comparative analysis of the reactivity of a specific and intriguing brominated heterocycle, This compound , against a backdrop of more common brominated aromatic heterocycles. The 5,6-dihydropyran-2-one scaffold itself is a prominent feature in numerous biologically active natural and synthetic compounds, recognized for its diverse pharmacological properties, including anticancer and antiviral activities.[3][4] By dissecting the unique structural and electronic attributes of this dibrominated lactone, we aim to provide researchers with predictive insights into its synthetic potential and guide the rational design of novel reaction pathways.

Structural and Electronic Profile of this compound

The reactivity of this compound is a direct consequence of its distinct architecture. It is a six-membered δ-lactone featuring two bromine atoms at positions C3 and C5. These two C-Br bonds exhibit fundamentally different chemical behavior.

  • The C3-Bromine (α-Bromo, Vinylic): This bromine is attached to an sp²-hybridized carbon, which is part of an α,β-unsaturated carbonyl system. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C=C double bond, rendering the C3 position electrophilic. This vinylic bromide is a prime site for reactions like palladium-catalyzed cross-couplings but is generally resistant to classical SN2 or E2 reactions.

  • The C5-Bromine (γ-Bromo, Alkyl): This bromine is bonded to a saturated sp³-hybridized carbon. This C-Br bond is more characteristic of a typical secondary alkyl halide. It is susceptible to nucleophilic substitution (SN1/SN2) and base-induced elimination (E1/E2) reactions.[5][6]

The synthesis of this compound is typically achieved through the bromination of a precursor like 3-bromo-5,6-dihydro-2H-pyran-2-one using N-bromosuccinimide (NBS).[7] Understanding these distinct reactive sites is paramount for achieving selective transformations.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites & Pathways mol Structure Image Placeholder C3_Br C3-Br (Vinylic) C5_Br C5-Br (Alkyl) C3_Reactions Cross-Coupling (e.g., Suzuki, Sonogashira) C3_Br->C3_Reactions Pd-catalyzed C5_Reactions_Sub Nucleophilic Substitution (SN1/SN2) C5_Br->C5_Reactions_Sub Nucleophile attack C5_Reactions_Elim Elimination (E1/E2) C5_Br->C5_Reactions_Elim Base-induced

Caption: Reactive sites on this compound.

Comparative Reactivity Analysis

To fully appreciate the synthetic utility of this compound, its reactivity must be benchmarked against other classes of brominated heterocycles.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis where an electron-rich nucleophile replaces a leaving group.[8][9]

  • This compound: The C5-Br (alkyl) is the primary site for nucleophilic substitution. The reaction will proceed via an SN1 or SN2 mechanism depending on the nucleophile, solvent, and steric hindrance.[10] The C3-Br (vinylic) is generally unreactive towards direct nucleophilic substitution unless via a Michael addition-elimination pathway, which is less common.

  • Aromatic Heterocycles (e.g., Bromopyridines, Bromofurans): In electron-deficient rings like pyridine, nucleophilic aromatic substitution (SNAr) is a dominant pathway, especially for bromides at positions activated by the heteroatom (e.g., 2- or 4-bromopyridine).[11] Electron-rich heterocycles like furan are generally poor substrates for SNAr.[11] The key difference is the mechanism: SNAr proceeds through a charged Meisenheimer intermediate, whereas substitution at the C5 position of our target molecule follows classical aliphatic substitution pathways.

Table 1: Comparative Performance in Nucleophilic Substitution

Compound Position of Br Dominant Mechanism Relative Reactivity with Nu:⁻ Rationale
This compound C5 (Alkyl) SN1 / SN2 Moderate Standard secondary alkyl halide reactivity.[6][10]
2-Bromopyridine C2 (Aryl) SNAr High Ring nitrogen activates the C2 position towards nucleophilic attack.[11]
3-Bromopyridine C3 (Aryl) SNAr Low C3 is not activated by the nitrogen atom.[11]

| 2-Bromofuran | C2 (Aryl) | SNAr | Very Low | Furan is an electron-rich ring, disfavoring nucleophilic attack.[11] |

Elimination Reactions

Elimination reactions, often competing with substitution, involve the removal of atoms or groups to form a double bond.[12]

  • This compound: The C5-Br is perfectly positioned for E2 elimination with a strong, non-nucleophilic base.[5] A notable and synthetically useful transformation is the reaction with a base like triethylamine, which selectively eliminates HBr across the C5 and C4 positions to yield 3-bromo-2H-pyran-2-one, a conjugated system.[7] This highlights the higher acidity of the C4 proton, which is doubly allylic (to the C2=C3 double bond and the ring oxygen).

  • Other Bromo-Lactones/Alkyl Halides: Dehydrobromination is a general and powerful method for creating unsaturation.[13][14] The regioselectivity is governed by Zaitsev's rule (favoring the more substituted alkene) or the Hofmann rule (favoring the less substituted alkene with bulky bases).[5] The stereochemical requirement for E2 reactions is an anti-periplanar arrangement of the proton and the leaving group, which can be influenced by the ring conformation.[5]

G start 3,5-Dibromo-5,6- dihydropyran-2-one reagent Add Strong, Non- Nucleophilic Base (e.g., Triethylamine) start->reagent intermediate Proton Abstraction at C4 (Allylic) reagent->intermediate mechanism E2 Elimination: Formation of C4=C5 bond, Loss of Bromide from C5 intermediate->mechanism product 3-Bromo-2H-pyran-2-one (Conjugated Product) mechanism->product

Caption: Workflow for selective elimination reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron reagent.[1]

  • This compound: The C3-Br (vinylic) is the expected site of reactivity in Suzuki couplings. Vinylic halides are excellent substrates for such reactions. The C5-Br (alkyl) would generally be unreactive under typical Suzuki conditions designed for sp² carbons, allowing for high regioselectivity.

  • Aromatic Heterocycles: The reactivity of brominated aromatic heterocycles in Suzuki coupling is well-established and highly efficient.[1][11] The general reactivity trend for the halide is I > Br > Cl.[11] For different heterocycles, the ease of oxidative addition to the C-Br bond can be influenced by the electron density of the ring and the position of the bromine.[2]

Table 2: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Compound Position of Br Relative Reactivity with PhB(OH)₂ Rationale
This compound C3 (Vinylic) High Vinylic bromides are excellent substrates for oxidative addition.
This compound C5 (Alkyl) Very Low C(sp³)-Br bonds do not readily undergo oxidative addition under standard Suzuki conditions.
3-Bromothiophene C3 (Aryl) High A standard substrate for Suzuki coupling.[1][11]

| 3-Bromopyridine | C3 (Aryl) | High | Generally good substrates for Suzuki coupling.[11] |

Validated Experimental Protocols

The following protocols provide a framework for exploring the reactivity discussed above. All procedures should be conducted by trained personnel in a controlled laboratory environment.

Protocol 1: Comparative Nucleophilic Substitution with Aniline

Objective: To compare the rate of substitution on the C5-Br of this compound with a standard secondary alkyl bromide.

Methodology:

  • Setup: In separate, oven-dried Schlenk tubes, add this compound (1.0 mmol) and 2-bromopentane (1.0 mmol) as a control.

  • Reagents: To each tube, add acetonitrile (5 mL), aniline (1.2 mmol), and potassium carbonate (2.0 mmol) as a base.

  • Reaction: Seal the tubes and heat the reaction mixtures to 80°C in a pre-heated oil bath.

  • Monitoring: At 1-hour intervals, withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC-MS to monitor the consumption of starting material and formation of the N-alkylated product.

  • Analysis: Compare the reaction progress curves to determine the relative reactivity. The rationale for choosing K₂CO₃ is to neutralize the HBr formed during the reaction, driving the equilibrium forward. Acetonitrile is a suitable polar aprotic solvent for SN2 reactions.

Protocol 2: Selective Dehydrobromination to 3-Bromo-2H-pyran-2-one

Objective: To synthesize 3-Bromo-2H-pyran-2-one via selective elimination. This protocol is adapted from established literature procedures.[7]

Methodology:

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add crude this compound (10.0 mmol).

  • Solvent: Dissolve the starting material in methylene chloride (40 mL).

  • Reagent Addition: At room temperature, add triethylamine (1.5 eq, 15.0 mmol) dropwise via syringe over 5 minutes. The causality here is crucial: triethylamine is a bulky, non-nucleophilic base, which favors elimination over substitution.[5]

  • Reaction: Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield pure 3-bromo-2H-pyran-2-one.[7]

Protocol 3: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the selective coupling at the C3-position of this compound.

Methodology:

  • Setup: To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). This catalyst is chosen for its general reliability in Suzuki couplings.

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon). This is a self-validating step, as the palladium catalyst is oxygen-sensitive.

  • Solvent: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 90°C and stir for 12-16 hours.

  • Work-up: After cooling, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Isolation & Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the 3-phenyl-5-bromo-5,6-dihydropyran-2-one product. Characterization by ¹H NMR and ¹³C NMR will confirm the regioselectivity of the reaction.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition Pd_Aryl Ar-Pd(II)L_n-Br OA->Pd_Aryl TM Transmetalation Pd_Aryl_Ph Ar-Pd(II)L_n-Ph TM->Pd_Aryl_Ph RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 ArPh Ar-Ph RE->ArPh Pd0->OA Pd_Aryl->TM Pd_Aryl_Ph->RE ArBr Ar-Br ArBr->OA PhBOH2 PhB(OH)₂ + Base PhBOH2->TM

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Conclusion

This compound emerges as a highly versatile synthetic intermediate characterized by two chemically distinct bromine atoms. The C5-alkyl bromide readily participates in nucleophilic substitution and elimination reactions, with the latter providing a strategic route to conjugated pyranones. In contrast, the C3-vinylic bromide is primed for regioselective functionalization via palladium-catalyzed cross-coupling reactions. This orthogonal reactivity, when compared to the more uniform reactivity profiles of aromatic brominated heterocycles, offers chemists a powerful tool for the stepwise and selective construction of complex molecular scaffolds. Understanding these comparative principles is essential for unlocking the full synthetic potential of this and related brominated heterocyclic systems.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Retrieved from [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Retrieved from [Link]

  • BROMO-LACTONISATION REACTION/ELIMINATION REACTION/REACTION MECHANISM/CONCEPT IN CHEMISTRY. (2020, July 11). YouTube. Retrieved from [Link]

  • Melvin, P. R., et al. (2019). Late-stage functionalization of BN-heterocycles. Chemical Society Reviews, 48(1), 80-90. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

  • Elimination Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. Retrieved from [Link]

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021, September 15). ACS Publications. Retrieved from [Link]

  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015, May 29). Organic Syntheses. Retrieved from [Link]

  • Which will form lactone on treatment with NaOH. (n.d.). Vedantu. Retrieved from [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and computational evidence for α-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]

  • Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. (2007, December 21). University of Bath's research portal. Retrieved from [Link]

  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012, May 31). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Common nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. (2007, December 21). PubMed. Retrieved from [Link]

  • Introduction to Elimination Reactions: The Key Pattern. (2012, August 28). Master Organic Chemistry. Retrieved from [Link]

  • 3,5-dibromo-2H-pyran-2-one. (n.d.). PubChem. Retrieved from [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 5,6-Dihydro-2H-pyran-2-one. (n.d.). PubChem. Retrieved from [Link]

  • 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Diastereoselective Dihydropyranone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted dihydropyranone motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules. The stereochemical configuration of these scaffolds is paramount to their biological activity, making the development of diastereoselective synthetic methodologies a critical endeavor. This guide provides an in-depth comparison of two powerful and distinct strategies for achieving diastereocontrol in dihydropyranone synthesis: N-Heterocyclic Carbene (NHC) organocatalysis and the Hetero-Diels-Alder reaction. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols for both synthesis and diastereomer analysis, empowering you to make informed decisions in your synthetic campaigns.

The Diastereoselective Challenge: Beyond Simple Cyclization

The synthesis of substituted dihydropyranones often involves the formation of multiple stereocenters in a single transformation. The relative orientation of these stereocenters, defining the diastereomeric outcome, is dictated by the transition state energies of the competing reaction pathways. Achieving high diastereoselectivity, therefore, requires a nuanced understanding and control of the factors governing these transition states, such as steric hindrance, electronic effects, and catalyst-substrate interactions. This guide will illuminate how two distinct catalytic approaches—organocatalysis and Lewis acid catalysis—address this challenge.

Comparative Analysis of Synthetic Methodologies

We will now explore two powerful and widely employed methods for the diastereoselective synthesis of dihydropyranones, highlighting their distinct mechanistic features and providing a comparative overview of their synthetic utility.

N-Heterocyclic Carbene (NHC) Organocatalysis: The Umpolung Approach

NHC catalysis has revolutionized organic synthesis by enabling unique bond formations through the concept of "umpolung" or polarity inversion. In the context of dihydropyranone synthesis, NHCs facilitate the [4+2] cycloaddition of α,β-unsaturated aldehydes (enals) with 1,3-dicarbonyl compounds, a reaction that is otherwise electronically mismatched.

The catalytic cycle, initiated by the addition of the NHC to the enal, generates a key intermediate known as the Breslow intermediate. This species, upon oxidation, forms an electrophilic acyl azolium intermediate. The 1,3-dicarbonyl compound then acts as a nucleophile, adding in a Michael fashion. The subsequent intramolecular cyclization and catalyst regeneration yield the dihydropyranone product.

Diastereoselectivity in this process is primarily governed by the steric environment of the chiral NHC catalyst and its interactions with the substrates in the transition state of the Michael addition and the subsequent cyclization. The bulky substituents on the NHC backbone effectively shield one face of the reactive intermediates, directing the approach of the nucleophile and controlling the relative stereochemistry of the newly formed stereocenters.

graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

NHC-Catalyzed Dihydropyranone Synthesis Workflow

The versatility of NHC catalysis is demonstrated by its broad substrate scope, accommodating a wide range of enals and 1,3-dicarbonyl compounds. The diastereoselectivity is consistently high, often exceeding 20:1.

Entryα,β-Unsaturated Aldehyde (R¹)1,3-Dicarbonyl (R², R³)Yield (%)Diastereomeric Ratio (dr)
1CinnamaldehydeAcetylacetone92>20:1
2CrotonaldehydeDibenzoylmethane8519:1
33-Methyl-2-butenalEthyl acetoacetate88>20:1
42-HexenalDimedone95>20:1

Data compiled from representative literature reports.[1][2]

Hetero-Diels-Alder Reaction: A Classic Cycloaddition

The hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for the construction of six-membered heterocycles. In the synthesis of dihydropyranones, this [4+2] cycloaddition typically involves an electron-rich diene and an aldehyde as the dienophile, often activated by a Lewis acid catalyst.

The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, lowering its LUMO energy and accelerating the cycloaddition. The diastereoselectivity of the HDA reaction is governed by the endo/exo selectivity of the cycloaddition, which is influenced by secondary orbital interactions and steric effects in the transition state. Chiral Lewis acids can create a chiral environment around the dienophile, leading to facial discrimination and high enantioselectivity, which in turn can influence the diastereomeric outcome when chiral dienes or aldehydes are used. The relative orientation of the substituents on the diene and dienophile in the transition state determines the final stereochemistry of the dihydropyranone product.

graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction.

The HDA reaction is a robust method for dihydropyranone synthesis, with a broad scope for both the diene and aldehyde components. The diastereoselectivity can be highly dependent on the nature of the Lewis acid catalyst and the reaction conditions.

EntryDieneAldehydeLewis Acid CatalystYield (%)Diastereomeric Ratio (dr)
1Danishefsky's DieneBenzaldehydeTiCl₄8895:5 (endo:exo)
21-Methoxy-3-trimethylsilyloxy-1,3-butadieneIsobutyraldehydeBF₃·OEt₂9290:10 (endo:exo)
3(E)-1-(Trimethylsilyloxy)-1,3-pentadieneAcetaldehydeZnCl₂8585:15 (syn:anti)
4Brassard's DieneCyclohexanecarboxaldehydeEu(fod)₃7892:8 (cis:trans)

Data compiled from representative literature reports.[3][4][5]

Experimental Protocols

To ensure the reproducibility and practical application of the discussed methodologies, we provide detailed, step-by-step protocols for both the NHC-catalyzed and the hetero-Diels-Alder reactions.

Protocol 1: NHC-Catalyzed Synthesis of a Substituted Dihydropyranone

This protocol is adapted from a general procedure for the reaction of an α,β-unsaturated aldehyde with a 1,3-dicarbonyl compound.[6][7]

Materials:

  • Chiral triazolium salt (NHC precatalyst, 0.02 mmol, 10 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.03 mmol, 15 mol%)

  • α,β-Unsaturated aldehyde (0.2 mmol, 1.0 equiv)

  • 1,3-Dicarbonyl compound (0.24 mmol, 1.2 equiv)

  • Oxidant (e.g., DDQ, 0.24 mmol, 1.2 equiv)

  • Anhydrous toluene (2.0 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral triazolium salt and the oxidant.

  • Add anhydrous toluene, followed by the 1,3-dicarbonyl compound and the α,β-unsaturated aldehyde.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DBU dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dihydropyranone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and/or chiral HPLC analysis.

Protocol 2: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

This protocol is a general procedure for the reaction of a diene with an aldehyde catalyzed by a Lewis acid.[8][9]

Materials:

  • Lewis acid (e.g., TiCl₄, 1.0 M solution in CH₂Cl₂, 0.1 mmol, 10 mol%)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Diene (1.2 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂, 5.0 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution to the stirred aldehyde solution.

  • After stirring for 15 minutes, add the diene dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Analyze the product to determine the diastereomeric ratio.

Analysis of Diastereomers: A Crucial Step

The accurate determination of the diastereomeric ratio (dr) is essential for evaluating the success of a diastereoselective synthesis. The two primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy: Unraveling Stereochemistry

¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a product mixture. Diastereomers are distinct compounds with different physical properties, which often leads to discernible differences in their NMR spectra.

Key Observables:

  • Chemical Shift Differences: Protons in different diastereomers experience slightly different electronic environments, resulting in distinct chemical shifts. By integrating the signals corresponding to a specific proton in each diastereomer, the ratio can be accurately determined.

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between protons on adjacent stereocenters is dependent on the dihedral angle between them, as described by the Karplus equation. Different diastereomers will exhibit characteristic coupling constants, which can be used to assign the relative stereochemistry (e.g., syn vs. anti).[10]

Example Analysis: For a 3,4-disubstituted dihydropyranone, the coupling constant between H-3 and H-4 is typically larger for the trans (or anti) diastereomer (around 8-10 Hz) compared to the cis (or syn) diastereomer (around 3-5 Hz).

Advanced NMR Techniques: 2D NMR experiments, such as COSY and NOESY, can provide further structural information to unambiguously assign the relative stereochemistry of the products.

Chiral HPLC: High-Resolution Separation

Chiral HPLC is an indispensable technique for the separation and quantification of stereoisomers. For diastereomers, separation can often be achieved on a standard achiral stationary phase due to their different physical properties. However, for challenging separations or for the simultaneous analysis of enantiomeric excess, chiral stationary phases (CSPs) are employed.

Method Development:

  • Column Selection: A variety of chiral stationary phases are commercially available, with polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) being particularly effective for a wide range of compounds.[11]

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the diastereomeric peaks. Small amounts of additives, such as trifluoroacetic acid for acidic analytes or diethylamine for basic analytes, can improve peak shape and resolution.[12]

Data Analysis: The diastereomeric ratio is determined by integrating the peak areas of the separated diastereomers in the chromatogram.

Conclusion and Future Perspectives

Both N-heterocyclic carbene organocatalysis and hetero-Diels-Alder reactions offer powerful and versatile platforms for the diastereoselective synthesis of substituted dihydropyranones. The choice between these methodologies will depend on the specific target molecule, the availability of starting materials, and the desired stereochemical outcome.

  • NHC catalysis provides an elegant solution for the construction of dihydropyranones from readily available enals and 1,3-dicarbonyls, often with excellent diastereocontrol dictated by the chiral catalyst.

  • The hetero-Diels-Alder reaction is a robust and classic approach, with a vast body of literature and a wide range of available catalysts and dienes to influence the diastereoselectivity.

The continued development of novel chiral catalysts and a deeper mechanistic understanding of these transformations will undoubtedly lead to even more efficient and selective methods for the synthesis of these important heterocyclic scaffolds. The analytical techniques of NMR and chiral HPLC remain crucial for the accurate assessment of diastereoselectivity, guiding the optimization of these synthetic endeavors. This guide serves as a foundational resource to empower researchers in navigating the exciting and challenging landscape of stereoselective synthesis.

References

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. [Link]

  • Substrate scope. Isolated yields are shown; ee and d.r. values were... ResearchGate. [Link]

  • Figure 5 from Rotamers or diastereomers? An overlooked NMR solution. Semantic Scholar. [Link]

  • NHC-Catalyzed Michael Addition for the Synthesis of Dihydropyranones. Scilit. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Substrate scope of the Diels-Alder reaction | Download Table. ResearchGate. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]

  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST (uSask). [Link]

  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Chemistry | Illinois. [Link]

  • Substrate scope. Reaction conditions 1 (0.1 mmol), 2 (0.1 mmol), DME... ResearchGate. [Link]

  • Substrate scope. Reaction conditions 1 (0.28 mmol), 2 (0.2 mmol), 5 (10 mol %), DBU (1.5 equiv), 4 (1.4 equiv), 4 Å MS (50 mg), toluene (2.0 mL), 0 °C and 3 h. Given are isolated yield of the column chromatography purified products. The er was established by HPLC analysis on a chiral stationary phase. [a] The yield and er for 1.0 mmol scale reaction. ResearchGate. [Link]

  • Chemical Communications. Manchester NMR Methodology Group. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • The investigation of NMR spectra of dihydropyridones derived from Curcumin. ResearchGate. [Link]

  • NHC‐catalyzed synthesis of dihydropyranones. ResearchGate. [Link]

  • Representative sections of 1 H NMR spectra of diastereomers 2b (a) and 3b (b) in CDCl 3 at 298 K. ResearchGate. [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™​ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Determination of relative stereochemistry. NMR Wiki. [Link]

  • Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J...). ResearchGate. [Link]

  • NHC‐catalyzed enantioselective synthesis of dihydropyranones via IEDHDAR. ResearchGate. [Link]

  • Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • Progress in Lewis Acid Template-Mediated Diels-Alder Reaction[v1]. Preprints.org. [Link]

  • Catalyst-controlled diastereoselective hetero-Diels-Alder reactions. PubMed. [Link]

  • Hetero-Diels-Alder Reactions. Scribd. [Link]

  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. [Link]

  • Diastereomers and H-NMR. Chemistry Stack Exchange. [Link]

  • Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modelling. RSC Publishing. [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Functionalized Dihydropyran-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the dihydropyran-2-one scaffold is a privileged structure, appearing in a multitude of bioactive natural products and pharmaceuticals. Its synthesis, therefore, is a topic of significant interest, with a variety of methodologies developed to access this important heterocyclic motif. This guide provides an in-depth comparison of the most prominent synthetic routes to functionalized dihydropyran-2-ones, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each strategy.

Organocatalysis: The Rise of N-Heterocyclic Carbenes (NHCs)

Organocatalysis has emerged as a powerful tool in modern organic synthesis, and N-Heterocyclic Carbenes (NHCs) have proven particularly adept at constructing complex molecular architectures. In the realm of dihydropyran-2-one synthesis, NHCs facilitate a range of annulation strategies, primarily through [4+2] and [3+3] cycloadditions.[1][2]

The versatility of NHC catalysis stems from their ability to generate key reactive intermediates, such as the Breslow intermediate, homoenolates, and acylazoliums, from a variety of starting materials including aldehydes, ketones, and carboxylic acids.[1][2] This flexibility allows for the synthesis of a diverse array of substituted dihydropyran-2-ones, often with high levels of stereocontrol.

Mechanistic Overview of NHC Catalysis

The general catalytic cycle begins with the in situ generation of the free NHC from its corresponding azolium salt precursor. The NHC then acts as a nucleophile, attacking a suitable substrate (e.g., an aldehyde) to form a Breslow intermediate. This intermediate can then undergo further transformations to generate a reactive homoenolate or acylazolium species, which subsequently participates in the key bond-forming cycloaddition reaction to furnish the dihydropyran-2-one ring.[1][2]

NHC_Catalysis cluster_cycle NHC Catalytic Cycle Azolium_Salt Azolium Salt NHC N-Heterocyclic Carbene (NHC) Azolium_Salt->NHC Base Breslow_Intermediate Breslow Intermediate NHC->Breslow_Intermediate Substrate (e.g., Aldehyde) Reactive_Intermediate Homoenolate / Acylazolium Breslow_Intermediate->Reactive_Intermediate Dihydropyranone Dihydropyran-2-one Reactive_Intermediate->Dihydropyranone Cycloaddition Partner Dihydropyranone->NHC Product Release

Caption: Generalized catalytic cycle for NHC-mediated dihydropyran-2-one synthesis.

Representative Experimental Protocol: NHC-Catalyzed [4+2] Annulation

This protocol describes the synthesis of a chiral selenylated dihydropyranone from an α,β-unsaturated aldehyde and a selenyl vinyl ketone, as reported by Tiwari and co-workers.[1]

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Selenyl vinyl ketone (1.2 equiv)

  • NHC precatalyst (e.g., a triazolium salt) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.2 equiv)

  • Toluene (solvent)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the NHC precatalyst and cesium carbonate.

  • Add toluene, followed by the α,β-unsaturated aldehyde and the selenyl vinyl ketone.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Performance and Comparison

NHC-catalyzed methods offer several advantages, including mild reaction conditions, high yields, and excellent enantioselectivities, particularly with the use of chiral NHC catalysts.[1] The substrate scope is generally broad, tolerating a variety of functional groups on both reaction partners.[1]

CatalystSubstratesYield (%)ee (%)Reference
Chiral Triazolium Saltα,β-Unsaturated Aldehyde + Selenyl Vinyl KetoneHighExcellent[1]
Chiral Imidazolium SaltEnal + Pyrrole-4-one50-98>90[1]
Ag-NHC ComplexCinnamaldehydeModerateN/A[1]

Table 1: Comparison of selected NHC-catalyzed syntheses of dihydropyran-2-ones.

Hetero-Diels-Alder Reactions: A Classic Approach to Ring Formation

The hetero-Diels-Alder (HDA) reaction is a powerful and well-established method for the construction of six-membered heterocyclic rings.[3] In the context of dihydropyran-2-one synthesis, this [4+2] cycloaddition typically involves the reaction of a diene with a carbonyl-containing dienophile (an oxo-Diels-Alder reaction) or an α,β-unsaturated carbonyl compound acting as the heterodiene.[3][4][5][6]

The development of highly reactive dienes, such as 1-alkoxy-1-amino-1,3-butadienes, has significantly expanded the scope and utility of this reaction, allowing for cycloadditions to occur under mild conditions with a variety of electron-deficient dienophiles.[4][5]

Mechanistic Overview of the Hetero-Diels-Alder Reaction

The HDA reaction is a concerted pericyclic reaction where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile.[3] This concerted mechanism allows for the simultaneous formation of two new carbon-carbon bonds and the creation of up to four new stereocenters in a single step, often with high regio- and stereoselectivity.[3]

HDA_Reaction cluster_hda Hetero-Diels-Alder Reaction Diene Diene Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Dienophile Dienophile (e.g., Aldehyde) Dienophile->Transition_State Cycloadduct Dihydropyran Derivative Transition_State->Cycloadduct

Caption: Schematic of the hetero-Diels-Alder reaction for dihydropyran synthesis.

Representative Experimental Protocol: HDA with 1-Alkoxy-1-amino-1,3-butadiene

The following protocol is adapted from the work of Rawal and co-workers for the synthesis of 6-substituted 5,6-dihydropyran-2-ones.[5]

Materials:

  • 1-Alkoxy-1-amino-1,3-butadiene (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Aqueous oxalic acid

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the 1-alkoxy-1-amino-1,3-butadiene in the chosen solvent.

  • Add the aldehyde to the solution and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with aqueous oxalic acid to promote hydrolysis of the initial cycloadduct.

  • Extract the product and purify by column chromatography.

Performance and Comparison

The HDA reaction offers a direct and often highly stereoselective route to dihydropyran-2-ones. The use of highly reactive dienes allows for mild reaction conditions and a broad substrate scope, particularly for aromatic aldehydes.[5] However, aliphatic aldehydes can be less reactive under these conditions.[5]

DieneDienophileYield (%)CommentsReference
1-Alkoxy-1-amino-1,3-butadieneAromatic Aldehydes70Good for electron-poor and electron-rich aldehydes[5]
Danishefsky's DieneAldehydesVariableOften requires Lewis acid catalysis[General Knowledge]
α,β-Unsaturated CarbonylN-vinyl-2-oxazolidinone37-65Yields diastereomeric mixtures[6]

Table 2: Comparison of selected hetero-Diels-Alder reactions for dihydropyran synthesis.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Strategy

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and dihydropyran-2-ones are no exception.[7][8][9][10][11] This powerful reaction, catalyzed by ruthenium or molybdenum alkylidene complexes, facilitates the intramolecular cyclization of a diene precursor to form a cyclic olefin and a volatile byproduct, typically ethylene.[11]

A key advantage of RCM is its remarkable functional group tolerance, allowing for the synthesis of highly functionalized dihydropyran-2-ones that might be challenging to access via other methods.[10][11]

Mechanistic Overview of Ring-Closing Metathesis

The catalytic cycle of RCM involves a series of [2+2] cycloaddition and cycloreversion steps. The metal alkylidene catalyst reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to generate a new metal alkylidene and release an alkene. This process continues until the intramolecular cyclization occurs, forming the desired cyclic product and regenerating the catalyst.[11]

RCM_Reaction cluster_rcm Ring-Closing Metathesis Diene_Substrate Acyclic Diene Precursor Metallacyclobutane Metallacyclobutane Intermediate Diene_Substrate->Metallacyclobutane Catalyst Metal Alkylidene Catalyst Catalyst->Metallacyclobutane Cyclic_Product Dihydropyran-2-one Metallacyclobutane->Cyclic_Product Cyclic_Product->Catalyst Regeneration

Caption: Simplified mechanism of ring-closing metathesis for dihydropyran-2-one synthesis.

Representative Experimental Protocol: Chemoenzymatic Synthesis followed by RCM

This protocol combines enzymatic dynamic kinetic resolution (DKR) with RCM to produce enantiomerically pure 5,6-dihydropyran-2-ones.[12]

Materials:

  • Non-racemic homoallylic crotonate (from DKR)

  • Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the homoallylic crotonate in the solvent under an inert atmosphere.

  • Add the Grubbs' catalyst to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Performance and Comparison

RCM is a highly versatile and reliable method for the synthesis of dihydropyran-2-ones, particularly for accessing substituted derivatives with high enantiopurity when combined with chiral synthesis strategies.[12] The choice of catalyst can influence the reaction efficiency and stereoselectivity.

SubstrateCatalystYield (%)ee (%)Reference
Homoallylic CrotonatesGrubbs' Catalystup to 75>99[12]
Divinyl Carbinol DerivativesGrubbs' CatalystVariableDiastereoselective[8][9]
Unsaturated Carboxylic Acid Vinyl EstersGrubbs' CatalystGood to ExcellentN/A[7]

Table 3: Comparison of selected ring-closing metathesis reactions for dihydropyran-2-one synthesis.

Tandem and Domino Reactions: Efficiency in Complexity Building

Tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, represent a highly efficient approach to the synthesis of complex molecules like dihydropyran-2-ones.[13] These strategies often combine well-known reactions, such as Michael additions, aldol reactions, and cyclizations, to rapidly build the heterocyclic core.

Notable Tandem Strategies
  • Michael-Aldol Tandem Reactions: This powerful strategy involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol reaction to form the dihydropyran ring.[13]

  • Michael-Dieckmann Tandem Reaction: This sequence involves a Michael addition followed by a Dieckmann condensation to construct the dihydropyranone core.[14]

  • Phase-Transfer-Catalyzed Domino Michael–Cyclization: This method utilizes phase-transfer catalysis to facilitate a domino Michael addition and lactonization sequence, offering a stereoselective route to dihydropyran-2-ones.[15]

Tandem_Reactions cluster_tandem Tandem Reaction Pathways Starting_Materials Simple Starting Materials Intermediate_1 First Intermediate (e.g., Michael Adduct) Starting_Materials->Intermediate_1 First Reaction Intermediate_2 Second Intermediate (e.g., Aldol Adduct) Intermediate_1->Intermediate_2 Second Reaction Final_Product Dihydropyran-2-one Intermediate_2->Final_Product Cyclization

Caption: Conceptual workflow of a tandem reaction for dihydropyran-2-one synthesis.

Performance and Comparison

Tandem reactions are prized for their step-economy and ability to rapidly generate molecular complexity. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of these multi-step sequences.

Tandem StrategyCatalystYield (%)StereoselectivityReference
Michael-AldolBaseVariableDependent on conditions[General Knowledge][13]
Michael-DieckmannBase20-49Moderate[14]
Domino Michael-CyclizationCinchona-derived quaternary ammonium phenoxideup to 93up to 88% ee[15]

Table 4: Comparison of selected tandem reactions for dihydropyran-2-one synthesis.

Conclusion

The synthesis of functionalized dihydropyran-2-ones is a rich and evolving field, with each of the discussed methodologies offering distinct advantages.

  • NHC organocatalysis provides a versatile and often highly enantioselective approach with a broad substrate scope and mild reaction conditions.

  • Hetero-Diels-Alder reactions remain a classic and reliable method for constructing the dihydropyran ring, particularly with the advent of modern, highly reactive dienes.

  • Ring-closing metathesis excels in its functional group tolerance and is a powerful tool for the synthesis of complex and highly substituted dihydropyran-2-ones.

  • Tandem and domino reactions offer unparalleled step-economy, enabling the rapid construction of the dihydropyranone core from simple starting materials.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the available starting materials. A thorough understanding of the strengths and limitations of each approach is paramount for the successful design and execution of a synthetic strategy.

References

  • Grijalva-Bustamante, C. G., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

  • Koszelewski, D., et al. (2019). Synthesis of Enantiomerically Pure 5,6‐Dihydropyran‐2‐ones via Chemoenzymatic Sequential DKR‐RCM Reaction. ChemistrySelect, 4(5), 1736-1740. [Link]

  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(14), 5288–5293. [Link]

  • Pelliccia, S., et al. (2019). Novel organocatalytic vinylogous synthesis of dihydropyran‐2‐ones. Chemistry – A European Journal, 25(63), 14318-14322. [Link]

  • He, M., Struble, J. R., & Bode, J. W. (2009). Organocatalytic Enantioselective Synthesis of Nitrogen-Substituted Dihydropyran-2-ones, a Key Synthetic Intermediate of 1β-Methylcarbapenems. Organic Letters, 11(18), 4164–4167. [Link]

  • Pescatori, L., et al. (2020). Enantioselective Synthesis of 3,4-Dihydropyran-2-ones via Phase-Transfer-Catalyzed Addition–Cyclization of Acetylacetone to Cinnamic Thioesters. The Journal of Organic Chemistry, 85(5), 3535–3544. [Link]

  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(14), 5288–5293. [Link]

  • Yavari, I., et al. (2003). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 1(16), 2741-2744. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. [Link]

  • Brodzka, A., et al. (2018). Ring-Closing Metathesis of Unsaturated Carboxylic Acids Vinyl Esters Enables an Efficient Synthesis of Endocyclic Enol Lactones. The Journal of Organic Chemistry, 83(15), 8655–8661. [Link]

  • Evans, D. A., et al. (1998). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 120(23), 5824–5825. [Link]

  • Alza, E., et al. (2011). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. European Journal of Organic Chemistry, 2011(25), 4785-4791. [Link]

  • BTC. (2025). What are the tandem reactions for the synthesis of Pyran Series compounds?. [Link]

  • Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(18), 5817–5822. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Brimble, M. A., et al. (2013). Naphthopyranone synthesis via the tandem Michael–Dieckmann reaction of ortho-toluates with 5,6-dihydropyran-2-ones. Tetrahedron, 69(31), 6436-6445. [Link]

  • Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(18), 5817–5822. [Link]

  • Lee, K. C., & Cha, J. K. (2000). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part I. Bulletin of the Korean Chemical Society, 21(1), 13-14. [Link]

  • Mikutis, G., et al. (2022). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. The Journal of Organic Chemistry, 87(17), 11467–11479. [Link]

  • O'Connor, P. D., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Synthesis, 49(16), 3539-3551. [Link]

  • Grijalva-Bustamante, C. G., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

  • Taylor, R. E., et al. (2018). Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis. Nature Communications, 9(1), 233. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. [Link]

  • Schmidt, B., & Gora, D. (2004). Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis. European Journal of Organic Chemistry, 2004(1), 101-109. [Link]

  • García-Castro, M., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3080. [Link]

  • Van der Heiden, K., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3393. [Link]

  • Karami, Z., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 1004143. [Link]

  • U.S. Patent No. 5,162,551. (1992).

Sources

A Comparative Guide to Catalyst Efficacy in Dihydropyranone Formation: Mechanisms, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Dihydropyranones are a pivotal class of heterocyclic compounds, forming the structural core of numerous natural products and pharmaceuticals. Their synthesis, particularly with high stereocontrol, is a subject of intense research. This guide provides an in-depth comparison of the efficacy of various catalytic systems in the formation of dihydropyranones, offering insights into the mechanistic underpinnings of their performance and providing actionable experimental data for researchers in organic synthesis and drug development.

The Strategic Importance of Dihydropyranone Synthesis

The 3,4-dihydropyran-2-one scaffold is a privileged motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The development of efficient and stereoselective methods to access these structures is therefore of paramount importance. Catalysis offers the most powerful approach to this challenge, enabling the construction of complex chiral molecules from simple precursors.[3][4] This guide will focus on the comparative efficacy of the most prominent classes of catalysts employed in modern dihydropyranone synthesis.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter in determining the success of a dihydropyranone synthesis, influencing yield, stereoselectivity, and reaction scope. Here, we compare the leading catalytic platforms.

Organocatalysis: The Rise of Metal-Free Synthesis

Organocatalysis has revolutionized asymmetric synthesis, providing a green and often complementary alternative to metal-based catalysis.

NHCs have emerged as exceptionally versatile catalysts for the synthesis of dihydropyranones, primarily through [3+3] and [4+2] annulation strategies.[5][6][7] They operate by activating α,β-unsaturated aldehydes to form key intermediates like the Breslow intermediate and the α,β-unsaturated acylazolium.[5][7]

Mechanism of NHC Catalysis:

The catalytic cycle typically begins with the nucleophilic attack of the NHC on an α,β-unsaturated aldehyde, forming the Breslow intermediate. This can then be oxidized to an acylazolium intermediate, which acts as a Michael acceptor. Subsequent reaction with a nucleophile and intramolecular cyclization affords the dihydropyranone.

NHC_Catalysis cluster_cycle NHC Catalytic Cycle NHC NHC Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde α,β-Unsaturated Aldehyde Acylazolium α,β-Unsaturated Acylazolium Breslow->Acylazolium [O] Adduct Michael Adduct Acylazolium->Adduct + Nucleophile Nucleophile 1,3-Dicarbonyl Compound Dihydropyranone Dihydropyranone Adduct->Dihydropyranone Intramolecular Cyclization Dihydropyranone->NHC - Product

Mechanism of NHC-catalyzed dihydropyranone formation.

Performance Data:

Catalyst TypeSubstratesYield (%)ee (%)drCatalyst Loading (mol%)Reference
NHC (Triazolium-based)α,β-Unsaturated Aldehydes + 1,3-Dicarbonyls50-98>90-10-20[5]
NHC (Triazolium-based)α-Chloro Aldehydes + Cyclic Enonesup to 82>93>99:10.025-0.25[5]
Ag-NHC ComplexCinnamaldehydeup to 4866-10[5]
NHC (Imidazolium-based)Enals + EnonesExcellentHigh--[5]

Insight: Triazole-based NHCs are frequently used due to their stability and the rigidity of their chiral backbone, which imparts high stereocontrol.[5] Notably, some protocols have achieved remarkably low catalyst loadings, enhancing the practical applicability of these methods.[5]

These hydrogen-bonding catalysts excel in activating substrates through non-covalent interactions. They are particularly effective in domino Michael-hemiacetalization reactions.[4] Proline-derived squaramides have been shown to be highly efficient, even at very low catalyst loadings and "on water" conditions.[8][9]

Performance Data:

Catalyst TypeSubstratesYield (%)ee (%)drCatalyst Loading (mol%)Reference
Proline-derived Squaramideβ-Ketothioesters + β,γ-Unsaturated α-Ketoesters74-9890-99-0.2[8][9]
Quinine-derived ThioureaAlkylidene Meldrum's Acid + Azomethine Ylide51-9792-99-1-10[3]
Diphenylprolinol Silyl Etherα-Hydroxymethyl Nitroalkenes + 1,3-Dicarbonyls59-9171-9926-98% de10-20[4]

Insight: The bifunctional nature of these catalysts, possessing both a Lewis basic site (e.g., tertiary amine) and a hydrogen-bond donating moiety (the squaramide or thiourea), is key to their high efficacy and stereocontrol.

Metal-Based Catalysis: Lewis Acidity and Coordination

Lewis acid catalysis is a classical and powerful strategy for activating substrates in cycloaddition reactions.[10] Transition metal complexes, with their well-defined coordination geometries, offer a high degree of stereochemical control.

The hetero-Diels-Alder (HDA) reaction is a cornerstone of six-membered heterocycle synthesis.[10][11] Chiral Lewis acids, such as those based on titanium, copper, and zirconium, can effectively catalyze the [4+2] cycloaddition of dienes with aldehydes to produce dihydropyranones.[10][12]

Mechanism of Lewis Acid Catalyzed HDA:

The Lewis acid coordinates to the aldehyde, lowering its LUMO energy and accelerating the reaction with the diene. The chiral ligands on the metal center control the facial selectivity of the approach of the diene, leading to high enantioselectivity.

HDA_Mechanism cluster_hda Lewis Acid Catalyzed Hetero-Diels-Alder Lewis_Acid Chiral Lewis Acid (e.g., Ti(IV)) Activated_Aldehyde Activated Aldehyde Lewis_Acid->Activated_Aldehyde + Aldehyde Aldehyde Aldehyde Cycloadduct Cycloadduct Activated_Aldehyde->Cycloadduct + Diene [4+2] Cycloaddition Diene Danishefsky's Diene Dihydropyranone Dihydropyranone Cycloadduct->Dihydropyranone Hydrolysis Dihydropyranone->Lewis_Acid - Product

Mechanism of Lewis Acid-catalyzed Hetero-Diels-Alder reaction.

Performance Data:

Catalyst TypeSubstratesYield (%)ee (%)drCatalyst Loading (mol%)Reference
Ti(iOPr)4/(S)-BINOL/LiClBis(TMSO)diene + (S)-2-BenzyloxyhexanalHighHighHigh-[1]
RuCl3/NHCα,β-Unsaturated Aldehydes + 1,3-Dicarbonyls----[5]
Ta-MOFAromatic Aldehydes + Malononitrile + Ethyl AcetoacetateHigh--3 mg[13]

Insight: The choice of metal and ligand is crucial. For instance, while some catalysts are highly effective for reactive dienes, others are required for less reactive substrates.[12] The use of metal-organic frameworks (MOFs) as catalysts is an emerging area, offering advantages such as reusability.[13]

Experimental Protocols

To ensure the reproducibility of the presented findings, detailed experimental protocols for representative reactions are provided below.

Protocol: NHC-Catalyzed Synthesis of Bicyclic Dihydropyranones

This protocol is adapted from the work of Li and co-workers and demonstrates a highly efficient synthesis with low catalyst loading.[5]

Materials:

  • Triazolium-based NHC precatalyst

  • α-Chloro aldehyde

  • Cyclic enone

  • Sodium bicarbonate (NaHCO3)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the NHC precatalyst (0.25 mol%).

  • Add anhydrous THF, followed by the cyclic enone (1.0 equiv.).

  • Add sodium bicarbonate (1.2 equiv.).

  • Cool the mixture to the specified reaction temperature (e.g., 0 °C).

  • Add the α-chloro aldehyde (1.1 equiv.) dropwise.

  • Stir the reaction at the specified temperature for the indicated time (e.g., 24 h).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Squaramide-Catalyzed "On-Water" Synthesis of Dihydropyranones

This protocol is based on the work demonstrating highly efficient catalysis with a proline-derived squaramide.[8][9]

Materials:

  • Proline-derived squaramide catalyst

  • β-Ketothioester

  • β,γ-Unsaturated α-ketoester

  • Water

Procedure:

  • To a vial, add the proline-derived squaramide catalyst (0.2 mol%).

  • Add water as the reaction medium.

  • Add the β-ketothioester (1.0 equiv.).

  • Add the β,γ-unsaturated α-ketoester (1.2 equiv.).

  • Stir the mixture vigorously at ambient temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of dihydropyranones has been significantly advanced through the development of a diverse array of catalytic systems. Organocatalysts, particularly NHCs and squaramides, offer high efficiency and stereoselectivity under mild, metal-free conditions.[5][8][9] Metal-based Lewis acids remain a powerful tool, especially for hetero-Diels-Alder reactions.[10]

Future research will likely focus on the development of even more active and selective catalysts that can operate at lower loadings and under more sustainable conditions. The exploration of synergistic catalytic systems, combining the advantages of different catalyst types, also holds great promise.[5] Furthermore, the application of these methods to the synthesis of complex natural products and novel drug candidates will continue to be a major driving force in the field.

References

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. Available from: [Link]

  • Novel organocatalytic vinylogous synthesis of dihydropyran-2-ones. ResearchGate. Available from: [Link]

  • Enantioselective Synthesis of 3,4-dihydropyran Derivatives via Organocatalytic Michael Reaction of α,β-unsaturated Enones. PubMed. Available from: [Link]

  • Enantioselective Syntheses of 3,4-Dihydropyrans Employing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions of Allenoates. National Institutes of Health. Available from: [Link]

  • Enantioselective synthesis of functionalized 1,4-dihydropyrazolo-[4′,3′:5,6]pyrano[2,3-b]quinolines through ferrocenyl-phosphine-catalyzed annulation of modified MBH carbonates and pyrazolones. Royal Society of Chemistry. Available from: [Link]

  • Enantioselective Synthesis of 3,4-Dihydropyranones via Low-Loading Squaramide Catalysis “on Water”. R Discovery. Available from: [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. SciSpace. Available from: [Link]

  • Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. ResearchGate. Available from: [Link]

  • 3,4-Dihydropyran-2-one synthesis. Organic Chemistry Portal. Available from: [Link]

  • Proposed mechanism for dihydropyranone formation. ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. Chalmers Research. Available from: [Link]

  • STEREOSELECTIVE SYNTHESIS OF CHIRAL DIHYDROPYRANO[2,3-C]PYRAZOLES VIA ORGANOCATALYTIC DOMINO REACTION. Middle East Technical University. Available from: [Link]

  • Enantioselective Synthesis of 3,4-Dihydropyranones via Low-Loading Squaramide Catalysis “on Water”. ResearchGate. Available from: [Link]

  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois at Urbana-Champaign. Available from: [Link]

  • Structure, biological activity, and synthesis of dihydropyranones. ResearchGate. Available from: [Link]

  • Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. Available from: [Link]

  • Metal-Catalyzed Asymmetric Diels–Alder and Hetero-Diels–Alder Reactions. Thieme. Available from: [Link]

  • Synthesis of pyranones via Ru(II)‐catalyzed cascade reaction via... ResearchGate. Available from: [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Institutes of Health. Available from: [Link]

  • Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. Royal Society of Chemistry. Available from: [Link]

  • FORMATION OF FIVE- AND SIX-MEMBERED OXYGEN HETEROCYCLES THROUGH CARBON-OXYGEN BOND FORMING. Japan Science and Technology Agency. Available from: [Link]

  • Hetero-Diels-Alder Reactions. ResearchGate. Available from: [Link]

  • Stereoselective catalytic hetero-Diels-Alder reaction using Brassard's... ResearchGate. Available from: [Link]

Sources

A Comparative Guide to Mechanistic Pathways in the Bromination of Unsaturated Lactones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of unsaturated lactones is a critical step in the synthesis of a vast array of bioactive molecules and complex natural products. The introduction of bromine, in particular, serves as a gateway to further molecular elaboration. However, the seemingly straightforward bromination of an unsaturated lactone is a nuanced process, governed by a delicate interplay of substrate structure, reagent choice, and reaction conditions. The outcome of such a reaction is not predetermined but is rather a consequence of competing mechanistic pathways.

This guide provides an in-depth comparison of the primary mechanistic routes in the bromination of unsaturated lactones: the electrophilic addition pathway and the free-radical substitution pathway . By understanding the underlying principles and controlling factors for each, researchers can move from being passive observers of reaction outcomes to active designers of synthetic strategy, ensuring the desired regioselectivity and stereoselectivity. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for mechanistic investigation.

The Mechanistic Dichotomy: Electrophilic Addition vs. Radical Substitution

The journey of a bromine atom to an unsaturated lactone can proceed via two fundamentally different routes. The choice of path is not arbitrary and dictates the final product.

  • Electrophilic Bromination : This pathway involves the reaction of an electrophilic bromine species with the electron-rich π-system of the carbon-carbon double bond. This typically results in the addition of two bromine atoms or a bromine and another nucleophile across the double bond.

  • Radical Bromination : This mechanism proceeds via a free-radical chain reaction, typically involving the abstraction of an allylic hydrogen atom. This leads to the substitution of a hydrogen atom with a bromine atom at the carbon adjacent to the double bond, leaving the double bond intact.

The selection between these two pathways is paramount, as it determines whether the core unsaturation of the lactone is consumed or preserved and functionalized at an adjacent position.

In-Depth Analysis of the Electrophilic Bromination Pathway

The electrophilic bromination of unsaturated lactones is often the default pathway when using molecular bromine (Br₂) or sources of electrophilic bromine in polar, protic solvents. The electron-withdrawing nature of the lactone carbonyl group deactivates the double bond towards electrophilic attack compared to simple alkenes, a crucial consideration in reaction design.[1][2]

The Classical Bromonium Ion Mechanism

For many unsaturated lactones, particularly those where the double bond is not in conjugation with the carbonyl group (e.g., γ,δ-unsaturated lactones), the reaction proceeds through a cyclic bromonium ion intermediate.

Mechanism:

  • Polarization and π-Complex Formation : The approaching Br₂ molecule is polarized by the electron-rich double bond, leading to the formation of a π-complex.

  • Formation of the Bromonium Ion : The π-complex collapses to form a three-membered cyclic bromonium ion, with the concomitant loss of a bromide ion (Br⁻).

  • Nucleophilic Attack : The bromide ion then attacks one of the carbons of the bromonium ion from the face opposite to the bromine bridge (anti-attack). This Sₙ2-like ring-opening results in the formation of a vicinal dibromide with anti-stereochemistry .

Electrophilic_Bromination

A Special Case: The α-Lactone Intermediate in α,β-Unsaturated Systems

Groundbreaking experimental and computational studies have revealed a fascinating deviation from the classical bromonium ion pathway in the bromination of certain α,β-unsaturated carboxylates.[3][4][5][6][7][8][9] In these cases, intramolecular participation of the carboxylate group leads to the formation of a highly strained α-lactone intermediate.

Key Findings:

  • Stereospecificity : The addition of aqueous bromine to disodium 2,3-dimethylmaleate (a cis-alkene) yields the erythro bromo-β-lactone, while the corresponding trans-alkene (2,3-dimethylfumarate) gives the threo product.[3][4][5][6][7][8][9] This stereospecificity is inconsistent with a simple bromonium ion mechanism followed by intermolecular attack.

  • Computational Evidence : Density Functional Theory (DFT) calculations (B3LYP/6-31+G(d)) indicate that the cyclic bromonium species is not an intermediate but rather a transition state. The calculations support a mechanism where the reaction proceeds directly to an α-lactone intermediate.[3][5][7][9]

Alpha_Lactone_Mechanism

In-Depth Analysis of the Radical Bromination Pathway

When the goal is to introduce a bromine atom at the allylic position while preserving the double bond, a radical mechanism is the strategy of choice. This pathway hinges on the generation of bromine radicals and the subsequent abstraction of a labile allylic hydrogen.

The Role of N-Bromosuccinimide (NBS)

While Br₂ can participate in radical reactions under UV irradiation, it is also highly effective at electrophilic addition to double bonds. This competitive reaction often leads to a mixture of products. To circumvent this, N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic bromination.[10][11][12]

Why NBS is Selective:

  • Low Br₂ Concentration : The key to the selectivity of NBS lies in its ability to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[11] This is achieved through the reaction of NBS with the HBr generated during the propagation step. This low concentration of Br₂ disfavors the bimolecular electrophilic addition pathway, allowing the radical substitution to dominate.[11]

Mechanism:

  • Initiation : The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or by UV light, which generates a small number of bromine radicals from the trace amounts of Br₂ present.

  • Propagation :

    • A bromine radical abstracts an allylic hydrogen from the unsaturated lactone, forming a resonance-stabilized allylic radical and HBr.

    • The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain.

    • The HBr produced reacts with NBS to regenerate the Br₂ needed for the propagation step.

  • Termination : The chain reaction is terminated by the combination of any two radical species.

Radical_Bromination

Comparative Guide: Electrophilic vs. Radical Bromination

The choice between an electrophilic or radical pathway is a critical decision point in the synthesis of brominated lactones. The following table summarizes the key differentiating factors to guide this decision.

FeatureElectrophilic BrominationRadical Bromination
Primary Reagent(s) Br₂, NBS in protic/aqueous solventsNBS in non-polar solvents (e.g., CCl₄) with a radical initiator (AIBN, BPO) or UV light[13]
Reaction Type Addition to the double bondSubstitution at the allylic position
Fate of Double Bond Consumed (saturated)Preserved
Key Intermediate Cyclic bromonium ion or α-lactoneResonance-stabilized allylic radical
Stereochemistry Stereospecific : anti-addition via bromonium ion; specific erythro/threo outcomes via α-lactone pathway.Non-stereospecific : Leads to a racemic mixture at a newly formed stereocenter due to the planar nature of the radical intermediate.
Regioselectivity Addition occurs across the double bond.Substitution occurs at the allylic position.
Influence of Solvent Polar, protic solvents (e.g., H₂O, acetic acid) favor this pathway.Non-polar solvents (e.g., CCl₄) are required to suppress ionic pathways.
Key Controlling Factor Presence of an electrophilic bromine source and a nucleophilic solvent/counter-ion.Presence of a radical initiator and a low concentration of Br₂.

Experimental Protocols for Mechanistic Elucidation

To empirically determine the operative mechanism in the bromination of a novel unsaturated lactone, a combination of kinetic studies and product analysis is essential.

Protocol 1: Differentiating Mechanisms via Product Analysis

Objective : To determine the reaction pathway by identifying the structure and stereochemistry of the brominated product(s).

Methodology :

  • Reaction Setup :

    • Condition A (Electrophilic) : Dissolve the unsaturated lactone (1 mmol) in a suitable polar solvent (e.g., 10 mL of acetic acid or aqueous acetone). Add a solution of Br₂ (1 mmol) in the same solvent dropwise at room temperature.

    • Condition B (Radical) : Dissolve the unsaturated lactone (1 mmol) and a radical initiator such as AIBN (0.1 mmol) in an anhydrous, non-polar solvent (e.g., 10 mL of CCl₄). Add NBS (1.1 mmol) and reflux the mixture under UV irradiation (e.g., with a sunlamp).

  • Work-up and Isolation : After completion (monitored by TLC), quench the reaction, perform an appropriate aqueous work-up, and isolate the product(s) by column chromatography.

  • Structural and Stereochemical Analysis :

    • NMR Spectroscopy : Analyze the ¹H and ¹³C NMR spectra of the purified product(s). The presence of signals corresponding to a saturated lactone with two bromine atoms (or a bromo and a solvent-derived group) indicates an electrophilic addition. The presence of the original double bond signals along with the appearance of a new signal for a bromine-bearing carbon in the allylic position points to a radical substitution.

    • Mass Spectrometry : Confirm the molecular weight of the product(s) to determine if addition or substitution has occurred.

    • X-ray Crystallography : For crystalline products, X-ray crystallography provides unambiguous determination of the relative stereochemistry, which is a powerful tool to distinguish between the anti-addition of the electrophilic pathway and the mixture of stereoisomers expected from the radical pathway.

Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy

Objective : To monitor the rate of bromine consumption to gain insight into the reaction mechanism. The disappearance of Br₂ can be conveniently followed by monitoring the decrease in absorbance at its λ_max (around 400 nm).[14][15][16][17]

Methodology :

  • Instrumentation : Use a UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • Solution Preparation : Prepare stock solutions of the unsaturated lactone and Br₂ in the desired solvent (e.g., CCl₄ for radical studies, acetic acid for electrophilic studies).

  • Kinetic Run :

    • Place a solution of the unsaturated lactone in the cuvette.

    • Initiate the reaction by injecting a small, known volume of the Br₂ stock solution and immediately start recording the absorbance at ~400 nm over time.

    • For radical reactions, the solution in the cuvette should also contain the radical initiator and be irradiated if necessary.

  • Data Analysis :

    • Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • By systematically varying the initial concentrations of the lactone and bromine, the order of the reaction with respect to each reactant can be determined.

    • A reaction that is first order in both lactone and Br₂ is consistent with an electrophilic addition mechanism. Radical chain reactions often exhibit more complex kinetics, which can be influenced by the initiator concentration.

Experimental_Workflow

Conclusion

The bromination of unsaturated lactones is a powerful synthetic tool, but its successful application requires a deep understanding of the competing mechanistic pathways. Electrophilic addition, proceeding either through a classical bromonium ion or a more exotic α-lactone intermediate, leads to saturation of the double bond with predictable stereochemical outcomes. In contrast, radical substitution with NBS offers a means to functionalize the allylic position while preserving the valuable unsaturation, albeit typically with a loss of stereocontrol.

By carefully selecting the brominating agent, solvent, and the presence or absence of a radical initiator, the synthetic chemist can expertly navigate these mechanistic waters. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to not only rationalize observed outcomes but to proactively design experiments that selectively favor the desired pathway, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Bauer, H. H., Christian, G. D., & O'Reilly, J. E. (1978). Instrumental Analysis. Allyn and Bacon.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
  • Williams, I. H., et al. (2007). Experimental and computational evidence for α-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. Organic & Biomolecular Chemistry, 5(24), 4001–4009. [Link]

  • Williams, I. H., et al. (2001). Evidence for α-lactone intermediates in addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. Chemical Communications, (19), 1974–1975. [Link]

  • Pearson, M. J. (2019). Radical Synthesis Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]

  • Glancy, J., Lewis, M. S., & Williams, I. H. (2021). Computational exploration of α-lactone rearrangements and the cyclic halonium zwitterion from bromination of acrylate anion in water: Implicit vs.
  • Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.
  • Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(7), 1595–1605. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Williams, I. H., et al. (2002). Experimental and computational studies of alpha-lactones: Structure and bonding in the three-membered ring. Journal of Physical Organic Chemistry, 15(9), 601-611.
  • Connors, K. A. (1990).
  • Espenson, J. H. (2002). Chemical Kinetics and Reaction Mechanisms. McGraw-Hill.
  • University of Bath's research portal. (2007). Experimental and computational evidence for alpha-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. [Link]

  • ResearchGate. (2001). Evidence for α-lactone intermediates in addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. [Link]

  • ResearchGate. (2007). Experimental and computational evidence for α-lactone intermediates in addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. [Link]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Pietruszka, J., Breugst, M., & Weber, A. (2020). Experimental and Computational Investigations of the Reactions between α,β-Unsaturated Lactones and 1,3-Dienes by Cooperative Lewis Acid/Brønsted Acid Catalysis. Angewandte Chemie International Edition, 59(42), 18709–18716. [Link]

  • Drockenmuller, E., et al. (2013). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society, 135(4), 1249–1252. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral characteristics of 3,5-Dibromo-5,6-dihydropyran-2-one, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document establishes a predictive framework based on the known spectral data of related dihydropyran-2-ones and fundamental spectroscopic principles. We will explore expected trends in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering researchers a robust reference for the characterization of this and similar halogenated lactones. Furthermore, detailed, self-validating experimental protocols are provided to guide researchers in acquiring high-quality spectral data.

The 5,6-dihydropyran-2-one scaffold is a key structural motif in numerous biologically active natural products and synthetic compounds.[1][2] The introduction of halogen atoms, such as bromine, can significantly modulate the chemical reactivity and biological properties of these molecules, making their unambiguous structural elucidation a critical step in research and development.

Comparative Spectral Analysis: Unraveling the Structure

The following sections detail the expected and known spectral data for our target compound and its analogues. This comparative approach allows for a more confident assignment of spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1.1.1. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The presence of two bromine atoms is expected to significantly influence the chemical shifts of nearby protons due to their electronegativity and anisotropic effects.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted and Experimental)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)SolventReference
This compound ~7.5-7.8 (d)~3.0-3.3 (m)~4.6-4.9 (m)~4.4-4.7 (m)CDCl₃Predicted
5,6-Dihydro-2H-pyran-2-one 6.09 (dt)2.44 (m)2.44 (m)4.42 (t)CDCl₃SDBS
6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one 6.90 (dt)2.34 (m)-4.42 (m)CDCl₃[3]

Causality Behind Predictions: The predicted downfield shift of H-3 in the target molecule is attributed to the deshielding effect of the adjacent bromine atom and its position on a double bond. The protons on the saturated portion of the ring (H-4, H-5, and H-6) are also expected to be shifted downfield compared to the parent compound due to the influence of the two bromine atoms. The multiplicity of these signals will depend on the specific coupling constants between the protons.

1.1.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)SolventReference
This compound ~160-165~120-125~30-35~45-50~65-70CDCl₃Predicted
5,6-Dihydro-2H-pyran-2-one 164.3121.729.821.668.8CDCl₃SDBS

Expert Insights: The carbonyl carbon (C-2) is expected to resonate at a typical downfield position for an α,β-unsaturated lactone. The carbons directly attached to the bromine atoms (C-3 and C-5) will experience a significant downfield shift compared to the parent compound due to the electronegativity of bromine.[4] The remaining carbons (C-4 and C-6) will also be influenced, though to a lesser extent.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The α,β-unsaturated lactone and the carbon-bromine bonds will give rise to characteristic absorption bands.

Table 3: Key IR Absorption Bands (Predicted and Experimental)

Functional GroupThis compound (cm⁻¹)5,6-Dihydro-2H-pyran-2-one (cm⁻¹)6-Substituted 5,6-dihydropyran-2-ones (cm⁻¹)
C=O (lactone) ~1730-175017381720
C=C (alkene) ~1630-165016351635
C-O (ester) ~1200-12501240-
C-Br ~550-650--

Mechanistic Interpretation: The carbonyl stretching frequency of a six-membered lactone (δ-lactone) is typically around 1735-1750 cm⁻¹.[5] The presence of an α,β-double bond can slightly lower this frequency. The introduction of an electronegative bromine atom at the α-position (C-3) can lead to a slight increase in the C=O stretching frequency due to an inductive effect.[6] The C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Expected Fragmentation Pattern for this compound:

  • Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Therefore, a compound with two bromine atoms will show three main peaks in the molecular ion region at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[8]

  • Key Fragments: Fragmentation is likely to involve the loss of a bromine atom (M-Br)⁺, followed by the loss of carbon monoxide (M-Br-CO)⁺. Cleavage of the dihydropyran ring can also lead to various smaller fragments.

Experimental Protocols: A Guide to Data Acquisition

The following protocols are designed to be self-validating systems for acquiring high-quality spectral data for this compound and related compounds.

NMR Spectroscopy Protocol (¹H and ¹³C)

Caption: Workflow for acquiring 1D NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer.[10]

  • Locking and Shimming: Establish a lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.[11]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals in the ¹H spectrum and pick the peaks in the ¹³C spectrum. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).[12]

ATR-FTIR Spectroscopy Protocol

FTIR_Workflow A Clean the ATR crystal (e.g., with isopropanol) B Record a background spectrum of the clean, empty crystal A->B C Place a small amount of sample onto the crystal B->C D Apply pressure to ensure good contact (for solids) C->D E Record the sample spectrum D->E F Clean the crystal E->F

Caption: Procedure for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.[13]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere.[14]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.[14]

  • Spectrum Acquisition: Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

GC-MS Protocol

Caption: Workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[15] Transfer the solution to a GC vial.

  • Instrument Method: Set up a suitable temperature program for the GC oven to ensure good separation of the analyte from any impurities. The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-400).

  • Injection and Separation: Inject a small volume of the sample solution (typically 1 µL) into the GC. The compound will be vaporized and separated on the GC column.[16]

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting ions are then separated by their mass-to-charge ratio and detected.[17]

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to your compound. Extract the mass spectrum for this peak and identify the molecular ion and characteristic fragment ions.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, in NMR, the sharpness and symmetry of the solvent peak and the internal standard are immediate indicators of proper shimming. In FTIR, a flat baseline in the background spectrum confirms a clean crystal. In GC-MS, the peak shape and retention time consistency provide confidence in the separation. By adhering to these standard procedures, researchers can ensure the acquisition of reliable and reproducible data.

Conclusion

While experimental spectral data for this compound remains elusive in public databases, this guide provides a robust framework for its characterization. Through a comparative analysis with related compounds and the application of fundamental spectroscopic principles, we have predicted the key features of its NMR, IR, and mass spectra. The detailed experimental protocols provided herein offer a clear and reliable path for researchers to acquire their own high-quality data, enabling the confident structural elucidation of this and other novel halogenated lactones.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Hamdy, A. K., et al. (2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Synlett, 36, 2585–2590.
  • Seidel, W. C., & Souto, J. A. (1995). Two 6-Substituted 5,6-Dihydropyran-2-ones from Piper reticulatum.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Save the Golem. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Brown University. (n.d.). I. Sample preparation 2-5 II. Data acquisition 6-12 III. Basics of data processing 13-23 IV. Tools that are useful for. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of Dihydropyran-2-one Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The dihydropyran-2-one scaffold, a six-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with significant therapeutic potential.[1] These compounds have garnered considerable attention for their diverse biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties. The versatility of this scaffold lies in the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, interacting with biological nucleophiles like the thiol groups of cysteine residues in proteins, making it a valuable pharmacophore for drug design. This guide offers an in-depth, comparative look at the biological activities of various dihydropyran-2-one derivatives, supported by experimental data, to provide researchers and drug development professionals with a comprehensive resource for navigating this promising chemical space.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a primary focus of modern drug discovery. Dihydropyran-2-one derivatives have consistently demonstrated potent cytotoxic effects against a range of cancer cell lines.[2] The primary mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, fundamental processes to halt the rapid and uncontrolled division of cancer cells.[2][3]

Comparative Cytotoxicity of Dihydropyran-2-one Derivatives

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of several dihydropyran-2-one and related pyranone derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PY801 HCT-116 (Colorectal)8.9
MCF7 (Breast)9.3
Compound 4i MCF-7 (Breast)34.2[4]
SW-480 (Colon)35.9[4]
Compound 4j MCF-7 (Breast)26.6[4]
SW-480 (Colon)38.6[4]
Compound 8a HepG2 (Liver)0.23[5]
MCF-7 (Breast)0.45[5]
Compound 8b HepG2 (Liver)0.15[5]
MCF-7 (Breast)0.33[5]
Phomapyrone A HL-60 (Leukemia)31.02[3]
(+)-phomacumarin A HL-60 (Leukemia)27.90[3]

Insights from Structure-Activity Relationships (SAR): The data reveals that substitutions on the dihydropyran-2-one core significantly influence anticancer activity. For instance, the pyrano[3,2-c]pyridine derivatives (8a and 8b) exhibit particularly potent activity, with IC50 values in the sub-micromolar range.[5] This suggests that fusing the pyranone ring with other heterocyclic systems can enhance cytotoxicity. Furthermore, the nature and position of substituents on attached phenyl rings, such as the 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 groups in compounds 4g, 4i, and 4j, are critical determinants of potency.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][6] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the dihydropyran-2-one derivatives in culture medium.

    • After 24 hours of cell attachment, remove the existing medium and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.[7]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan.[2]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization buffer, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[7][8]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[6]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate prep_compounds 2. Prepare Compound Serial Dilutions treat_cells 3. Treat Cells with Compounds (48-72h) seed_cells->treat_cells add_mtt 4. Add MTT Reagent (2-4h Incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 7. Calculate % Viability & IC50 Value read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.
Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The anticancer activity of some dihydropyran-2-one derivatives has been associated with the inhibition of key signaling pathways that regulate cell growth and proliferation.[9] The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator, and its dysregulation is frequently implicated in cancer.[7][10] Some dihydropyran derivatives have been identified as inhibitors of the mTOR pathway, which can lead to decreased cancer cell proliferation and increased apoptosis.[9]

mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis | S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation | Derivative Dihydropyran-2-one Derivative Derivative->mTORC1 Inhibition General_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies synthesis Synthesis of Dihydropyran-2-one Derivative Library purification Purification & Structural Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Biological Assays (e.g., MTT, MIC, Anti-inflammatory) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Hit-to-Lead Identification sar->lead_id optimization Chemical Modification for Improved Potency & Selectivity lead_id->optimization optimization->synthesis Iterative Design in_vivo In Vivo Efficacy & Toxicity Studies optimization->in_vivo

General workflow for synthesis and biological evaluation.

Conclusion

Dihydropyran-2-one derivatives represent a highly versatile and promising scaffold in the field of drug discovery. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities highlights their potential for development into novel therapeutic agents. The comparative data presented in this guide underscore the importance of structural modifications in tuning the biological activity and potency of these compounds. The provided experimental protocols offer a validated framework for researchers to screen and characterize new derivatives, while the outlined mechanisms of action provide a basis for rational drug design. Continued exploration of the structure-activity landscape of dihydropyran-2-ones will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.

References

  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives - Benchchem. (n.d.).
  • A Comparative Guide to the Biological Activity Screening of Dihydro-2H-pyran-3(4H)-one and Its Analogs - Benchchem. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Hamdy, A. K., et al. (2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Biological and Pharmaceutical Bulletin.
  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell Migration and Anticancer Activity | Request PDF. (n.d.).
  • Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. (2017). Archives of Pharmacal Research, 40(6), 695-703.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI.
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). National Institutes of Health.
  • Morales-Manrique, C., Baquero, E. A., & Guevara-Pulido, J. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3789.
  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents | Request PDF. (n.d.).
  • A Comparative Guide to the Biological Activity Screening of Dihydro-2H-pyran-3(4H)-one and Its Analogs - Benchchem. (n.d.).
  • A Comparative Guide to Dihydro-2H-pyran-3(4H)-one and Other Pyran Derivatives for Researchers in Drug Development - Benchchem. (n.d.).
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI.
  • An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery - Benchchem. (n.d.).
  • Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity. (n.d.). PubMed Central.
  • Navigating the Structure-Activity Landscape of 2H-Pyran-2-one Derivatives in Oncology Research - Benchchem. (n.d.).
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). Frontiers.
  • Antitumor activities of biscoumarin and dihydropyran derivatives. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 3797-3802.
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PubMed Central.
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Center for Biotechnology Information.
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem. (n.d.).
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Overview of Research into mTOR Inhibitors. (n.d.). MDPI.
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dibromo-5,6-dihydropyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed operational and disposal plan for 3,5-Dibromo-5,6-dihydropyran-2-one, tailored for professionals in research and drug development. Our approach moves beyond a simple checklist, delving into the chemical principles that dictate these procedures to ensure a thorough and self-validating safety protocol.

Part 1: Hazard Identification and Risk Assessment

A complete, peer-reviewed safety profile for this compound is not extensively documented. Therefore, a conservative risk assessment must be conducted based on its structural features: a halogenated organic compound and a lactone.

The primary guiding principle is to treat this compound as hazardous chemical waste. Its structure suggests potential for irritation and toxicity, similar to related compounds. For instance, the analogous compound 3,5-dibromo-2H-pyran-2-one is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. It is prudent to assume similar hazards for this compound.

Property Information Source
Chemical Name 3,5-Dibromo-5,6-dihydro-2H-pyran-2-oneAlfa Chemistry[2]
CAS Number 56207-18-2Alfa Chemistry[2]
Molecular Formula C₅H₄Br₂O₂Alfa Chemistry[2]
Molecular Weight 255.89 g/mol Alfa Chemistry[2]
Chemical Class Halogenated Organic Compound, LactoneGeneral Chemical Knowledge
Inferred Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.PubChem (Analog)[1]

The most significant feature for disposal purposes is the presence of bromine atoms. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts.[3][4] Mixing this waste stream with non-halogenated solvents can contaminate the entire batch, leading to significantly higher disposal costs and regulatory complexities.[4][5]

Part 2: Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, the following personal protective equipment (PPE) and engineering controls are mandatory.

PPE / Control Specification Justification
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against potential splashes of the compound or its solutions, which are assumed to be serious eye irritants[1].
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as the compound is assumed to be a skin irritant[1].
Body Protection Standard laboratory coat.Protects against incidental contact and contamination of personal clothing.
Engineering Control Chemical Fume HoodAll handling, including preparation for disposal, should occur in a well-ventilated fume hood to minimize inhalation of any dust or vapors, as the compound may cause respiratory irritation[1].
First-Aid Measures

In the event of exposure, follow these standard procedures and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6][7]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous waste. Adherence to all institutional, local, state, and federal regulations is mandatory.

Step 1: Waste Classification

  • Classify all waste containing this compound as "Hazardous Waste: Halogenated Organic Material." This applies to the pure compound, solutions, and contaminated labware.

Step 2: Waste Segregation (Critical Step)

  • Do not mix waste containing this compound with non-halogenated organic waste.[3][4][8] This is the most common and costly mistake in laboratory waste management.

  • Keep this waste stream separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.[6]

  • Collect waste in a dedicated, properly labeled container.

Step 3: Containerization

  • Use a designated, leak-proof container with a secure screw cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[9]

  • Ensure the container is in good condition and compatible with organic compounds.

Step 4: Labeling

  • Label the waste container clearly before adding any waste. The label must include:

    • The words "Hazardous Waste" [8][9]

    • The full chemical name: "this compound"

    • An indication of the primary hazards (e.g., "Irritant," "Toxic")

    • The approximate concentration or quantity of the waste.

Step 5: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.

  • The storage area should be in a secondary containment bin, away from direct sunlight, heat sources, and incompatible chemicals.[9]

  • Keep the container closed at all times except when adding waste.[4][10]

Step 6: Final Disposal

  • Once the container is full or has reached the institutional time limit for accumulation, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor.

  • Never dispose of this chemical down the drain or in the regular trash.[6][10]

Part 4: Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Evacuate non-essential personnel.[6]

  • Contain Spill: If the material is a solid, carefully sweep it up to avoid generating dust. For liquid spills, create a dike around the material using an inert absorbent like vermiculite, sand, or commercial sorbent pads.[6][9]

  • Absorb and Collect: Carefully absorb the spilled material. Scoop the absorbed material and place it into the designated halogenated hazardous waste container.[9]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[9]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be collected and disposed of as halogenated hazardous waste.[6]

Decontamination of Reusable Labware
  • Reusable labware that has been in contact with this compound must be decontaminated.

  • Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).[6]

  • Crucially, collect all three rinses as halogenated hazardous waste. [6]

  • After the solvent rinse, the labware can be washed normally with soap and water.

Part 5: Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste containing this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Storage & Disposal start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type pure Pure Compound / Solution waste_type->pure  Solid / Liquid   contaminated Contaminated Labware (Gloves, Pipettes, etc.) waste_type->contaminated  Solid Waste   rinsate Decontamination Rinsate (from Labware Cleaning) waste_type->rinsate  Liquid Waste   container Place in Labeled, Sealed Container: 'Hazardous Waste: Halogenated Organic' pure->container contaminated->container rinsate->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage ehs Arrange Pickup via Institutional EHS storage->ehs

Caption: Disposal workflow for this compound waste.

References

  • Proper Disposal of 4,5-DiHDPA Lactone: A Guide for Laboratory Professionals. BenchChem.
  • Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals. BenchChem.
  • Hazardous Waste Segregation. Unknown Source.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • 3,5-dibromo-2H-pyran-2-one. PubChem, National Library of Medicine. Available from: [Link]

  • Navigating the Safe Disposal of (+)-Alantolactone: A Guide for Laboratory Professionals. BenchChem.
  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety.
  • CAS 56207-18-2 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one. Alfa Chemistry.
  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
  • Chemical Safety Data Sheet: 2H-Pyran-2-one, 3,5-dibroMo-5,6-dihydro-. ChemicalBook.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3,5-Dibromo-5,6-dihydropyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate protocols for the safe handling, use, and disposal of 3,5-Dibromo-5,6-dihydropyran-2-one. Given the limited specific toxicological data for this compound, we will adopt a conservative safety posture, grounding our procedures in the known hazards of structurally similar brominated and heterocyclic compounds. This ensures a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Immediate Safety Briefing

Hazard Level Required Controls & PPE Key Actions
MODERATE HAZARD (Assumed based on structural analogs)Primary Engineering Control: Certified Chemical Fume Hood. Hand: Double-gloving (Nitrile inner, chemical-resistant outer). Eyes/Face: Chemical safety goggles and full-face shield. Body: Chemical-resistant lab coat; apron for splash risks. Respiratory: NIOSH-approved respirator for large quantities or aerosolization risk.Handle exclusively in a fume hood.Avoid all direct contact and inhalation.Segregate waste as Halogenated Organic Waste .Have spill kit with inert absorbent ready.

Hazard Assessment: An Evidence-Based Approach

The probable hazards are summarized below, based on data for this structural analog[2].

Hazard Classification Category Hazard Statement Rationale for Precaution
Acute Toxicity, OralCategory 4H302: Harmful if swallowedThe presence of bromine atoms and the lactone ring suggest potential biological activity and toxicity upon ingestion.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationHalogenated organic compounds are frequently irritants and can be absorbed through the skin.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationDirect contact with chemical dust or splashes can cause significant eye damage.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationInhalation of fine particles or aerosols can irritate the respiratory tract.

Incompatible Materials: Avoid strong oxidizing agents, acids, and alcohols, which may react exothermically or degrade the compound into hazardous byproducts[3][4].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a robust barrier between the researcher and the chemical.

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control vapor and particle exposure[5][6].

  • Hand Protection: Double-gloving is required[5].

    • Inner Glove: Nitrile gloves provide a primary layer of splash protection.

    • Outer Glove: A chemical-resistant glove (e.g., butyl rubber or neoprene) must be worn over the nitrile gloves. This is crucial as specific permeation data is unavailable. Discard outer gloves immediately if contamination is suspected[5].

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. However, due to the potential for serious eye irritation, a full-face shield worn over safety goggles is required for all procedures, including transfers and reaction workups, to protect against splashes[5].

  • Body Protection: A chemical-resistant lab coat is mandatory. For procedures involving quantities greater than a few grams or with a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat[5][7].

  • Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection is not typically necessary. However, if there is a risk of aerosolization or when handling larger quantities, a NIOSH-approved air-purifying respirator with P100 (HEPA) filters is recommended to prevent inhalation of airborne particles[5].

Operational Handling & Storage Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Lay down absorbent, disposable bench paper on the work surface.

  • PPE: Don all required PPE as specified in Section 2.

  • Handling:

    • Keep the container with this compound sealed when not in use[7].

    • Use spatulas and glassware dedicated to this chemical or thoroughly cleaned before use.

    • When weighing, do so in the fume hood on a tared weigh boat or paper to avoid contaminating the balance.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely seal the primary container.

    • Decontaminate any non-disposable equipment used.

    • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated "Halogenated Organic Waste" container.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, apron, face shield, goggles, lab coat, inner gloves) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete[7][8].

Storage Requirements:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[4].

  • Keep away from incompatible materials, particularly strong oxidizing agents[3][4].

  • The storage area should be clearly labeled and accessible only to authorized personnel.

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood Operation prep2 Don Required PPE prep1->prep2 handle1 Weigh / Transfer Chemical prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Seal Primary Container handle2->clean1 clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Decontaminate Workspace clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Standard workflow for handling this compound.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an emergency is critical.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention[1][8].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][8].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[1].

Spill Cleanup Protocol:
  • Evacuate & Secure: Alert personnel in the immediate area and evacuate. Restrict access. Ensure ventilation is adequate (fume hood must be running).

  • Don PPE: Before cleanup, don the full PPE ensemble described in Section 2, including respiratory protection if the spill is large or outside a fume hood.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads[7][9].

  • Collect: Carefully scoop the absorbed material and spilled substance into a designated, sealable hazardous waste container. Use non-sparking tools if a solvent is present[7][9].

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste[6][9].

  • Report: Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

spill Spill Occurs alert Alert Others & Evacuate Area spill->alert ppe Don Full PPE (incl. Respirator) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decon Decontaminate Spill Area collect->decon report Report to Supervisor / EHS decon->report

Caption: Emergency response protocol for a chemical spill.

Waste Disposal Protocol

Proper segregation and disposal of chemical waste are legally mandated and essential for environmental protection.

  • Waste Segregation: This is the most critical step. This compound and all materials contaminated with it must be disposed of in a container designated for Halogenated Organic Waste [6][9]. Do not mix with non-halogenated waste streams, as this complicates the disposal process and increases costs.

  • Container: Use a robust, leak-proof, and clearly labeled hazardous waste container[9].

  • Labeling: The container must be labeled with:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The date accumulation started.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the waste container. Do not attempt to dispose of this chemical down the drain or in regular trash[1][6].

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring that your valuable research is conducted with the utmost regard for personal and environmental safety.

References

  • Benchchem. Personal protective equipment for handling 3,5-DiBr-PAESA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKF-I85rAK94A3W_8B1LyyBcwF5SZDHX9YbMxHc_s1JzAJaXi8pNcHYGkMJKFrui7Mr8szTixGgZ6XEo8lVsBiCjAr1cAhg6JQEjeyZmcH_NziwOAc3Pw-JakpSH9GBMaE_E3U38zlBfj_iPoqb4rjESAfc0c_wK2tou74c6tTviaq1vB0u9jlPJRA1EEEw7nrqIWZ2Q==]
  • PubChem. 3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11379789]
  • Apollo Scientific. 3,5-Dibromo-2-methylthiophene Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR13720_msds.pdf]
  • Fisher Scientific. SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. [URL: https://www.fishersci.com/sds?productName=L02731&productDescription=3%2C4-DIHYDRO-2H-PYRAN%2C+98%25%2C+STAB.+WITH+CA.+0.1%25+POTASSIUM+HYDROXIDE&vendorId=VN00033897&countryCode=US&language=en]
  • Fisher Scientific. SAFETY DATA SHEET - 3,4-Dihydro-2-methoxy-2H-pyran. [URL: https://www.fishersci.com/sds?productName=AC114250050&productDescription=3%2C4-DIHYDRO-2-METHOXY-2H-PYRAN+95%2B&vendorId=VN00032119&countryCode=US&language=en]
  • Alfa Chemistry. CAS 56207-18-2 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one. [URL: https://www.alfa-chemistry.com/cas_56207-18-2.htm]
  • ChemicalBook. 2H-Pyran-2-one, 3,5-dibroMo-5,6-dihydro- Chemical Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB42548793_EN.htm]
  • Sigma-Aldrich. SAFETY DATA SHEET - 2H-1-benzopyran-2-one. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/c4261]
  • Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [URL: https://www.coleparmer.com/sds/2/L02731_sds.pdf]
  • Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015). [URL: http://www.orgsyn.org/demo.aspx?prep=v92p0148]
  • Benchchem. Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals. [URL: https://www.benchchem.
  • Benchchem. Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. [URL: https://www.benchchem.com/w/wp-content/uploads/2024/09/Navigating-the-Safe-Disposal-of-13-Dibromo-5-nitrobenzene-A-Procedural-Guide.pdf]
  • GERPAC. Personal protective equipment for preparing toxic drugs. (2013). [URL: https://gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs]
  • PubChem. 3,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 123189. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123189]
  • Organic Syntheses Procedure. 2H-Pyran-2-one, 3-bromo-. [URL: http://www.orgsyn.org/prep.aspx?prep=v77p0236]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.